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Core Science & Biosynthesis

Foundational

2-C-Methyl-D-erythritol 4-phosphate pathway in plant plastids

An In-depth Technical Guide to the 2-C-Methyl-D-erythritol 4-phosphate (MEP) Pathway in Plant Plastids For Researchers, Scientists, and Drug Development Professionals Introduction The 2-C-methyl-D-erythritol 4-phosphate...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 2-C-Methyl-D-erythritol 4-phosphate (MEP) Pathway in Plant Plastids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway, is a crucial metabolic route for the biosynthesis of isoprenoid precursors in the plastids of plants and most eubacteria.[1][2] Isoprenoids represent one of the largest and most diverse families of natural products, with essential roles in plant growth, development, and interaction with the environment.[1] This pathway is responsible for the synthesis of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal five-carbon building blocks for all isoprenoids.[1] In contrast to the cytosolic mevalonate (B85504) (MVA) pathway, the MEP pathway is located in the plastids and provides the precursors for vital molecules such as carotenoids, chlorophylls, tocopherols, abscisic acid, gibberellins, and various monoterpenes and diterpenes.[1] The absence of the MEP pathway in humans makes its enzymes attractive targets for the development of novel herbicides and antimicrobial drugs.[1]

The Core Pathway: Enzymes and Intermediates

The MEP pathway consists of seven enzymatic steps, converting pyruvate (B1213749) and glyceraldehyde 3-phosphate into IPP and DMAPP.

Diagram of the MEP Pathway

MEP_Pathway cluster_pathway MEP Pathway Intermediates Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP GAP Glyceraldehyde 3-Phosphate GAP->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR (IspC) CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) MEP->CDP_ME IspD CDP_MEP 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) CDP_ME->CDP_MEP IspE MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) CDP_MEP->MEcPP IspF HMBPP (E)-4-Hydroxy-3-methylbut-2-enyl 1-diphosphate (HMBPP) MEcPP->HMBPP IspG IPP Isopentenyl Diphosphate (IPP) HMBPP->IPP IspH DMAPP Dimethylallyl Diphosphate (DMAPP) HMBPP->DMAPP IspH DXS DXS DXS->DXP DXR DXR IspD IspD IspE IspE IspF IspF IspG IspG IspH IspH

Caption: The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plant plastids.

Table 1: Enzymes of the MEP Pathway and their Functions

EnzymeAbbreviationGene Name (E. coli)Function
1-Deoxy-D-xylulose-5-phosphate synthaseDXSdxsCatalyzes the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP).[1][3]
1-Deoxy-D-xylulose-5-phosphate reductoisomeraseDXRdxr (ispC)Catalyzes the intramolecular rearrangement and reduction of DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP).[1][4]
4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol synthaseIspDispDCatalyzes the conversion of MEP to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME).[5]
4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinaseIspEispECatalyzes the phosphorylation of CDP-ME to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).[6][7]
2-C-Methyl-D-erythritol 2,4-cyclodiphosphate synthaseIspFispFCatalyzes the cyclization of CDP-MEP to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP).[8]
(E)-4-Hydroxy-3-methylbut-2-enyl-diphosphate synthaseIspGispGCatalyzes the reductive ring-opening of MEcPP to (E)-4-hydroxy-3-methylbut-2-enyl 1-diphosphate (HMBPP).[1]
(E)-4-Hydroxy-3-methylbut-2-enyl-diphosphate reductaseIspHispH (lytB)Catalyzes the final step, converting HMBPP into a mixture of IPP and DMAPP.[1][9][10]

Quantitative Data

Quantitative understanding of the MEP pathway is crucial for metabolic engineering and drug development. This section summarizes available data on enzyme kinetics and metabolite concentrations. Note: Comprehensive, comparative data across multiple plant species is still an active area of research.

Table 2: Kinetic Parameters of MEP Pathway Enzymes

EnzymeOrganismSubstrateKm (µM)Vmax or kcatReference
IspDArabidopsis thalianaCTP11467 µmol·min-1·mg-1[11]
MEP500[11]
IspFMycobacterium tuberculosisCDP-ME2P81.1kcat = 7.3 x 10-3 s-1[12]
IspF (in presence of MEP)Escherichia coliCDP-ME2P339kcat = 61 min-1[13]

Table 3: Metabolite Concentrations in the MEP Pathway of Arabidopsis thaliana

MetaboliteConcentration (nmol·g-1 DW)ConditionReference
DXP~1.5 - 2.013CO2 labeling[14]
MEcPP~0.5 - 1.013CO2 labeling[14]
DMAPP~0.05 - 0.113CO2 labeling[14]
DXPDecreased by 44%Simulated herbivory[15]

Regulation of the MEP Pathway

The flux through the MEP pathway is tightly regulated at multiple levels to meet the plant's demand for isoprenoids while responding to developmental and environmental cues.

  • Transcriptional Regulation: The expression of genes encoding MEP pathway enzymes, particularly DXS and DXR, is regulated by light, developmental stage, and stress signals.[16]

  • Post-transcriptional Regulation: Evidence suggests post-transcriptional control mechanisms affect the expression of DXS and DXR.[17]

  • Feedback Inhibition: The pathway is subject to feedback inhibition by its end-products, IPP and DMAPP, which can allosterically inhibit DXS activity.[2]

  • Feed-forward Activation: The intermediate MEP has been shown to activate and sustain the activity of IspF, representing a feed-forward regulatory mechanism.[18]

  • Protein-Protein Interactions: While not extensively characterized in plants, studies in bacteria suggest that MEP pathway enzymes may form complexes to facilitate substrate channeling and enhance pathway efficiency. For instance, a protein co-expression network analysis in Cinnamomum camphora suggested interactions between several MEP pathway enzymes including DXR, MCT, HDS, and HDR.[16]

Diagram of MEP Pathway Regulation

MEP_Regulation cluster_pathway MEP Pathway Core cluster_regulation Regulatory Inputs DXS DXS DXR DXR DXS->DXR IspD IspD DXR->IspD MEP MEP DXR->MEP IspE IspE IspD->IspE IspF IspF IspE->IspF IspG IspG IspF->IspG IspH IspH IspG->IspH IPP_DMAPP IPP/DMAPP IspH->IPP_DMAPP MEP->IspF + feed-forward activation IPP_DMAPP->DXS - feedback inhibition Light Light Light->DXS + transcriptional Development Developmental Cues Development->DXR +/- transcriptional Stress Stress Signals Stress->DXS + transcriptional

Caption: Key regulatory mechanisms of the MEP pathway in plants.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the MEP pathway.

Enzyme Assays

5.1.1. 1-Deoxy-D-xylulose-5-phosphate Synthase (DXS) Assay

This assay measures the production of DXP from pyruvate and glyceraldehyde 3-phosphate.

  • Principle: The activity of DXS in a crude plant extract is determined by measuring the formation of DXP using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]

  • Reaction Mixture:

    • 100 mM Tris-HCl (pH 8.0)

    • 20 mM MgCl2

    • 1 mM DTT

    • 100 mM Thiamine pyrophosphate (TPP)

    • 1 M Sodium pyruvate

    • DL-Glyceraldehyde 3-phosphate (GAP) solution

    • Phosphatase and protease inhibitor cocktails

    • Crude enzyme extract[19]

  • Procedure:

    • Prepare the reaction mixture in assay buffer.

    • Add the crude enzyme extract to initiate the reaction.

    • Incubate at 25°C for a defined period (e.g., 2 hours).[19]

    • Stop the reaction by adding an equal volume of chloroform.

    • Analyze the aqueous phase for DXP content by LC-MS/MS.[19]

Diagram of DXS Enzyme Assay Workflow

DXS_Assay_Workflow Start Start: Prepare Reaction Mixture (Buffer, Substrates, Cofactors) AddEnzyme Add Crude Plant Extract Start->AddEnzyme Incubate Incubate at 25°C AddEnzyme->Incubate StopReaction Stop Reaction (e.g., with Chloroform) Incubate->StopReaction Analyze Analyze DXP by LC-MS/MS StopReaction->Analyze End End: Determine DXS Activity Analyze->End

Caption: A generalized workflow for the DXS enzyme assay.

5.1.2. Assays for Other MEP Pathway Enzymes

  • DXR Assay: The activity of DXR can be measured spectrophotometrically by monitoring the consumption of NADPH at 340 nm.[4]

  • IspD Assay: The activity is determined by measuring the formation of CDP-ME from MEP and CTP, often using HPLC to separate and quantify the product.[11]

  • IspE Assay: The kinase activity is assayed by monitoring the ATP-dependent phosphorylation of CDP-ME to CDP-MEP.[20]

  • IspF Assay: The activity is measured by the conversion of CDP-ME2P to MEcPP, with product formation monitored by methods such as NMR or coupled enzyme assays that detect the release of CMP.[12]

  • IspG and IspH Assays: These iron-sulfur cluster-containing enzymes are oxygen-sensitive and require anaerobic conditions for their assays. Their activity is often measured by monitoring the consumption of their respective substrates (MEcPP for IspG, HMBPP for IspH) or the formation of their products using LC-MS or NMR.[21]

Quantification of MEP Pathway Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of the low-abundance phosphorylated intermediates of the MEP pathway.

  • Extraction: Metabolites are typically extracted from plant tissues using a cold solvent mixture, such as acetonitrile/water or methanol/water, often buffered to a basic pH to improve the stability of the phosphorylated intermediates.

  • Analysis: The extracted metabolites are separated by liquid chromatography, often using a hydrophilic interaction liquid chromatography (HILIC) column, and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Subcellular Localization Studies

Determining the plastidial localization of MEP pathway enzymes is essential for understanding their function.

  • Method: A common approach is to fuse the full-length coding sequence of the enzyme to a reporter protein, such as Green Fluorescent Protein (GFP). The fusion construct is then transiently expressed in plant protoplasts or stably transformed into plants. The subcellular localization of the fluorescence is then observed using confocal microscopy. Co-localization with the autofluorescence of chlorophyll (B73375) confirms plastidial targeting.

Relevance to Drug Development

The MEP pathway is an attractive target for the development of new drugs and herbicides for several reasons:

  • Essentiality: The pathway is essential for the survival of many pathogenic bacteria (e.g., Mycobacterium tuberculosis) and parasites (e.g., Plasmodium falciparum), as well as for plants.

  • Absence in Humans: Humans utilize the MVA pathway exclusively for isoprenoid biosynthesis, meaning that inhibitors of MEP pathway enzymes should have high selectivity and low toxicity to humans.

  • Validated Targets: Several enzymes in the pathway, particularly DXS and DXR, have been validated as effective drug targets. Fosmidomycin, a potent inhibitor of DXR, has shown antimalarial activity.

Conclusion and Future Perspectives

The 2-C-methyl-D-erythritol 4-phosphate pathway is a cornerstone of plant metabolism, providing the essential building blocks for a vast array of isoprenoids. While significant progress has been made in elucidating the enzymes, intermediates, and regulatory mechanisms of this pathway, several areas warrant further investigation. A more comprehensive understanding of the kinetic properties of all plant MEP pathway enzymes, the dynamics of metabolite pools under various conditions, and the potential for the formation of multi-enzyme complexes will be crucial for advancing our ability to engineer this pathway for enhanced production of valuable isoprenoids and for the development of novel, targeted inhibitors. The continued application of advanced analytical techniques, combined with systems and synthetic biology approaches, promises to unlock the full potential of the MEP pathway for both agricultural and pharmaceutical applications.

References

Exploratory

The MEP Pathway: A Core Axis in Isoprenoid Biosynthesis and a Target for Novel Therapeutics

Abstract Isoprenoids represent one of the largest and most structurally diverse families of natural products, with over 55,000 members identified to date.[1] They are essential for the function of all living organisms. T...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Isoprenoids represent one of the largest and most structurally diverse families of natural products, with over 55,000 members identified to date.[1] They are essential for the function of all living organisms. The universal five-carbon building blocks of all isoprenoids, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized through two primary metabolic routes: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][2][3] The MEP pathway, also known as the non-mevalonate or DXP pathway, is crucial in most bacteria, photosynthetic eukaryotes like plants and algae, and apicomplexan parasites, but is absent in humans.[1][4][5] This distinct distribution makes the MEP pathway an attractive target for the development of novel antimicrobial drugs and herbicides. This technical guide provides an in-depth exploration of the MEP pathway, detailing its enzymatic steps, complex regulatory mechanisms, and its role as a therapeutic target. We present quantitative data on enzyme kinetics and inhibition, detailed experimental protocols for pathway analysis, and visualizations of the pathway and its regulation.

Introduction to Isoprenoids

Isoprenoids, or terpenoids, are a vast class of organic molecules derived from the five-carbon precursors IPP and DMAPP.[1] Their functions are critical and varied, ranging from primary metabolism to specialized secondary roles. In plants, they include vital compounds such as carotenoids, the phytol (B49457) tail of chlorophyll, and hormones like gibberellins (B7789140) and abscisic acid.[6][7] In bacteria, they are essential for producing menaquinone (vitamin K2) for electron transport and polyprenyl phosphates for cell wall biosynthesis.[4] For decades, the MVA pathway was considered the sole route to IPP and DMAPP biosynthesis.[1] However, isotopic labeling studies in the 1990s revealed inconsistencies with the MVA paradigm, leading to the discovery of the alternative MEP pathway.[1][3]

The 2-C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway

Organismal Distribution

The distribution of the two isoprenoid biosynthesis pathways is a key evolutionary differentiator.

  • MEP Pathway: Predominantly found in eubacteria, green algae, and the plastids of higher plants.[1][8] It is also utilized by many pathogenic organisms, including Mycobacterium tuberculosis and Plasmodium falciparum (the causative agent of malaria).[4][9]

  • MVA Pathway: Operates in animals, fungi, archaea, and the cytosol of plants.[1][8]

This clear separation makes the MEP pathway an ideal target for selective inhibitors that would not affect human metabolism.[4][9] Plants are unique in that they possess both pathways, segregated into different cellular compartments: the MEP pathway in the plastids and the MVA pathway in the cytoplasm.[2][10]

Enzymatic Steps

The MEP pathway converts simple glycolytic intermediates—pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP)—into IPP and DMAPP through a series of seven enzymatic reactions.[4][10]

  • 1-Deoxy-D-xylulose 5-phosphate (DXP) Synthase (DXS): The pathway begins with the thiamine (B1217682) diphosphate (ThDP)-dependent condensation of pyruvate and GAP to form DXP.[1][4] This is a rate-limiting step in the pathway.[8][11]

  • DXP Reductoisomerase (DXR/IspC): DXP is converted to MEP in a two-step reaction involving an intramolecular rearrangement and an NADPH-dependent reduction.[1][3][4] This is the first committed step of the MEP pathway, as DXP is also a precursor for vitamins B1 and B6.[3][4]

  • MEP Cytidylyltransferase (IspD): MEP reacts with cytidine (B196190) triphosphate (CTP) to produce 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME).[1][4]

  • CDP-ME Kinase (IspE): The hydroxyl group of CDP-ME is phosphorylated by ATP to yield 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).[1][4]

  • MEcPP Synthase (IspF): CDP-MEP is cyclized to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) with the elimination of cytidine monophosphate (CMP).[1][4]

  • HMBPP Synthase (IspG): The ring of MEcPP is opened and reductively converted to (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP).[1]

  • HMBPP Reductase (IspH): In the final step, IspH catalyzes the reduction of HMBPP to produce both IPP and DMAPP.[1] Unlike the MVA pathway, a dedicated isomerase is not always essential in organisms that use the MEP pathway.[1]

Table 1: Enzymes and Reactions of the MEP Pathway

Step Enzyme Name Abbreviation Reaction Catalyzed Cofactors
1 1-Deoxy-D-xylulose 5-phosphate Synthase DXS (IspA) Pyruvate + GAP → DXP + CO₂ Thiamine diphosphate (ThDP), Mg²⁺/Mn²⁺
2 1-Deoxy-D-xylulose 5-phosphate Reductoisomerase DXR (IspC) DXP → MEP NADPH, Mg²⁺/Mn²⁺
3 2-C-Methyl-D-erythritol 4-phosphate Cytidylyltransferase IspD (CMS) MEP + CTP → CDP-ME + PPi Mg²⁺
4 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol Kinase IspE (CMK) CDP-ME + ATP → CDP-MEP + ADP Mg²⁺
5 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate Synthase IspF (MCS) CDP-MEP → MEcPP + CMP Mg²⁺
6 (E)-4-Hydroxy-3-methyl-but-2-enyl diphosphate Synthase IspG (HDS) MEcPP → HMBPP [4Fe-4S] cluster, Flavodoxin/Ferredoxin

| 7 | (E)-4-Hydroxy-3-methyl-but-2-enyl diphosphate Reductase | IspH (HDR) | HMBPP → IPP + DMAPP | [4Fe-4S] cluster, Flavodoxin/Ferredoxin |

MEP_Pathway Figure 1: The 2-C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway Pyruvate Pyruvate DXS DXS Pyruvate->DXS GAP D-Glyceraldehyde 3-Phosphate GAP->DXS DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) DXR DXR (IspC) DXP->DXR MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) IspD IspD MEP->IspD CDP_ME CDP-ME IspE IspE CDP_ME->IspE CDP_MEP CDP-MEP IspF IspF CDP_MEP->IspF MEcPP MEcPP IspG IspG MEcPP->IspG HMBPP HMBPP IspH IspH HMBPP->IspH IPP_DMAPP IPP + DMAPP DXS->DXP DXR->MEP NADP_out NADP⁺ DXR->NADP_out IspD->CDP_ME PPi_out PPi IspD->PPi_out IspE->CDP_MEP ADP_out ADP IspE->ADP_out IspF->MEcPP CMP_out CMP IspF->CMP_out IspG->HMBPP IspH->IPP_DMAPP NADPH_in NADPH NADPH_in->DXR CTP_in CTP CTP_in->IspD ATP_in ATP ATP_in->IspE Reductant_in 2e⁻ Reductant_in->IspG Reductant_in->IspH Regulation_Pathway Figure 2: Feedback Regulation of the MEP Pathway Substrates Pyruvate + GAP DXS DXS Substrates->DXS Feed-forward MEP_Pathway MEP Pathway (Multiple Steps) DXS->MEP_Pathway Products IPP / DMAPP MEP_Pathway->Products Products->DXS Feedback Inhibition Isoprenoids Isoprenoids Products->Isoprenoids Biosynthesis Experimental_Workflow Figure 3: Workflow for a DXR Inhibition Assay A 1. Prepare Reagents (Buffer, DXR Enzyme, DXP, NADPH) B 2. Dispense Assay Mix (Buffer, NADPH) into plate A->B C 3. Add Test Compound (Inhibitor) and DXR Enzyme B->C D 4. Pre-incubate at 37°C C->D E 5. Initiate Reaction by adding Substrate (DXP) D->E F 6. Monitor Absorbance at 340 nm (Spectrophotometer) E->F G 7. Calculate Reaction Rates and Determine IC₅₀ F->G

References

Foundational

2-C-Methyl-D-erythritol 4-phosphate: A Pivotal Metabolic Intermediate and Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 2-C-Methyl-D-erythritol 4-phosphate (MEP) is a critical metabolic intermediate in the non-mevalonate pathway, also...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-C-Methyl-D-erythritol 4-phosphate (MEP) is a critical metabolic intermediate in the non-mevalonate pathway, also known as the MEP pathway. This pathway is responsible for the biosynthesis of isoprenoids, a vast and diverse class of natural products essential for life. In contrast to the mevalonate (B85504) (MVA) pathway found in animals and fungi, the MEP pathway is utilized by most bacteria, including major pathogens like Mycobacterium tuberculosis, apicomplexan parasites such as Plasmodium falciparum, and in the plastids of plants.[1][2][3] This phylogenetic distribution makes the enzymes of the MEP pathway attractive targets for the development of novel antibiotics, antimalarials, and herbicides with high selectivity and low host toxicity.[4][5] This guide provides a comprehensive overview of MEP as a metabolic intermediate, detailing the enzymatic steps of the pathway, its regulation, quantitative data, and relevant experimental protocols.

The MEP Pathway: A Step-by-Step Enzymatic Cascade

The MEP pathway converts simple sugars, pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P), into the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). MEP is the first committed intermediate of this pathway.[3][6] The pathway consists of seven enzymatic reactions:

  • 1-Deoxy-D-xylulose 5-phosphate synthase (DXS): This enzyme catalyzes the condensation of pyruvate and G3P to form 1-deoxy-D-xylulose 5-phosphate (DXP).[2][7] DXS is considered a major rate-limiting step in the pathway.[2][7]

  • 1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR or IspC): DXR converts DXP to MEP through a two-step reaction involving an intramolecular rearrangement and an NADPH-dependent reduction.[2][8]

  • 2-C-Methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD): MEP is then coupled with cytidine (B196190) triphosphate (CTP) to produce 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME).[8]

  • 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (IspE): The 2-hydroxyl group of CDP-ME is phosphorylated by ATP to yield 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).[8]

  • 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF): IspF catalyzes the cyclization of CDP-MEP to form 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) and releases cytidine monophosphate (CMP).[2][8]

  • 4-Hydroxy-3-methylbut-2-enyl diphosphate synthase (IspG): The Fe-S cluster-containing enzyme IspG catalyzes the reductive ring-opening of MEcDP to form (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP).[2][8]

  • 4-Hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH): The final step is catalyzed by another Fe-S cluster enzyme, IspH, which reduces HMBPP to a mixture of IPP and DMAPP.[2][8]

// Nodes for metabolites Pyruvate [label="Pyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; G3P [label="Glyceraldehyde 3-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; DXP [label="1-Deoxy-D-xylulose 5-Phosphate (DXP)", fillcolor="#FBBC05", fontcolor="#202124"]; MEP [label="2-C-Methyl-D-erythritol 4-Phosphate (MEP)", fillcolor="#FBBC05", fontcolor="#202124"]; CDP_ME [label="4-Diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME)", fillcolor="#FBBC05", fontcolor="#202124"]; CDP_MEP [label="4-Diphosphocytidyl-2-C-methyl-D-erythritol 2-Phosphate (CDP-MEP)", fillcolor="#FBBC05", fontcolor="#202124"]; MEcDP [label="2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP)", fillcolor="#FBBC05", fontcolor="#202124"]; HMBPP [label="(E)-4-Hydroxy-3-methylbut-2-enyl Diphosphate (HMBPP)", fillcolor="#FBBC05", fontcolor="#202124"]; IPP_DMAPP [label="Isopentenyl Diphosphate (IPP) &\nDimethylallyl Diphosphate (DMAPP)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for enzymes DXS [label="DXS", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DXR [label="DXR (IspC)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IspD [label="IspD", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IspE [label="IspE", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IspF [label="IspF", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IspG [label="IspG", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IspH [label="IspH", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges {Pyruvate, G3P} -> DXS; DXS -> DXP [arrowhead=vee, color="#EA4335"]; DXP -> DXR [arrowhead=vee, color="#EA4335"]; DXR -> MEP [arrowhead=vee, color="#EA4335"]; MEP -> IspD [arrowhead=vee, color="#EA4335"]; IspD -> CDP_ME [arrowhead=vee, color="#EA4335"]; CDP_ME -> IspE [arrowhead=vee, color="#EA4335"]; IspE -> CDP_MEP [arrowhead=vee, color="#EA4335"]; CDP_MEP -> IspF [arrowhead=vee, color="#EA4335"]; IspF -> MEcDP [arrowhead=vee, color="#EA4335"]; MEcDP -> IspG [arrowhead=vee, color="#EA4335"]; IspG -> HMBPP [arrowhead=vee, color="#EA4335"]; HMBPP -> IspH [arrowhead=vee, color="#EA4335"]; IspH -> IPP_DMAPP [arrowhead=vee, color="#EA4335"]; } The MEP Pathway for Isoprenoid Precursor Biosynthesis.

Regulation of the MEP Pathway

The flux through the MEP pathway is tightly regulated at multiple levels to meet the cellular demand for isoprenoids while avoiding the accumulation of toxic intermediates.

  • Transcriptional Regulation: The expression of genes encoding MEP pathway enzymes can be regulated by various factors, including developmental cues and environmental stimuli. In plants, transcription factors such as WRKY, MYB, and AP2/ERF families have been shown to modulate the expression of key pathway genes in response to stimuli like phytohormones.[6]

  • Post-transcriptional Regulation: In plants, there is evidence for post-transcriptional regulation of DXS and DXR protein levels, providing another layer of control.[9]

  • Enzyme Activity Regulation:

    • Feedback Inhibition: The first enzyme, DXS, is a major control point and is subject to feedback inhibition by the final products of the pathway, IPP and DMAPP.[10] This allosteric regulation allows for rapid adjustment of the metabolic flux in response to product accumulation.

    • Substrate Availability: The activity of DXS is also dependent on the availability of its substrates, pyruvate and G3P, linking the MEP pathway to central carbon metabolism.

  • Retrograde Signaling: The intermediate MEcDP has been identified as a plastid-to-nucleus retrograde signaling molecule in plants.[11][12][13] Under stress conditions, MEcDP can accumulate and move out of the plastid to modulate the expression of nuclear stress-response genes.[11][12] This suggests a dual role for the MEP pathway in both isoprenoid biosynthesis and stress sensing. MEcDP accumulation can also influence phytohormone signaling, particularly the crosstalk between salicylic (B10762653) acid and jasmonic acid pathways.[5][14]

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// Regulatory connections IPP_DMAPP -> DXS [label="Feedback\nInhibition", color="#EA4335", style=dashed, arrowhead=tee]; Stress -> MEcDP [label="Accumulation", color="#202124"]; MEcDP -> Stress_Genes [label="Retrograde Signal", color="#EA4335", style=dashed, arrowhead=vee]; Phytohormones -> TFs [color="#202124"]; TFs -> MEP_Genes [label="Transcriptional\nRegulation", color="#202124"]; MEP_Genes -> DXS [style=dashed, arrowhead=vee]; MEP_Genes -> Downstream_Enzymes [style=dashed, arrowhead=vee]; } Regulation of the MEP Pathway.

Quantitative Data

Understanding the quantitative aspects of the MEP pathway is crucial for metabolic engineering and drug development. Below are tables summarizing key quantitative data from the literature.

Table 1: Intracellular Concentrations of MEP Pathway Intermediates
MetaboliteConcentration in E. coli (µM)Concentration in Z. mobilis (µM)
DXP1.8 - 10.3~1.0
MEP0.8 - 2.5~0.1
CDP-MENot Quantified~0.05
MEcDP1.5 - 4.0~1.7
HMBPPBelow Detection Limit~0.05
IPP/DMAPP0.4 - 1.2~0.1

Data compiled from studies on wild-type and engineered strains under various growth conditions. Concentrations can vary significantly based on genetic background and environmental factors.[1][15][16]

Table 2: Kinetic Parameters of Key MEP Pathway Enzymes
EnzymeOrganismSubstrateKm (µM)Reference
DXSPopulus trichocarpaPyruvate87.8 ± 3.2[10]
DXSDeinococcus radioduransPyruvate66.6 ± 8.0[17]
DXR (IspC)Plasmodium falciparumDXP150 ± 22[18]
IspDEscherichia coliMEP1.36 mM (IC50 for a weak competitive inhibitor)[2]

This table presents a selection of available kinetic data. Comprehensive kinetic characterization for all enzymes across different organisms is an ongoing area of research.

Table 3: Flux Control Coefficients
EnzymeOrganismConditionFlux Control CoefficientReference
DXSArabidopsis thalianaPhotosynthetic steady-state0.82[11]
DXSEscherichia coliIsoprene-producing strain0.35[15]

A flux control coefficient close to 1 indicates that the enzyme exerts significant control over the overall pathway flux.

Experimental Protocols

Protocol 1: Assay for DXS Activity using LC-MS/MS

This protocol is adapted from Wright and Phillips (2014) and allows for the direct and sensitive measurement of DXP produced by DXS in plant extracts.[19][20]

1. Enzyme Extraction: a. Homogenize plant tissue in a suitable extraction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10% glycerol, protease inhibitors, and phosphatase inhibitors). b. Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.

2. Enzyme Reaction: a. Prepare a reaction mixture containing assay buffer, 1 mM thiamine (B1217682) pyrophosphate (TPP), 10 mM MgCl2, 2.5 mM DTT, and 10 mM each of the substrates pyruvate and glyceraldehyde-3-phosphate. b. Initiate the reaction by adding the enzyme extract. c. Incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours). d. Stop the reaction by adding an equal volume of chloroform (B151607) or by flash-freezing in liquid nitrogen.

3. Sample Preparation for LC-MS/MS: a. Add a known amount of a stable isotope-labeled internal standard (e.g., [13C2]DXP) to the quenched reaction mixture. b. Precipitate proteins by adding ice-cold acetonitrile. c. Centrifuge to pellet the precipitated protein and collect the supernatant.

4. LC-MS/MS Analysis: a. Use a hydrophilic interaction liquid chromatography (HILIC) column for separation of the polar DXP molecule. b. Employ a tandem triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. c. Monitor the specific precursor-to-product ion transitions for both DXP and the internal standard. For DXP, this is typically m/z 212.9 -> 138.9.[20] d. Quantify the amount of DXP produced by comparing its peak area to that of the internal standard, using a calibration curve.

Protocol 2: Analysis of MEP Pathway Intermediates by LC-MS

This is a generalized protocol for the quantification of multiple MEP pathway intermediates from bacterial or plant cells.[1][21][22]

1. Metabolite Extraction: a. Rapidly quench metabolic activity by adding the cell culture or ground tissue to a cold solvent mixture (e.g., -20°C acetonitrile/methanol/water). b. Lyse the cells (e.g., by bead beating or sonication) to release intracellular metabolites. c. Centrifuge to remove cell debris and collect the supernatant.

2. LC-MS Analysis: a. Use a HILIC or ion-pair reversed-phase chromatography method suitable for the separation of phosphorylated sugars. b. Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass determination and identification of intermediates. c. Use authentic standards for each metabolite to confirm retention times and fragmentation patterns, and to generate calibration curves for absolute quantification.

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// Edges Start -> Strain_Construction [arrowhead=vee, color="#202124"]; Strain_Construction -> Cultivation [arrowhead=vee, color="#202124"]; Cultivation -> Sampling [arrowhead=vee, color="#202124"]; Sampling -> Metabolite_Extraction [arrowhead=vee, color="#202124"]; Metabolite_Extraction -> LC_MS [arrowhead=vee, color="#202124"]; LC_MS -> Data_Analysis [arrowhead=vee, color="#202124"]; Data_Analysis -> Conclusion [arrowhead=vee, color="#202124"]; Data_Analysis -> Flux_Analysis [style=dashed, arrowhead=vee, color="#202124"]; Flux_Analysis -> Conclusion [style=dashed, arrowhead=vee, color="#202124"]; } Workflow for Investigating MEP Pathway Bottlenecks.

The MEP Pathway as a Drug Target

The absence of the MEP pathway in humans makes its enzymes ideal targets for the development of selective antimicrobial agents.[2][5]

  • Fosmidomycin (B1218577): This is a well-characterized inhibitor of DXR (IspC).[23][24] Fosmidomycin is a structural analogue of the substrate DXP and acts as a potent competitive inhibitor.[23][25] It has shown efficacy against P. falciparum and a range of bacteria.[4] However, its clinical utility can be limited by factors such as bioavailability.[25]

  • Other Enzyme Targets: All enzymes in the MEP pathway are potential drug targets. For instance, inhibitors have been developed against IspD, and the unique Fe-S cluster-containing enzymes IspG and IspH also represent promising targets for novel inhibitor design.[2]

Conclusion

2-C-Methyl-D-erythritol 4-phosphate is a cornerstone of the non-mevalonate pathway, a metabolic route of fundamental importance for a wide range of organisms and a focal point for therapeutic intervention. A thorough understanding of the enzymes that produce and consume MEP, the intricate regulatory networks that control its flux, and the quantitative aspects of the pathway are essential for both fundamental research and the development of new drugs and biotechnological applications. The methodologies outlined in this guide provide a framework for the continued investigation of this fascinating and vital metabolic pathway.

References

Exploratory

The Methylerythritol Phosphate (MEP) Pathway: An In-depth Technical Guide to Isoprenoid Precursor Biosynthesis

For Researchers, Scientists, and Drug Development Professionals Abstract Isoprenoids represent one of the most diverse classes of natural products, with essential roles in all domains of life. Their biosynthesis relies o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenoids represent one of the most diverse classes of natural products, with essential roles in all domains of life. Their biosynthesis relies on the fundamental building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). While eukaryotes predominantly utilize the mevalonate (B85504) (MVA) pathway for the synthesis of these precursors, most bacteria, photosynthetic organisms, and apicomplexan parasites employ the alternative 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The absence of the MEP pathway in humans makes its constituent enzymes attractive targets for the development of novel antimicrobial and antimalarial drugs. This technical guide provides a comprehensive overview of the MEP pathway, detailing its enzymatic steps, regulation, and key intermediates. It further presents a compilation of quantitative data, detailed experimental protocols for studying the pathway, and visual representations of the core pathway and associated experimental workflows to serve as a valuable resource for researchers in the field.

Introduction to the MEP Pathway

The MEP pathway, also known as the non-mevalonate or the 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway, is a metabolic route for the biosynthesis of the isoprenoid precursors IPP and DMAPP.[1] Discovered in the 1990s, this pathway starts from the central metabolites pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP).[2] In plants, the MEP pathway is localized in the plastids, while the MVA pathway operates in the cytoplasm. This compartmentalization highlights the distinct roles of the isoprenoids synthesized by each pathway. The MEP pathway is essential for the survival of many pathogenic bacteria, such as Mycobacterium tuberculosis, making it a prime target for novel therapeutic interventions.[3]

The overall stoichiometry of the MEP pathway is:

D-Glyceraldehyde 3-phosphate + Pyruvate + 2 ATP + 2 CTP + 3 NADPH + 3 H+ → Isopentenyl diphosphate + Dimethylallyl diphosphate + 2 ADP + 2 CMP + 2 Pi + 3 NADP+ + CO2

The Enzymatic Steps of the MEP Pathway

The MEP pathway consists of seven enzymatic reactions to convert pyruvate and GAP into IPP and DMAPP.[4]

Step 1: 1-Deoxy-D-xylulose 5-phosphate synthase (DXS)

The pathway begins with the condensation of pyruvate and GAP, catalyzed by DXS, a thiamine (B1217682) diphosphate (ThDP)-dependent enzyme, to form 1-deoxy-D-xylulose 5-phosphate (DXP).[2] This is considered the first rate-limiting step of the MEP pathway.[5][6]

Step 2: 1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR or IspC)

DXP is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by DXR (also known as IspC). This reaction involves an intramolecular rearrangement and an NADPH-dependent reduction.[2]

Step 3: 2-C-Methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD)

MEP is subsequently coupled with cytidine (B196190) triphosphate (CTP) by IspD to produce 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME).[7]

Step 4: 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (IspE)

The 2-hydroxyl group of CDP-ME is then phosphorylated by IspE in an ATP-dependent reaction to yield 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).[7]

Step 5: 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF)

IspF catalyzes the cyclization of CDP-MEP to form 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP), with the concomitant release of cytidine monophosphate (CMP).[7]

Step 6: (E)-4-Hydroxy-3-methylbut-2-enyl-diphosphate synthase (IspG)

The penultimate step is the reductive ring-opening of MEcPP by the iron-sulfur cluster-containing enzyme IspG to form (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP).[7][8]

Step 7: 4-Hydroxy-3-methylbut-2-enyl-diphosphate reductase (IspH)

Finally, another iron-sulfur cluster enzyme, IspH, reduces HMBPP to generate a mixture of IPP and DMAPP, the universal five-carbon building blocks of isoprenoids.[7][8]

Regulation of the MEP Pathway

The MEP pathway is tightly regulated to meet the cellular demand for isoprenoids. The primary point of regulation is the first enzyme, DXS.[5][6] Its activity is subject to feedback inhibition by the final products of the pathway, IPP and DMAPP.[9][10] In plants, the expression of MEP pathway genes is also regulated by developmental and environmental cues, such as light.[5] Furthermore, some intermediates of the pathway, like MEcPP, are suggested to act as signaling molecules.[9][11]

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for the enzymes of the MEP pathway from Escherichia coli.

EnzymeSubstrate(s)KM (µM)kcat (s-1)Reference
DXS Pyruvate1601.4[6]
D-Glyceraldehyde 3-phosphate140[6]
DXR (IspC) DXP115116[12]
NADPH0.5[12]
IspD MEP331.8
CTP120
IspE CDP-ME2.70.28
ATP200
IspF CDP-MEP0.50.08
IspG MEcPP3.50.003
IspH HMBPP0.40.012

Note: Kinetic parameters can vary depending on the organism and assay conditions.

Metabolite Concentrations

The intracellular concentrations of MEP pathway intermediates are generally low, reflecting a high metabolic flux. The table below shows representative concentrations in E. coli.

MetaboliteConcentration (µM)Reference
DXP15[6]
MEP5[6]
CDP-ME2[6]
MEcPP20[6]
HMBPPNot Detected[6]
IPP10
DMAPP5

Note: Metabolite concentrations are dynamic and can be influenced by growth conditions and genetic background.

Experimental Protocols

Heterologous Expression and Purification of MEP Pathway Enzymes

This protocol describes a general workflow for the expression and purification of MEP pathway enzymes from E. coli.

Objective: To obtain pure, active enzyme for in vitro assays.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a suitable tag (e.g., pET vector with a His-tag)

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Appropriate antibiotics

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE reagents and equipment

Procedure:

  • Cloning: Clone the gene encoding the MEP pathway enzyme of interest into the expression vector.

  • Transformation: Transform the expression plasmid into the E. coli expression strain.

  • Expression: a. Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C. b. Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. d. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer. c. Lyse the cells by sonication or using a French press. d. Clarify the lysate by centrifugation to remove cell debris.

  • Purification: a. Load the clarified lysate onto a pre-equilibrated Ni-NTA column. b. Wash the column with wash buffer to remove unbound proteins. c. Elute the His-tagged protein with elution buffer.

  • Analysis: a. Analyze the purified protein by SDS-PAGE to assess purity. b. Determine the protein concentration using a suitable method (e.g., Bradford assay). c. Store the purified enzyme at -80°C.

In Vitro Enzyme Assays

This protocol provides a general framework for assaying the activity of a MEP pathway enzyme. The specific substrates and detection methods will vary depending on the enzyme.

Objective: To determine the kinetic parameters of a purified MEP pathway enzyme.

Materials:

  • Purified enzyme

  • Substrates for the specific enzyme

  • Assay buffer (optimized for pH and ionic strength)

  • Cofactors (e.g., NADPH, ATP, CTP, Mg2+)

  • Detection reagents (e.g., for spectrophotometric or HPLC-based detection of product formation or substrate consumption)

  • Microplate reader or HPLC system

Procedure:

  • Reaction Setup: a. Prepare a reaction mixture containing the assay buffer, substrates, and cofactors in a microplate or reaction tube. b. Pre-incubate the reaction mixture at the desired temperature.

  • Initiate Reaction: Start the reaction by adding the purified enzyme.

  • Monitor Reaction: a. Spectrophotometric Assay: Continuously monitor the change in absorbance at a specific wavelength that corresponds to the consumption of a substrate (e.g., NADPH at 340 nm) or the formation of a product. b. HPLC-based Assay: At different time points, stop the reaction (e.g., by adding acid or a quenching agent) and analyze the reaction mixture by HPLC to quantify the amount of substrate remaining or product formed.

  • Data Analysis: a. Calculate the initial reaction velocity (v0) from the linear portion of the progress curve. b. Perform a series of assays with varying substrate concentrations. c. Plot v0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax. d. Calculate kcat from Vmax and the enzyme concentration.

Quantification of MEP Pathway Metabolites by LC-MS/MS

This protocol outlines the steps for the sensitive and accurate quantification of MEP pathway intermediates in biological samples.

Objective: To determine the intracellular concentrations of MEP pathway metabolites.

Materials:

  • Biological sample (e.g., bacterial cell pellet, plant tissue)

  • Extraction solvent (e.g., a mixture of methanol, acetonitrile, and water)

  • Internal standards (e.g., 13C-labeled MEP pathway intermediates)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Hydrophilic interaction liquid chromatography (HILIC) column

Procedure:

  • Sample Preparation: a. Rapidly quench the metabolism of the biological sample (e.g., by flash-freezing in liquid nitrogen). b. Extract the metabolites using a cold extraction solvent containing the internal standards. c. Centrifuge to pellet the cell debris and collect the supernatant. d. Dry the supernatant under vacuum or nitrogen. e. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: a. Inject the reconstituted extract onto the HILIC column. b. Separate the metabolites using a gradient of aqueous and organic mobile phases. c. Detect the metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode. For each metabolite and its corresponding internal standard, a specific precursor-to-product ion transition is monitored.

  • Data Analysis: a. Integrate the peak areas for each metabolite and its internal standard. b. Generate a standard curve for each metabolite using known concentrations of the authentic standard and a fixed concentration of the internal standard. c. Calculate the concentration of each metabolite in the biological sample by comparing its peak area ratio (analyte/internal standard) to the standard curve.

Visualizations

The MEP Pathway

MEP_Pathway Pyruvate Pyruvate DXS DXS Pyruvate->DXS GAP D-Glyceraldehyde 3-phosphate GAP->DXS DXP 1-Deoxy-D-xylulose 5-phosphate DXR DXR (IspC) DXP->DXR MEP 2-C-Methyl-D-erythritol 4-phosphate IspD IspD MEP->IspD CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol IspE IspE CDP_ME->IspE CDP_MEP 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate IspF IspF CDP_MEP->IspF MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate IspG IspG MEcPP->IspG HMBPP (E)-4-Hydroxy-3-methylbut-2-enyl diphosphate IspH IspH HMBPP->IspH IPP Isopentenyl diphosphate DMAPP Dimethylallyl diphosphate DXS->DXP CO2 DXR->MEP NADP_out1 NADP+ DXR->NADP_out1 IspD->CDP_ME PPi_out PPi IspD->PPi_out IspE->CDP_MEP ADP_out ADP IspE->ADP_out IspF->MEcPP CMP_out CMP IspF->CMP_out IspG->HMBPP NADP_out2 NADP+ IspG->NADP_out2 IspH->IPP IspH->DMAPP NADP_out3 NADP+ IspH->NADP_out3 ThDP ThDP ThDP->DXS NADPH_in1 NADPH NADPH_in1->DXR CTP_in CTP CTP_in->IspD ATP_in ATP ATP_in->IspE NADPH_in2 NADPH NADPH_in2->IspG NADPH_in3 NADPH NADPH_in3->IspH

Caption: The enzymatic steps of the MEP pathway for isoprenoid precursor biosynthesis.

Experimental Workflow for Enzyme Purification

Enzyme_Purification_Workflow Cloning 1. Gene Cloning into Expression Vector Transformation 2. Transformation into E. coli Cloning->Transformation Expression 3. Protein Expression Induction (IPTG) Transformation->Expression Lysis 4. Cell Lysis (Sonication) Expression->Lysis Purification 5. Affinity Chromatography (Ni-NTA) Lysis->Purification Analysis 6. Purity Analysis (SDS-PAGE) Purification->Analysis

Caption: A generalized workflow for the heterologous expression and purification of MEP pathway enzymes.

Experimental Workflow for Metabolite Quantification

Metabolite_Quantification_Workflow Quenching 1. Metabolic Quenching (Liquid N2) Extraction 2. Metabolite Extraction with Internal Standards Quenching->Extraction Analysis 3. LC-MS/MS Analysis (HILIC-MRM) Extraction->Analysis Quantification 4. Data Analysis and Quantification Analysis->Quantification

Caption: A typical workflow for the quantification of MEP pathway metabolites using LC-MS/MS.

Conclusion

The MEP pathway is a vital metabolic route for the production of isoprenoid precursors in a wide range of organisms, including many important pathogens. Its absence in humans makes it an ideal target for the development of new antimicrobial agents. This technical guide has provided a detailed overview of the pathway, including its enzymatic steps, regulation, and quantitative data. The provided experimental protocols and workflows offer a practical resource for researchers aiming to study this important pathway. A thorough understanding of the MEP pathway's intricacies will continue to fuel advancements in drug discovery, metabolic engineering, and synthetic biology.

References

Foundational

The Fork in the Road: An In-depth Technical Guide to the Evolutionary Origins of the Mevalonate and MEP Pathways

Authored for Researchers, Scientists, and Drug Development Professionals Isoprenoids, a vast and functionally diverse class of over 30,000 biomolecules, are fundamental to life as we know it. From cholesterol and steroid...

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Isoprenoids, a vast and functionally diverse class of over 30,000 biomolecules, are fundamental to life as we know it. From cholesterol and steroid hormones to carotenoids and quinones, these molecules perform critical roles in all three domains of life: Eukaryota, Bacteria, and Archaea. All isoprenoids are synthesized from the same five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). However, the evolutionary journey leading to the production of these universal precursors is a tale of two pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. This technical guide delves into the complex evolutionary origins of these distinct and ancient metabolic routes, providing a comprehensive overview of their distribution, the phylogenetic relationships of their constituent enzymes, and the experimental evidence that has shaped our current understanding.

A Tale of Two Pathways: Distribution Across the Domains of Life

The MVA and MEP pathways are non-homologous, meaning they evolved independently and utilize entirely different sets of enzymes and intermediates to arrive at the same products (IPP and DMAPP). Their distribution across the tree of life is a key piece of the evolutionary puzzle, revealing a pattern that is far from simple. While general rules apply, numerous exceptions highlight a dynamic history of gene loss, horizontal gene transfer, and endosymbiosis.

The MVA pathway is traditionally considered the primary route in archaea and the cytosol of eukaryotes.[1][2] The MEP pathway, discovered more recently in the 1990s, is characteristic of most bacteria and the plastids of photosynthetic eukaryotes, such as plants.[1][3] However, the presence of the MVA pathway in a scattered selection of bacteria and the existence of both pathways in plants and some bacteria complicates this simple dichotomy.[1][4]

Domain/GroupPredominant Pathway(s)Notes
Archaea Mevalonate (MVA) PathwayPossess a modified version of the MVA pathway that differs from the eukaryotic counterpart in its terminal steps.[1][5]
Bacteria Methylerythritol Phosphate (MEP) PathwayThe MEP pathway is the canonical route for most bacteria.[6][7]
Mevalonate (MVA) PathwayA punctate distribution is observed in about 20 out of 62 bacterial phyla, including species in Firmicutes, Proteobacteria, Actinobacteria, Bacteroidetes, and Chloroflexi.[6][7]
Dual Pathways (MVA + MEP)Found in some bacteria, such as certain Streptomyces and Mycobacterium species, suggesting non-redundant roles.[4][5]
Eukaryota Mevalonate (MVA) PathwayThe canonical pathway operating in the cytosol of animals, fungi, and plants.[8]
Dual Pathways (MVA + MEP)Photosynthetic eukaryotes (plants, algae) and Apicomplexa parasites possess both pathways. The MVA pathway operates in the cytosol, while the MEP pathway is localized to plastids.[1][8][9]

The Mevalonate (MVA) Pathway: An Ancestral Relic

Phylogenomic analyses increasingly support the hypothesis that the MVA pathway is ancient and was likely present in the Last Universal Common Ancestor (LUCA), or cenancestor.[1][2][5] This suggests that the scattered presence of the MVA pathway in bacteria is not solely due to recent horizontal gene transfer (HGT) from archaea or eukaryotes, but rather reflects a pattern of vertical inheritance from a distant ancestor, followed by widespread gene loss in most bacterial lineages as the MEP pathway evolved and took precedence.[6][7]

The "upper" part of the MVA pathway, which converts Acetyl-CoA to (R)-mevalonate, is highly conserved.[8] However, the "lower" part, which converts mevalonate to IPP, shows significant evolutionary divergence, most notably between eukaryotes and archaea.

Canonical Eukaryotic MVA Pathway

In eukaryotes, mevalonate is phosphorylated twice before being decarboxylated to yield IPP. This is the classic pathway first elucidated in yeast and mammals.[8]

G cluster_upper Upper MVA Pathway cluster_lower Lower MVA Pathway (Eukaryotic) Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA AACT HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P MVK Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP PMVK IPP IPP Mevalonate-5-PP->IPP MVD DMAPP DMAPP IPP->DMAPP IDI

Canonical Eukaryotic Mevalonate (MVA) Pathway.
The Archaeal Variation

Archaea lack the characteristic eukaryotic enzymes phosphomevalonate kinase (PMVK) and mevalonate diphosphate (B83284) decarboxylase (MVD).[1] Instead, many employ an alternative route where the order of decarboxylation and the final phosphorylation are swapped. Mevalonate-5-phosphate is first decarboxylated to isopentenyl phosphate (IP) and then phosphorylated by an isopentenyl phosphate kinase (IPK) to form IPP.[2][6] This architectural difference points to a very early divergence in the evolution of this pathway.[5]

G cluster_euk Eukaryotic Lower Pathway cluster_arc Archaeal Lower Pathway euk_mvap Mevalonate-5-P euk_mvapp Mevalonate-5-PP euk_mvap->euk_mvapp PMVK euk_ipp IPP euk_mvapp->euk_ipp MVD arc_mvap Mevalonate-5-P arc_ip Isopentenyl-P arc_mvap->arc_ip MPD/DMD Family arc_ipp IPP arc_ip->arc_ipp IPK Mevalonate Mevalonate Mevalonate->euk_mvap MVK Mevalonate->arc_mvap MVK

Divergence in the Lower MVA Pathway.

The Methylerythritol Phosphate (MEP) Pathway: A Bacterial Innovation

The MEP pathway, also known as the non-mevalonate or DXP pathway, is the primary route for isoprenoid biosynthesis in most bacteria.[10] It starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate and proceeds through a series of unique intermediates.[3]

G Pyruvate + GAP Pyruvate + GAP DXP DXP Pyruvate + GAP->DXP DXS MEP MEP DXP->MEP DXR/IspC CDP-ME CDP-ME MEP->CDP-ME MCT/IspD CDP-MEP CDP-MEP CDP-ME->CDP-MEP CMK/IspE ME-cPP ME-cPP CDP-MEP->ME-cPP MCS/IspF HMB-PP HMB-PP ME-cPP->HMB-PP HDS/IspG IPP + DMAPP IPP + DMAPP HMB-PP->IPP + DMAPP HDR/IspH

The Methylerythritol Phosphate (MEP) Pathway.

The evolutionary history of the MEP pathway is deeply rooted in the bacterial domain. Its presence in photosynthetic eukaryotes is one of the strongest pieces of evidence for the endosymbiotic theory. Phylogenetic analyses show that the genes for MEP pathway enzymes in plants were acquired from the cyanobacterial ancestor of plastids.[10][11] However, the story is not entirely straightforward. The phylogenies of individual MEP pathway genes suggest that lateral gene transfer between different eubacterial lineages also occurred after the origin of plastids, indicating a complex web of gene exchange.[10] Further studies have revealed a polyphyletic origin for the eukaryotic MEP pathway, with gene contributions from not only cyanobacteria but also Chlamydiae and alpha-proteobacteria.[12]

Evolutionary Scenarios and the Role of Gene Transfer

The current consensus suggests a complex evolutionary history shaped by vertical descent, extensive gene loss, and horizontal/endosymbiotic gene transfer. The most widely supported model posits that the MVA pathway was ancestral to all three domains, with the MEP pathway later evolving in the bacterial lineage and largely replacing the MVA pathway.

G cluster_bact_evo Bacterial Evolution cluster_euk_evo Eukaryotic Evolution LUCA LUCA (MVA Pathway Present) Archaea Archaea (Modified MVA) LUCA->Archaea Bacteria Bacteria (Ancestral MVA) LUCA->Bacteria Eukaryota Eukaryota (Canonical MVA) LUCA->Eukaryota MEP_origin MEP Pathway Originates in Bacterial Lineage Endosymbiosis Endosymbiosis with Cyanobacterium Eukaryota->Endosymbiosis MVA_loss Widespread Loss of MVA Pathway (MEP becomes dominant) MEP_origin->MVA_loss HGT_MVA Some Bacteria Retain/Acquire MVA (via HGT or Vertical Descent) MVA_loss->HGT_MVA Plastid_Euk Photosynthetic Eukaryotes (MVA in Cytosol, MEP in Plastid) Endosymbiosis->Plastid_Euk

Hypothesized Evolutionary History of Isoprenoid Pathways.
  • Vertical Inheritance and Differential Loss : The MVA pathway was present in the cenancestor and inherited by all three domains. Most bacteria later lost this pathway after the MEP pathway emerged.[6][7]

  • Endosymbiotic Gene Transfer (EGT) : Plastid-bearing eukaryotes acquired the complete MEP pathway from the cyanobacterial endosymbiont that evolved into the plastid.[1][10]

  • Horizontal Gene Transfer (HGT) : HGT has been a major driver of the current distribution. It likely explains the presence of MVA genes in some bacterial clades and has shuffled MEP pathway genes among different bacterial groups.[7][10][13]

Methodologies for Evolutionary Pathway Analysis

Unraveling the history of these pathways relies on a combination of computational and experimental techniques. For researchers aiming to conduct similar studies, the following protocols are fundamental.

Experimental Protocol: Phylogenomic Analysis

This is the core computational method for inferring the evolutionary history of the pathway enzymes.

  • Sequence Retrieval : Homologous protein sequences for each enzyme in the MVA and MEP pathways are collected from public databases (e.g., NCBI, UniProt) for a taxonomically diverse set of organisms. BLAST searches are typically used for initial identification.

  • Multiple Sequence Alignment (MSA) : The collected sequences for each enzyme are aligned using algorithms like ClustalW, MAFFT, or MUSCLE. This step is critical for identifying conserved regions and correctly positioning homologous residues.

  • Phylogenetic Tree Reconstruction : The aligned sequences are used to build phylogenetic trees. Two primary methods are employed:

    • Maximum Likelihood (ML) : Methods like PhyML or RAxML are used to find the tree topology that has the highest probability of producing the observed sequence data under a given model of amino acid substitution.

    • Bayesian Inference (BI) : Programs like MrBayes use Markov Chain Monte Carlo (MCMC) methods to sample from the posterior probability distribution of possible trees, providing robust statistical support for clades.

  • Tree Interpretation : The resulting trees are analyzed to infer evolutionary relationships. The branching patterns of genes from different domains (e.g., whether bacterial MVA genes cluster with archaeal or eukaryotic homologs) are used to support or refute hypotheses of vertical descent, HGT, or EGT.

Experimental Protocol: Comparative Genomics (Synteny Analysis)

This method examines the physical arrangement of genes on chromosomes to provide evidence for HGT.

  • Genome Data Acquisition : Obtain complete or draft genome sequences for organisms of interest from databases like NCBI GenBank.

  • Gene Annotation : Identify the locations of MVA and MEP pathway genes within each genome.

  • Synteny Comparison : Compare the genomic regions surrounding the pathway genes across different species. In many bacteria, MVA pathway genes are found clustered together in an operon.[4] The conservation of this gene cluster across disparate bacterial phyla can suggest that the entire operon was transferred as a single unit via HGT.[7] Conversely, a lack of synteny might suggest a different evolutionary history.

Experimental Protocol: Functional Characterization of Pathway Enzymes

Biochemical assays are essential to confirm that a gene identified by sequence homology actually performs the predicted function, especially in cases of suspected HGT or in newly discovered pathway variants.

  • Gene Cloning and Heterologous Expression : The target gene is amplified via PCR from the organism's genomic DNA and cloned into an expression vector (e.g., a plasmid). The vector is then introduced into a host organism (commonly E. coli) that is easily cultured and manipulated.

  • Protein Purification : The host organism is induced to express the target protein, which is then purified from the cell lysate using techniques like affinity chromatography (e.g., His-tagging).

  • In Vitro Enzyme Assays : The purified enzyme is incubated with its predicted substrate(s) and any necessary cofactors (e.g., ATP, NADPH). The reaction mixture is then analyzed using methods like HPLC, mass spectrometry, or spectrophotometry to detect the formation of the expected product, confirming the enzyme's activity.

Conclusion

The evolutionary origins of the mevalonate and MEP pathways are a compelling example of the intricate and non-linear evolution of core metabolic networks. The evidence strongly indicates that the MVA pathway is the more ancient of the two, likely functioning in the last universal common ancestor. The MEP pathway represents a later, major innovation within the bacterial domain that proved so effective it led to the widespread loss of the ancestral MVA pathway in most bacteria. The current distribution of these pathways is a mosaic, sculpted over billions of years by vertical descent, massive gene loss, endosymbiotic events that transferred an entire pathway to a new domain, and the ongoing process of horizontal gene transfer. For drug development, the clear distinction between these pathways—particularly the presence of the MEP pathway in many pathogens and its absence in humans—continues to make its enzymes attractive targets for novel antimicrobial agents.[3] Understanding their deep evolutionary history provides a critical framework for exploiting these ancient biochemical differences.

References

Exploratory

The Regulation of the Methylerythritol 4-Phosphate Pathway: An In-depth Technical Guide

The methylerythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway, is a critical metabolic route for the biosynthesis of isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylal...

Author: BenchChem Technical Support Team. Date: December 2025

The methylerythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway, is a critical metabolic route for the biosynthesis of isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[1] These precursors are fundamental building blocks for a vast array of natural products, including hormones, carotenoids, and chlorophylls, which are essential for plant growth, development, and survival.[2] In contrast to the mevalonate (B85504) (MVA) pathway found in the cytoplasm of eukaryotes, the MEP pathway is localized in the plastids of plants and is also present in most bacteria, making its enzymes attractive targets for the development of herbicides and antimicrobial drugs.[1][3][4][5] This guide provides a comprehensive overview of the intricate regulatory mechanisms governing the MEP pathway, details key experimental protocols for its study, and presents quantitative data and visual models to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Regulatory Mechanisms of the MEP Pathway

The flux through the MEP pathway is tightly controlled at multiple levels, including transcriptional, post-transcriptional, and post-translational regulation, as well as through metabolic crosstalk and feedback mechanisms. This ensures a balanced supply of isoprenoid precursors according to the metabolic demands of the cell and in response to various developmental and environmental cues.

Key Regulatory Enzymes

Several enzymes in the MEP pathway have been identified as rate-limiting steps, with their regulation being pivotal for controlling the overall pathway flux.

  • 1-Deoxy-D-xylulose 5-phosphate Synthase (DXS): As the first enzyme of the pathway, DXS catalyzes the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP).[2][3] It is widely considered a primary control point of the MEP pathway.[3][6]

  • 1-Deoxy-D-xylulose 5-phosphate Reductoisomerase (DXR): DXR catalyzes the conversion of DXP to MEP and is another crucial regulatory enzyme.[2][7] Overexpression of DXR has been shown to increase the production of various isoprenoids.[2][7]

  • 4-Hydroxy-3-methylbut-2-enyl Diphosphate Reductase (HDR): HDR catalyzes the final step of the pathway, the simultaneous formation of IPP and DMAPP from 4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP). Along with DXS and DXR, HDR is considered to have a rate-limiting role.[3]

Transcriptional Regulation

The expression of genes encoding MEP pathway enzymes is regulated by a complex network of transcription factors and signaling molecules in response to developmental and environmental stimuli.

  • Light and Circadian Clock: The expression of several MEP pathway genes, including DXS, DXR, and HDR, is light-inducible and under the control of the circadian clock.[8] Transcription factors such as CCA1 and LHY are thought to directly regulate key MEP pathway genes.[8]

  • Hormonal Regulation: Plant hormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA) can influence the expression of MEP pathway genes, linking isoprenoid biosynthesis to plant defense responses.[8]

  • Stress Responses: The MEP pathway is intricately linked to stress responses. The intermediate 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) acts as a signaling molecule that accumulates under stress conditions and can trigger downstream responses.[9][10]

Post-Transcriptional and Post-Translational Regulation

Beyond the level of gene transcription, the activity of MEP pathway enzymes is fine-tuned through post-transcriptional and post-translational modifications.

  • Feedback Inhibition: The final products of the pathway, IPP and DMAPP, exert feedback inhibition on the activity of DXS.[1][11][12] This allosteric regulation allows for a rapid adjustment of the pathway flux in response to the accumulation of its end products.[13] The mechanism involves the promotion of DXS monomerization from its active dimeric form.[1][13] DXR activity is also subject to feedback inhibition by IPP and DMAPP.[11]

  • Protein Degradation: The stability of key enzymes like DXS and DXR is also regulated. For example, in Catharanthus roseus, the stability of DXR proteins is dependent on Clp protease-mediated degradation.[14]

Crosstalk with the MVA Pathway

In plants, the MEP and MVA pathways coexist in different cellular compartments, the plastids and cytoplasm, respectively.[1][15] Despite this separation, there is evidence of metabolic crosstalk between the two pathways, with the exchange of intermediates like IPP and DMAPP across the plastid membrane.[7][15][16] This interaction allows for a coordinated regulation of isoprenoid biosynthesis throughout the cell.

Quantitative Data on MEP Pathway Regulation

The following tables summarize key quantitative data related to the regulation of the MEP pathway, providing a basis for comparative analysis.

Table 1: Kinetic Parameters of Key MEP Pathway Enzymes

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
DXSPopulus trichocarpaPyruvate251.2[12]
DXSPopulus trichocarpaGAP251.2[12]
DXSPopulus trichocarpaTPP1.5-[12]
DXREscherichia coliDXP15014.2[17]
DXREscherichia coliNADPH1014.2[17]

Table 2: Inhibition Constants (Ki) for Feedback Regulation of DXS

InhibitorEnzymeKi (µM)Type of InhibitionReference
IPPPopulus trichocarpa DXS65.4 ± 4.3Competitive with TPP[12]
DMAPPPopulus trichocarpa DXS81.3 ± 10.5Competitive with TPP[12]

Table 3: Intracellular Concentrations of MEP Pathway Intermediates in Zymomonas mobilis

MetaboliteConcentration (µM)Reference
DXP1.7[18]
MEP0.2[18]
CDP-ME0.2[18]
MEcDP3.0[18]
HMBPP<0.1[18]
IPP/DMAPP<0.1[18]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the regulation of the MEP pathway.

Quantification of MEP Pathway Intermediates by LC-MS/MS

This protocol describes the extraction and quantification of MEP pathway intermediates from plant tissues.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • 50% (v/v) Methanol (B129727) (ice-cold)

  • Chloroform (B151607) (ice-cold)

  • Water (ice-cold)

  • Refrigerated centrifuge

  • Lyophilizer

  • Acetonitrile (B52724)

  • Internal standards (stable isotope-labeled versions of the intermediates)

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)

Procedure:

  • Flash-freeze approximately 10 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Add 250 µL of ice-cold 50% methanol and vortex thoroughly.

  • Add 250 µL of ice-cold chloroform and vortex.

  • Add 125 µL of ice-cold water and vortex.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the upper aqueous phase containing the polar metabolites.

  • Lyophilize the aqueous phase to dryness.

  • Reconstitute the dried extract in a known volume of 50% acetonitrile containing a mixture of internal standards.

  • Analyze the samples by LC-MS/MS. Separation can be achieved using a HILIC column.

  • Quantify the intermediates by comparing the peak areas of the endogenous metabolites to those of the internal standards.

DXS Enzyme Activity Assay

This protocol describes a coupled spectrophotometric assay to measure the activity of DXS.

Materials:

  • Purified DXS enzyme

  • DXR enzyme

  • Reaction buffer (e.g., 100 mM HEPES, pH 8.0, 2 mM MgCl2, 5 mM NaCl, 2.5 mM DTT)

  • Thiamine diphosphate (TPP)

  • Pyruvate

  • Glyceraldehyde 3-phosphate (GAP)

  • NADPH

  • 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the reaction buffer, TPP, NADPH, and DXR enzyme.

  • Add the substrates, pyruvate and GAP, to the reaction mixture.

  • Initiate the reaction by adding the purified DXS enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by DXR as it converts the DXP produced by DXS to MEP.

  • Calculate the rate of NADPH consumption to determine the activity of the DXS enzyme.

Gene Expression Analysis by qRT-PCR

This protocol details the analysis of MEP pathway gene expression levels.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR instrument

  • SYBR Green Master Mix

  • Gene-specific primers for MEP pathway genes and a reference gene (e.g., Actin or TUA)

Procedure:

  • Extract total RNA from the tissue of interest using a suitable RNA extraction kit.

  • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • Set up the qPCR reactions in a 96-well plate, with each reaction containing SYBR Green Master Mix, forward and reverse primers for the target gene, and cDNA template. Include technical replicates for each sample.

  • Perform the qPCR using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at a primer-specific temperature).

  • Analyze the results using the 2-ΔΔCt method to calculate the relative expression levels of the target genes, normalized to the expression of the reference gene.[9]

Visualizing Regulatory Networks and Workflows

Diagrams generated using the DOT language provide a clear visual representation of the complex interactions and processes involved in MEP pathway regulation.

MEP_Pathway cluster_inputs Inputs cluster_pathway MEP Pathway cluster_regulation Regulation Pyruvate Pyruvate DXS DXS Pyruvate->DXS GAP Glyceraldehyde-3-P GAP->DXS DXP DXP DXS->DXP 1 MEP MEP DXP->MEP 2 DXR DXR DXR->MEP CDP_ME CDP-ME MEP->CDP_ME 3 MCT MCT MCT->CDP_ME CDP_MEP CDP-MEP CDP_ME->CDP_MEP 4 CMK CMK CMK->CDP_MEP MEcDP MEcDP CDP_MEP->MEcDP 5 MDS MDS MDS->MEcDP HMBPP HMBPP MEcDP->HMBPP 6 Nuclear_Genes Nuclear Gene Expression MEcDP->Nuclear_Genes Retrograde Signaling HDS HDS HDS->HMBPP IPP IPP HMBPP->IPP 7 DMAPP DMAPP HMBPP->DMAPP 7 HDR HDR HDR->IPP HDR->DMAPP IPP->DMAPP IPP_reg IPP IPP_reg->DXS Feedback Inhibition DMAPP_reg DMAPP DMAPP_reg->DXS Feedback Inhibition Stress Stress Signals Stress->MEcDP Accumulation

Caption: The Methylerythritol 4-Phosphate (MEP) Pathway and its key regulatory points.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Plant_Material Plant Material Grinding Grinding in Liquid N2 Plant_Material->Grinding Extraction Metabolite/RNA/Protein Extraction Grinding->Extraction LCMS LC-MS/MS for Metabolites Extraction->LCMS qRT_PCR qRT-PCR for Gene Expression Extraction->qRT_PCR Western_Blot Western Blot for Protein Levels Extraction->Western_Blot Enzyme_Assay Enzyme Activity Assay Extraction->Enzyme_Assay Quantification Quantification of Metabolites, Transcripts, Proteins, and Activity LCMS->Quantification qRT_PCR->Quantification Western_Blot->Quantification Enzyme_Assay->Quantification Integration Integration of Multi-omics Data Quantification->Integration Conclusion Regulatory Insights Integration->Conclusion

Caption: A generalized experimental workflow for studying MEP pathway regulation.

Conclusion and Future Perspectives

The regulation of the MEP pathway is a highly complex and multifaceted process, essential for the production of a wide range of vital isoprenoids. A thorough understanding of its regulatory network is crucial for the development of novel antimicrobial agents and herbicides, as well as for metabolic engineering strategies aimed at enhancing the production of valuable isoprenoids in plants and microorganisms. Future research will likely focus on elucidating the intricate details of protein-protein interactions within the MEP pathway, uncovering novel post-translational modifications that regulate enzyme activity, and further exploring the role of the pathway in plant-environment interactions. The continued development and application of advanced analytical techniques, such as high-resolution mass spectrometry and CRISPR/Cas9-based gene editing, will undoubtedly accelerate our understanding of this fundamental metabolic pathway.

References

Foundational

An In-depth Technical Guide to the Enzymes of the 2-C-Methyl-D-erythritol 4-phosphate (MEP) Pathway

For Researchers, Scientists, and Drug Development Professionals The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway, is an essential metabolic route for the biosynthesis of iso...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway, is an essential metabolic route for the biosynthesis of isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[1][2] Isoprenoids are a vast and diverse group of natural products vital for numerous cellular functions, including cell wall biosynthesis, electron transport, and signaling.[2] The MEP pathway is found in most bacteria, apicomplexan parasites (such as the malaria parasite Plasmodium falciparum), and in the plastids of plants, but is absent in humans, making its enzymes attractive targets for the development of novel antibiotics, antimalarials, and herbicides.[1][3]

This technical guide provides a comprehensive overview of the seven core enzymes of the MEP pathway, presenting key quantitative data, detailed experimental protocols for their study, and visualizations of the pathway and experimental workflows.

The Seven Enzymes of the MEP Pathway

The MEP pathway consists of seven enzymatic steps that convert pyruvate (B1213749) and glyceraldehyde 3-phosphate into IPP and DMAPP.

1-Deoxy-D-xylulose 5-phosphate Synthase (DXS)

Function: DXS (EC 2.2.1.7) catalyzes the first and rate-limiting step of the MEP pathway: the thiamine (B1217682) diphosphate (ThDP)-dependent condensation of pyruvate and D-glyceraldehyde 3-phosphate (GAP) to produce 1-deoxy-D-xylulose 5-phosphate (DXP) and carbon dioxide.[3] This enzyme is a key regulation point in the pathway and is subject to feedback inhibition by the final products, IPP and DMAPP.

Structure and Mechanism: DXS is a ThDP-dependent enzyme that functions as a homodimer. The reaction mechanism involves the formation of a C2α-lactylthiamine diphosphate intermediate from pyruvate, which then attacks the carbonyl carbon of GAP.

1-Deoxy-D-xylulose 5-phosphate Reductoisomerase (DXR or IspC)

Function: DXR (EC 1.1.1.267), also known as IspC, catalyzes the second step of the pathway, which involves two distinct chemical transformations: an intramolecular rearrangement of DXP to form a 2-C-methyl-D-erythrose 4-phosphate intermediate, followed by an NADPH-dependent reduction to yield 2-C-methyl-D-erythritol 4-phosphate (MEP).[4] This is the first committed step of the MEP pathway.

Structure and Mechanism: DXR is a monomeric enzyme that belongs to the short-chain dehydrogenase/reductase (SDR) family. The active site binds both DXP and NADPH. The natural product fosmidomycin (B1218577) is a potent competitive inhibitor of DXR.

2-C-Methyl-D-erythritol 4-phosphate Cytidylyltransferase (MCT or IspD)

Function: MCT (EC 2.7.7.60), or IspD, catalyzes the third step: the CTP-dependent conversion of MEP to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME).[5] This reaction involves the transfer of a cytidylylmonophosphate (CMP) moiety from CTP to the phosphate (B84403) group of MEP, releasing pyrophosphate (PPi).

Structure and Mechanism: IspD is a homodimeric enzyme. The reaction requires a divalent metal ion, typically Mg2+, for activity.[5]

4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol Kinase (CMK or IspE)

Function: CMK (EC 2.7.1.148), or IspE, catalyzes the fourth step of the pathway, which is the ATP-dependent phosphorylation of the 2-hydroxyl group of CDP-ME to produce 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).[1]

Structure and Mechanism: IspE belongs to the GHMP (galactokinase, homoserine kinase, mevalonate (B85504) kinase, and phosphomevalonate kinase) superfamily of kinases. The enzyme functions as a monomer and requires a divalent cation like Mg2+ for its activity.

2-C-Methyl-D-erythritol 2,4-cyclodiphosphate Synthase (MECP Synthase or IspF)

Function: MECP synthase (EC 4.6.1.12), or IspF, catalyzes the fifth step: the intramolecular cyclization of CDP-MEP to form 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) with the elimination of CMP.[6]

Structure and Mechanism: IspF is a homotrimeric enzyme where each active site is located at the interface between two adjacent subunits. The enzyme requires a divalent metal ion for catalysis.

4-Hydroxy-3-methylbut-2-enyl Diphosphate Synthase (HDS or IspG)

Function: HDS (EC 1.17.7.1), or IspG, catalyzes the sixth step: the reductive ring-opening of MEcPP to form (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP).[7]

Structure and Mechanism: IspG is an iron-sulfur protein containing a [4Fe-4S] cluster that is essential for its catalytic activity. The reaction is a complex reductive dehydroxylation. The enzyme is oxygen-sensitive and requires an anaerobic environment for activity.[7]

4-Hydroxy-3-methylbut-2-enyl Diphosphate Reductase (HDR or IspH)

Function: HDR (EC 1.17.1.2), or IspH, catalyzes the final step of the MEP pathway: the simultaneous reduction of HMBPP to produce both isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[8]

Structure and Mechanism: Similar to IspG, IspH is also an iron-sulfur protein with a catalytically essential [4Fe-4S] cluster. The enzyme is highly sensitive to oxygen and its activity requires a reducing system.[8][9]

Quantitative Data of MEP Pathway Enzymes

The following tables summarize the available kinetic parameters for the enzymes of the MEP pathway from key organisms.

Table 1: Kinetic Parameters of DXS, DXR, and IspD

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference(s)
DXS Escherichia coliPyruvate110.75[10]
GAP54[10]
Mycobacterium tuberculosisPyruvate40-
GAP6.1-[11]
DXR (IspC) Escherichia coliDXP115 ± 25116 ± 8[6]
NADPH0.5 ± 0.2[2][6]
Mycobacterium tuberculosisDXP (with Mn2+)4.0 ± 0.3-[11]
IspD Escherichia coliMEP370-
CTP760-
Mycobacterium tuberculosisMEP58.50.012[5]
CTP53.20.017[5]

Table 2: Kinetic Parameters of IspE, IspF, IspG, and IspH

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference(s)
IspE Escherichia coliCDP-ME150-[1]
Mycobacterium tuberculosisCDP-ME~120-[1]
ATP~77-[1]
IspF Escherichia coliCDP-MEP--
Plasmodium falciparumCDP-MEP--
IspG Escherichia coliMEcPP7001[7]
IspH Escherichia coliHMBPP--
Aquifex aeolicusHMBPP590 ± 60-

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of MEP pathway enzymes.

Protocol 1: Expression and Purification of His-tagged MEP Pathway Enzymes from E. coli

This general protocol can be adapted for the expression and purification of soluble MEP pathway enzymes.

  • Cloning: The gene of interest is PCR amplified and cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal 6xHis tag.

  • Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Expression: a. Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking. b. Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.5-0.6. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. d. For soluble proteins, continue to grow at a lower temperature (e.g., 16-20°C) for 12-18 hours.

  • Cell Lysis: a. Harvest the cells by centrifugation at 4,500 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography: a. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. b. Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole). c. Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Dialysis and Storage: a. Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol). b. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. c. Aliquot the purified protein and store at -80°C.

Protocol 2: Continuous Spectrophotometric Assay for DXR (IspC) Activity

This assay monitors the oxidation of NADPH at 340 nm.

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM MOPS buffer, pH 7.9

    • 4 mM MgCl2

    • Variable concentrations of DXP (e.g., 10-500 µM)

    • 150 µM NADPH

  • Incubation: Incubate the reaction mixture at 30°C for 5 minutes to allow for temperature equilibration.

  • Initiation: Initiate the reaction by adding a known amount of purified DXR enzyme.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (6220 M-1cm-1).

Protocol 3: Malachite Green-Based Assay for IspD Activity

This assay quantifies the pyrophosphate (PPi) released during the IspD-catalyzed reaction.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing:

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2)

    • Variable concentrations of MEP and CTP

    • Inorganic pyrophosphatase (to convert PPi to 2 Pi)

  • Initiation: Start the reaction by adding purified IspD enzyme.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection: a. Stop the reaction and develop the color by adding a malachite green-molybdate reagent.[12][13][14][15] b. Incubate at room temperature for 15-20 minutes.

  • Measurement: Measure the absorbance at ~620-650 nm using a microplate reader.

  • Quantification: Determine the amount of phosphate produced by comparison to a phosphate standard curve.

Protocol 4: Anaerobic Purification and Reconstitution of IspG and IspH

These iron-sulfur cluster-containing enzymes require strict anaerobic conditions for purification and handling.

  • Anaerobic Environment: All steps must be performed in an anaerobic chamber (glove box) with an oxygen level below 2 ppm. All buffers and solutions must be thoroughly deoxygenated.

  • Expression: Co-express the target gene (IspG or IspH) with an iron-sulfur cluster (ISC) biogenesis operon in E. coli to enhance the in vivo assembly of the [4Fe-4S] cluster.[7]

  • Purification: Follow the general purification protocol for His-tagged proteins (Protocol 1) under strict anaerobic conditions.

  • In Vitro Reconstitution (if necessary): a. To a solution of the purified apo-protein in anaerobic buffer, add a 5- to 10-fold molar excess of DTT and incubate. b. Slowly add a 5- to 10-fold molar excess of FeCl3. c. Slowly add a 5- to 10-fold molar excess of Na2S. d. Incubate the mixture to allow for cluster formation. e. Remove excess iron and sulfide (B99878) by gel filtration chromatography under anaerobic conditions.

Protocol 5: Anaerobic Assay for IspH Activity

This assay monitors the oxidation of a reduced electron donor.

  • Reaction Mixture (in an anaerobic cuvette):

    • Anaerobic buffer (e.g., 100 mM Tris-HCl pH 8.0)

    • HMBPP substrate

    • A reducing system (e.g., NADPH, flavodoxin, and flavodoxin reductase, or a chemical reductant like sodium dithionite (B78146) with methyl viologen).[9]

  • Initiation: Start the reaction by adding purified, active IspH.

  • Measurement: Monitor the oxidation of the electron donor spectrophotometrically (e.g., NADPH at 340 nm).

  • Product Analysis: Confirm the formation of IPP and DMAPP using methods like HPLC or LC-MS.

Mandatory Visualizations

MEP Pathway Diagram

MEP_Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP DXS GAP Glyceraldehyde 3-phosphate GAP->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR (IspC) (NADPH) CDP_ME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol MEP->CDP_ME MCT (IspD) (CTP) CDP_MEP 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol 2-phosphate CDP_ME->CDP_MEP CMK (IspE) (ATP) MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->MEcPP MECP Synthase (IspF) HMBPP (E)-4-Hydroxy-3-methylbut-2-enyl diphosphate MEcPP->HMBPP HDS (IspG) ([4Fe-4S]) IPP Isopentenyl diphosphate HMBPP->IPP HDR (IspH) ([4Fe-4S], NADPH) DMAPP Dimethylallyl diphosphate HMBPP->DMAPP HDR (IspH) ([4Fe-4S], NADPH)

Caption: The 2-C-Methyl-D-erythritol 4-phosphate (MEP) pathway for isoprenoid precursor biosynthesis.

Experimental Workflow for Enzyme Characterization

Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_characterization Enzyme Characterization Cloning Clone Gene into Expression Vector Transformation Transform E. coli Cloning->Transformation Expression Induce Protein Expression Transformation->Expression Lysis Cell Lysis Expression->Lysis Affinity Affinity Chromatography (e.g., Ni-NTA) Lysis->Affinity Dialysis Dialysis & Concentration Affinity->Dialysis Assay Enzyme Activity Assay Dialysis->Assay Kinetics Determine Kinetic Parameters (Km, kcat) Assay->Kinetics Inhibition Inhibitor Screening (IC50, Ki) Assay->Inhibition

References

Exploratory

The Central Role of 2-C-Methyl-D-erythritol 4-phosphate (MEP) in Escherichia coli Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is an essential metabolic route in Escherichia coli and many other pathogenic bacteria for th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is an essential metabolic route in Escherichia coli and many other pathogenic bacteria for the biosynthesis of isoprenoids, a vast class of natural products vital for various cellular functions. Unlike in humans, who utilize the mevalonate (B85504) (MVA) pathway for isoprenoid precursor synthesis, the absence of the MEP pathway in higher eukaryotes makes its constituent enzymes attractive targets for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the MEP pathway in E. coli, focusing on its enzymatic steps, regulation, and significance in metabolic engineering and drug discovery. We present a compilation of quantitative data, detailed experimental protocols derived from key literature, and visual representations of the pathway and related experimental workflows to serve as a comprehensive resource for the scientific community.

The MEP Pathway: An Overview

In E. coli, the MEP pathway synthesizes the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), from the central metabolites pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (G3P).[1] This pathway is a critical hub in bacterial metabolism, providing the building blocks for essential molecules such as quinones involved in the electron transport chain, components of cell membranes, and carotenoids. The overall stoichiometry of the MEP pathway consumes 3 molecules of NADPH and 3 molecules of ATP for each molecule of IPP/DMAPP produced.[1]

The pathway proceeds through a series of seven enzymatic reactions, starting with the condensation of pyruvate and G3P to form 1-deoxy-D-xylulose 5-phosphate (DXP).[1] DXP is then converted to MEP by DXP reductoisomerase (DXR). Subsequent steps involve the activation of MEP with CTP to yield 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME), followed by phosphorylation to 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP). The cyclization of CDP-MEP forms 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP), which is then reductively opened to (E)-4-hydroxy-3-methyl-but-2-enyl 1-diphosphate (HMBPP). In the final step, HMBPP is reduced to a mixture of IPP and DMAPP.[1]

MEP_Pathway cluster_pathway MEP Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP G3P Glyceraldehyde 3-Phosphate G3P->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP Dxs CDP_ME 4-Diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) MEP->CDP_ME Dxr (IspC) CDP_MEP CDP-ME 2-phosphate (CDP-MEP) CDP_ME->CDP_MEP IspD MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) CDP_MEP->MEcPP IspE HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl 1-diphosphate (HMBPP) MEcPP->HMBPP IspF IPP_DMAPP Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) HMBPP->IPP_DMAPP IspG Isoprenoids Isoprenoids IPP_DMAPP->Isoprenoids IspH (LytB)

Quantitative Analysis of the MEP Pathway

Metabolic engineering efforts to enhance the production of isoprenoid-derived compounds in E. coli have generated valuable quantitative data on the MEP pathway. This includes enzyme kinetics, metabolite concentrations, and the impact of gene overexpression on product titers.

Table 1: Kinetic Parameters of Key MEP Pathway Enzymes in E. coli
EnzymeSubstrate(s)Km (µM)kcat (s-1)Reference
DXP synthase (Dxs)Glyceraldehyde 3-phosphate226-[2]
MEP synthase (Dxr/IspC)DXP115 ± 25116 ± 8[3]
MEP synthase (Dxr/IspC)NADPH0.5 ± 0.2116 ± 8[3]
MEP synthase (Dxr/IspC)DXP45 ± 429 ± 1[4]
MEP synthase (Dxr/IspC)CF-DXP227 ± 2537 ± 2[4]
IspDMEP--[5]
IspDCTP--[5]
Table 2: Intracellular Concentrations of MEP Pathway Intermediates in E. coli
MetaboliteConcentration (µM)ConditionReference
DXP~100Wild-type[6]
MEcPP~500Wild-type[6]
Glyceraldehyde 3-phosphate (GAP)10.3Wild-type[2]
Table 3: Impact of Gene Overexpression on Isoprenoid Production in E. coli
Overexpressed Gene(s)ProductTiter ImprovementReference
dxs, idiLimonene3.55-fold increase (from 4.9 to 17.4 mg/L)[1]
dxs, dxr, idiIsoprene4.8-fold increase[1]
cms and mcs (chromosomal promoter insertion)β-carotene1.4-fold increase[1]
cmk (chromosomal promoter insertion)β-carotene1.2-fold increase[1]
dxs, idi, ispA from E. coliSqualene71-fold increase
dxs and dxr from Bacillus subtilisIsoprene2.3-fold increase (from 94 to 314 mg/L)[7]
Optimized MEP pathway and GPPS2β-carotene113-fold increase (to 122.4 mg/L)[8]
Hybrid MVA and optimized MEP pathwaysβ-carotene1.7-fold increase over MVA alone (to 122.4 mg/L)[8]

Regulation of the MEP Pathway

The flux through the MEP pathway is tightly regulated to meet the cellular demand for isoprenoid precursors while avoiding the accumulation of potentially toxic intermediates.[1] Key regulatory mechanisms include:

  • Transcriptional Regulation: While the global stress response sigma factor RpoS does not directly regulate the transcription of MEP pathway genes, it can indirectly influence flux by affecting the overall cellular metabolism.[9]

  • Feedback Inhibition: The initial enzyme, DXP synthase (Dxs), is a critical control point. In some organisms, Dxs is subject to feedback inhibition by IPP and DMAPP, which compete with the cofactor thiamine (B1217682) diphosphate.[1]

  • Enzyme Levels and Bottlenecks: Several studies have identified bottlenecks in the pathway. Overexpression of dxs often leads to increased flux, indicating that Dxs is a rate-limiting enzyme.[1][2] Other enzymes, such as those encoded by cms, mcs, and cmk, have also been shown to be partially limiting.[1] The enzyme IspG, which consumes MEcPP, can become saturated at high flux rates, leading to the accumulation and efflux of MEcPP.[2]

  • Redox Balance: The DXR, HDS, and HDR steps of the MEP pathway are NADPH-dependent, highlighting the importance of cellular redox balance for efficient pathway function.[1]

MEP_Regulation cluster_pathway MEP Pathway cluster_regulation Regulatory Inputs Dxs Dxs Dxr Dxr Dxs->Dxr IspD IspD Dxr->IspD IspE IspE IspD->IspE IspF IspF IspE->IspF MEcPP MEcPP IspF->MEcPP IspG IspG IspH IspH IspG->IspH IPP_DMAPP IPP / DMAPP IspH->IPP_DMAPP IPP_DMAPP->Dxs Feedback Inhibition (in some species) MEcPP->IspG Saturation Bottleneck RpoS RpoS CellularMetabolism Cellular Metabolism RpoS->CellularMetabolism CellularMetabolism->Dxs Indirect Influence

The MEP Pathway as a Drug Target

The essentiality of the MEP pathway in many bacteria, coupled with its absence in humans, makes it an ideal target for the development of novel antibiotics.

Fosmidomycin (B1218577): A Case Study

Fosmidomycin is a potent inhibitor of DXR (IspC), the second enzyme in the MEP pathway.[5] It acts as a slow, tight-binding inhibitor, competitive with respect to DXP and uncompetitive with respect to NADPH, with a Ki value of 38 nM against E. coli DXR.[5]

Mechanism of Action and Resistance: Fosmidomycin enters the E. coli cell primarily through the glycerol-3-phosphate transporter (GlpT).[10][11] Resistance to fosmidomycin often arises from mutations that inactivate the glpT gene, thereby preventing the drug's uptake.[10] This resistance mechanism can lead to cross-resistance with fosfomycin, which also utilizes the GlpT transporter.[10][12]

Table 4: Inhibitors of MEP Pathway Enzymes
Enzyme TargetInhibitorOrganismIC50 / KiReference
DXR (IspC)FosmidomycinE. coliKi = 38 nM[5]
IspDDemethylated MEP analogE. coliIC50 = 1.36 mM[5]
IspDFluoro analog of MEPE. coliIC50 = 0.7 mM[5]
IspDFosmidomycinE. coliIC50 = 20.4 mM[5]
IspFThiazolopyrimidine 37E. coliIC50 = 69 µM[5]
IspFThiazolopyrimidine 38E. coliIC50 = 18 µM[5]

Experimental Protocols

A variety of experimental techniques are employed to study the MEP pathway, from genetic manipulation to detailed metabolic analysis.

Overexpression of MEP Pathway Genes for Enhanced Isoprenoid Production

This protocol describes a general workflow for increasing the production of a target isoprenoid compound by overexpressing key genes in the MEP pathway.

Overexpression_Workflow start Identify Target Isoprenoid & Host Strain (e.g., E. coli) clone Clone MEP Pathway Genes (e.g., dxs, idi) into Expression Vector start->clone transform Transform E. coli with Expression Plasmid clone->transform culture Culture Engineered Strain transform->culture induce Induce Gene Expression (e.g., with IPTG) culture->induce ferment Fermentation induce->ferment extract Extract Isoprenoid Product ferment->extract quantify Quantify Product (e.g., GC-MS, HPLC) extract->quantify end Analyze Results and Optimize quantify->end

Methodology:

  • Gene Selection and Cloning: Identify key rate-limiting genes in the MEP pathway, such as dxs and idi. Amplify these genes from E. coli genomic DNA or a heterologous source (e.g., Bacillus subtilis) using PCR.[7] Clone the amplified genes into a suitable expression vector, such as a pACYCDuet or pTrc99a plasmid, under the control of an inducible promoter (e.g., T7 or trc).

  • Strain Engineering: Transform a suitable E. coli host strain (e.g., BL21(DE3) or DH5α) with the expression plasmid(s). If necessary, introduce genes for the downstream pathway to the target isoprenoid on a separate compatible plasmid.

  • Cultivation and Induction: Grow the engineered strain in a suitable medium (e.g., LB or M9 minimal medium) at 37°C to a desired optical density (e.g., OD600 of 0.6). Induce protein expression by adding an appropriate inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and continue cultivation at a lower temperature (e.g., 30°C) for a defined period (e.g., 24-48 hours).

  • Product Extraction and Quantification: After cultivation, harvest the cells and extract the isoprenoid product using an appropriate solvent (e.g., ethyl acetate (B1210297) or dodecane). Analyze and quantify the product using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Quantitative Proteomics of MEP Pathway Enzymes

Targeted proteomics using selected reaction monitoring (SRM) or data-independent acquisition (DIA) methods like SWATH-MS can be used to accurately quantify the abundance of MEP pathway enzymes.

Methodology:

  • Sample Preparation: Grow E. coli cultures under the desired experimental conditions and harvest cells at different time points. Lyse the cells and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a liquid chromatography system coupled to a tandem mass spectrometer. For SRM, pre-select specific precursor-fragment ion transitions for the target peptides of MEP pathway enzymes. For SWATH-MS, acquire MS/MS spectra for all precursor ions within a defined mass range.

  • Data Analysis: Process the raw data to identify and quantify the target peptides. For SRM, integrate the peak areas of the selected transitions. For SWATH-MS, extract the fragment ion chromatograms for the target peptides from the comprehensive MS/MS data. Normalize the peptide intensities to determine the relative or absolute abundance of each MEP pathway enzyme.

Metabolite Profiling of the MEP Pathway

Quantifying the intracellular concentrations of MEP pathway intermediates is crucial for identifying metabolic bottlenecks and understanding pathway regulation.

Methodology:

  • Metabolite Extraction: Rapidly quench the metabolism of E. coli cells grown under specific conditions by, for example, adding cold methanol. Extract the intracellular metabolites using a suitable solvent system (e.g., an acetonitrile/methanol/water mixture).

  • LC-MS/MS Analysis: Separate the extracted metabolites using liquid chromatography (e.g., reversed-phase or hydrophilic interaction liquid chromatography) and detect them using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use stable isotope-labeled internal standards for accurate quantification.

  • Data Analysis: Integrate the peak areas of the specific precursor-product ion transitions for each metabolite. Generate a calibration curve using authentic standards to determine the absolute intracellular concentrations of the MEP pathway intermediates.

Conclusion

The 2-C-methyl-D-erythritol 4-phosphate pathway is a cornerstone of E. coli metabolism, essential for the production of a wide array of vital isoprenoids. Its absence in humans makes it a prime target for the development of novel antibacterial therapeutics. A thorough understanding of the pathway's enzymology, regulation, and metabolic flux is paramount for successful endeavors in both metabolic engineering and drug discovery. The quantitative data, experimental protocols, and visual models presented in this guide offer a comprehensive foundation for researchers aiming to harness or inhibit this critical bacterial pathway. Further systems-level analyses, integrating proteomics, metabolomics, and fluxomics, will undoubtedly continue to unravel the intricate complexities of the MEP pathway and pave the way for innovative biotechnological and pharmaceutical applications.

References

Protocols & Analytical Methods

Method

Application Note: Quantification of 2-C-Methyl-D-erythritol 4-phosphate (MEP) by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals Introduction 2-C-Methyl-D-erythritol 4-phosphate (MEP) is a key intermediate in the methylerythritol phosphate (B84403) (MEP) pathway, an essential metaboli...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-C-Methyl-D-erythritol 4-phosphate (MEP) is a key intermediate in the methylerythritol phosphate (B84403) (MEP) pathway, an essential metabolic route for the biosynthesis of isoprenoids in most bacteria, plants, and apicomplexan parasites.[1][2] Isoprenoids are a vast and diverse group of natural products, including hormones, vitamins, and components of photosynthetic machinery.[3][4] The MEP pathway is absent in humans, making it an attractive target for the development of novel antibiotics, herbicides, and antimalarial drugs. Accurate quantification of MEP is crucial for understanding the regulation of this pathway and for evaluating the efficacy of potential inhibitors.[1]

This application note provides a detailed protocol for the sensitive and selective quantification of MEP in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described is applicable to various sample types, including plant tissues and bacterial cell cultures.

Analytical Approach

The quantification of MEP is challenging due to its polar nature and typically low endogenous concentrations.[1] To overcome these challenges, this protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for chromatographic separation, coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[5] The use of a stable isotope-labeled internal standard is highly recommended to ensure accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[1]

Experimental Protocols

Sample Preparation

A critical step for the accurate measurement of intracellular metabolites is the rapid quenching of metabolic activity and efficient extraction.

Materials:

  • Quenching Solution: 60% aqueous methanol, pre-chilled to -40°C

  • Extraction Solvent: Chloroform (B151607):Methanol:Water (1:3:1, v/v/v), pre-chilled to -20°C

  • Internal Standard (IS) Solution: 2-C-methyl-D-[U-¹³C₅]erythritol 4-phosphate (or other suitable labeled standard) in water.

  • Centrifuge capable of refrigeration.

  • Lyophilizer or vacuum concentrator.

Protocol:

  • Quenching: For bacterial cultures, rapidly mix the cell suspension with 2 volumes of ice-cold quenching solution. For plant tissues, immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Resuspend the quenched cells or tissue powder in the cold extraction solvent. Vortex vigorously for 10 minutes at 4°C.

  • Phase Separation: Add 1 volume of water and 1 volume of chloroform to the extract. Vortex and then centrifuge at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Collection: Carefully collect the upper aqueous phase, which contains the polar metabolites including MEP.

  • Drying: Dry the aqueous extract completely using a lyophilizer or a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial LC mobile phase (e.g., 90% Acetonitrile with 10 mM ammonium (B1175870) acetate) containing the internal standard at a known concentration.

  • Clarification: Centrifuge the reconstituted sample at high speed (e.g., >10,000 x g) at 4°C to pellet any insoluble material before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.[6]

LC-MS/MS Analysis

Instrumentation:

  • HPLC system capable of binary gradient elution.

  • HILIC column (e.g., SeQuant ZIC-pHILIC, 150 x 2.1 mm, 5 µm).

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Column SeQuant ZIC-pHILIC, 150 x 2.1 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.0
Mobile Phase B Acetonitrile
Gradient 90% B to 50% B over 10 min, hold for 2 min, then return to 90% B and equilibrate for 8 min
Flow Rate 0.2 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters:

The mass spectrometer should be operated in negative ion mode. The specific voltages for the ion source (e.g., spray voltage, source temperature) and collision energies should be optimized for the specific instrument and compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
MEP 215.097.0 (Quantifier)100
215.079.0 (Qualifier)100
¹³C₅-MEP (IS) 220.097.0100

Data Presentation

The quantitative data should be presented in a clear and structured table. The concentration of MEP in the samples is determined by constructing a calibration curve using known concentrations of a MEP standard and a fixed concentration of the internal standard.

Table 1: Example Calibration Curve Data for MEP Quantification

Standard Concentration (ng/mL)Peak Area (MEP)Peak Area (IS)Area Ratio (MEP/IS)
11,500100,0000.015
57,800102,0000.076
1016,000101,5000.158
5082,000103,0000.796
100165,000102,5001.610
500830,000101,0008.218

Table 2: Quantification of MEP in Biological Samples

Sample IDPeak Area (MEP)Peak Area (IS)Area Ratio (MEP/IS)Calculated Concentration (ng/mL)
Control 125,000101,2000.24715.2
Control 228,500103,1000.27617.0
Treated 112,000102,5000.1177.2
Treated 214,300101,8000.1408.6

Visualizations

Methylerythritol Phosphate (MEP) Pathway

The MEP pathway is a seven-step enzymatic pathway that synthesizes the isoprenoid precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[7]

MEP_Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP DXS G3P Glyceraldehyde 3-phosphate G3P->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR CDP_ME 4-(Cytidine 5'-diphospho)-2-C- methyl-D-erythritol MEP->CDP_ME IspD CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)- 2-C-methyl-D-erythritol CDP_ME->CDP_MEP IspE MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->MEcPP IspF HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl 1-diphosphate MEcPP->HMBPP IspG IPP Isopentenyl diphosphate HMBPP->IPP IspH DMAPP Dimethylallyl diphosphate HMBPP->DMAPP IspH

Caption: The Methylerythritol Phosphate (MEP) Pathway.

Experimental Workflow for MEP Quantification

The following diagram outlines the key steps in the quantification of MEP from biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Quenching 1. Quenching of Metabolism Extraction 2. Metabolite Extraction Quenching->Extraction Drying 3. Solvent Evaporation Extraction->Drying Reconstitution 4. Reconstitution in Mobile Phase with Internal Standard Drying->Reconstitution LC_Separation 5. HILIC Separation Reconstitution->LC_Separation MS_Detection 6. ESI-MS/MS Detection (MRM) LC_Separation->MS_Detection Integration 7. Peak Integration MS_Detection->Integration Quantification 8. Quantification using Calibration Curve Integration->Quantification

Caption: Workflow for MEP quantification by LC-MS/MS.

References

Application

Synthesis of 2-C-Methyl-D-erythritol 4-phosphate (MEP) for Research Applications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of 2-C-Methyl-D-erythritol 4-...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-C-Methyl-D-erythritol 4-phosphate (MEP), a key intermediate in the non-mevalonate pathway of isoprenoid biosynthesis. These protocols are intended for researchers in academia and industry, including those in drug development, biochemistry, and microbiology.

Application Notes

2-C-Methyl-D-erythritol 4-phosphate (MEP) is a critical intermediate in the MEP pathway, an essential metabolic route for the biosynthesis of isoprenoids in most bacteria, photosynthetic eukaryotes, and apicomplexan parasites.[1][2][3] Isoprenoids are a vast and diverse group of natural products with essential functions in all domains of life.[1][4] The MEP pathway is absent in humans, who utilize the mevalonate (B85504) (MVA) pathway for isoprenoid biosynthesis, making the enzymes of the MEP pathway attractive targets for the development of novel antimicrobial agents, herbicides, and antimalarial drugs.[1][5][6]

The availability of pure MEP is crucial for a variety of research applications, including:

  • Enzyme kinetics and inhibitor screening: MEP is the substrate for 4-diphosphocytidyl-2-C-methyl-D-erythritol synthase (IspD), the third enzyme in the MEP pathway.[1][2] Access to MEP allows for the development and validation of high-throughput screening assays to identify inhibitors of IspD and other pathway enzymes.

  • Metabolic pathway elucidation: Labeled MEP isotopes can be used as tracers to study the flux and regulation of the MEP pathway in various organisms.

  • Structural biology: MEP can be used for co-crystallization studies with MEP pathway enzymes to understand substrate binding and catalytic mechanisms, aiding in structure-based drug design.

  • Immunology: The final intermediate of the MEP pathway, (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (B83284) (HMBPP), is a potent activator of human Vγ9Vδ2 T cells, highlighting the pathway's relevance in immunology.[1]

Synthesis Strategies

Both chemical and enzymatic methods have been developed for the synthesis of MEP. Chemical synthesis offers the advantage of scalability and the potential for producing analogs, while enzymatic synthesis can provide high stereoselectivity.

Comparative Data of Chemical Synthesis Routes

Starting MaterialKey ReagentsNumber of StepsOverall Yield (%)Enantiomeric Excess (%)Reference
1,2-Propanedioltert-Butyldimethylsilyl chloride, TPAP/NMO73278[4][7]
D-(+)-ArabitolBenzaldehyde (B42025), HCl, Pd(OH)₂/C7Not explicitly stated, but an improvement on a 14-step synthesisHigh (from chiral pool)[5]
2-C-methyl-d-erythrose acetonideNot detailedShortHighHigh (from chiral pool)[6]

Experimental Protocols

Protocol 1: Chemical Synthesis of 2-C-Methyl-D-erythritol 4-phosphate from 1,2-Propanediol

This protocol is adapted from the work of Koppisch et al. (1999).[4][7]

Materials:

  • 1,2-Propanediol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (B134444)

  • Tetrapropylammonium perruthenate (TPAP)

  • N-Methylmorpholine N-oxide (NMO)

  • (Carbethoxymethylene)triphenylphosphorane (B24862)

  • Diisobutylaluminium hydride (DIBAL-H)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dibenzyl N,N-diisopropylphosphoramidite

  • 1H-Tetrazole

  • Hydrogen peroxide

  • Palladium on carbon (Pd/C)

  • Anhydrous solvents (DCM, THF, Toluene)

Procedure:

  • Monosilylation of 1,2-Propanediol: React 1,2-propanediol with one equivalent of TBDMSCl and imidazole in anhydrous DCM to yield the monosilylated alcohol.

  • Oxidation: Oxidize the resulting alcohol using TPAP (catalytic) and NMO in anhydrous DCM to obtain the protected ketone.

  • Horner-Wadsworth-Emmons Reaction: React the ketone with (carbethoxymethylene)triphenylphosphorane in anhydrous toluene (B28343) to form the α,β-unsaturated ester.

  • Reduction of the Ester: Reduce the ester to the corresponding allylic alcohol using DIBAL-H in anhydrous DCM at low temperature.

  • Epoxidation: Perform an epoxidation of the allylic alcohol using m-CPBA in DCM.

  • Phosphorylation: Protect the primary alcohol of the epoxide as a dibenzyl phosphate (B84403) ester using dibenzyl N,N-diisopropylphosphoramidite and 1H-tetrazole, followed by oxidation with hydrogen peroxide.

  • Deprotection: Remove the silyl (B83357) and benzyl (B1604629) protecting groups via hydrogenolysis using Pd/C in the presence of hydrogen gas to yield 2-C-Methyl-D-erythritol 4-phosphate.

Purification: The final product is typically purified by ion-exchange chromatography.

Protocol 2: Formal Synthesis of 2-C-Methyl-D-erythritol 4-phosphate from D-(+)-Arabitol

This protocol is based on the synthesis described by Wan et al. (2010).[5]

Materials:

  • D-(+)-Arabitol

  • Benzaldehyde

  • Hydrochloric acid (HCl)

  • Palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C)

  • Methanol (B129727)

  • Other reagents for intermediate steps (not fully detailed in the abstract).

Procedure:

  • Benzylidene Acetal Formation: React D-(+)-arabitol with benzaldehyde in the presence of catalytic HCl to form a stable benzylidene derivative.

  • Subsequent Transformations: The synthesis proceeds through several intermediate steps to yield a protected precursor of MEP.

  • Final Deprotection: The final step involves the hydrogenolysis of the protected precursor using Pd(OH)₂/C in methanol under a hydrogen atmosphere to afford 2-C-Methyl-D-erythritol 4-phosphate.[5]

Purification: The final product is purified by filtration and concentration.

Signaling Pathways and Workflows

The MEP Pathway

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is a crucial metabolic route for the biosynthesis of the isoprenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][3]

MEP_Pathway cluster_start Glycolysis Products Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP DXS G3P Glyceraldehyde 3-phosphate G3P->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR (IspC) CDP_ME 4-Diphosphocytidyl-2-C-methyl- D-erythritol MEP->CDP_ME IspD CDP_MEP 4-Diphosphocytidyl-2-C-methyl- D-erythritol 2-phosphate CDP_ME->CDP_MEP IspE MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->MEcPP IspF HMBPP (E)-4-Hydroxy-3-methylbut-2-enyl 1-diphosphate MEcPP->HMBPP IspG IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH

Caption: The MEP pathway for isoprenoid precursor biosynthesis.

General Workflow for Chemical Synthesis of MEP

The chemical synthesis of MEP typically involves a multi-step process starting from a simple chiral precursor.

Synthesis_Workflow Start Chiral Starting Material (e.g., 1,2-Propanediol or D-Arabitol) Protect Selective Protection of Hydroxyl Groups Start->Protect Chain Carbon Chain Elongation / Modification Protect->Chain Phosphorylate Introduction of the Phosphate Group Chain->Phosphorylate Deprotect Removal of Protecting Groups Phosphorylate->Deprotect Purify Purification (e.g., Ion-Exchange Chromatography) Deprotect->Purify MEP 2-C-Methyl-D-erythritol 4-phosphate Purify->MEP

Caption: A generalized workflow for the chemical synthesis of MEP.

References

Method

Metabolic Engineering of the MEP Pathway in E. coli: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the metabolic engineering of the 2-C-methyl-D-erythritol 4-phosphate (ME...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the metabolic engineering of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in Escherichia coli for the enhanced production of isoprenoids. Isoprenoids are a vast class of natural products with diverse applications in pharmaceuticals, biofuels, and fragrances. E. coli is a widely used microbial host for isoprenoid production due to its rapid growth, well-characterized genetics, and established fermentation processes.[1][2][3]

The native MEP pathway in E. coli synthesizes the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), from glycolysis intermediates glyceraldehyde 3-phosphate (G3P) and pyruvate.[1][4][5] However, the natural flux through this pathway is often insufficient for high-level production of target isoprenoids.[6][7] Metabolic engineering strategies are therefore crucial to overcome bottlenecks and divert carbon flux towards the desired products.

Key Metabolic Engineering Strategies

Effective metabolic engineering of the MEP pathway in E. coli typically involves one or more of the following strategies:

  • Overexpression of Key Pathway Genes: Increasing the expression of rate-limiting enzymes in the MEP pathway is a common approach to enhance isoprenoid production. Key targets for overexpression include:

    • DXS (1-deoxy-D-xylulose-5-phosphate synthase): Catalyzes the first committed step of the pathway and is a major control point.[4][8]

    • DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase): The second step in the pathway.[9]

    • IDI (isopentenyl diphosphate isomerase): Interconverts IPP and DMAPP, balancing the precursor pool for downstream synthases.[4][8]

    • IspG (HMBPP synthase): Overexpression can reduce the efflux of the intermediate MEcPP.[10][11]

  • Heterologous Gene Expression: Utilizing genes from other organisms can sometimes be more effective than overexpressing the native E. coli enzymes. For instance, expressing dxs and dxr from Bacillus subtilis has been shown to significantly enhance isoprene (B109036) production.[9][12]

  • Balancing Pathway Expression: A multivariate-modular approach to balance the expression levels of multiple pathway genes can lead to substantial improvements in product titers.[4]

  • Engineering Upstream Pathways: Modifying central carbon metabolism to increase the supply of precursors (G3P and pyruvate) and cofactors (NADPH) can further boost MEP pathway flux.[10] This can be achieved by activating the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Entner-Doudoroff (ED) pathway.[10]

  • Introducing Heterologous Pathways: The mevalonate (B85504) (MVA) pathway, found in eukaryotes and archaea, is an alternative route to IPP and DMAPP. Introducing a heterologous MVA pathway into E. coli can significantly increase the precursor supply for isoprenoid synthesis.[1][5]

Quantitative Data on Engineered Strains

The following tables summarize the impact of various metabolic engineering strategies on the production of different isoprenoids in E. coli.

Product Engineering Strategy Host Strain Titer Fold Increase Reference
IsopreneOverexpression of native dxs and dxrE. coli94 mg/L-[9]
IsopreneHeterologous expression of dxs and dxr from B. subtilisE. coli314 mg/L3.3[9][12]
IsopreneOverexpression of dxs, dxr, and idiE. coli-4.8[4][8]
Isopentenol (B1216264)Overexpression of ispG and dxsE. coli W3110-3.3[10][11]
IsopentenolActivation of PPP and ED pathwaysE. coli W311061.9 mg/L1.9 (additional)[10]
LimoneneOverexpression of dxs and idiE. coli17.4 mg/L3.5[4][8]
LycopeneOverexpression of dxs and dxrE. coli XL1-Blue22 mg/L-
TaxadieneMultivariate-modular pathway engineering (DXS, CMS, CMK, IDI)E. coli1 g/L-[4]
β-caroteneCo-expression of optimized MEP and MVA pathwaysE. coli BL21(DE3)122.4 mg/L1.7 (vs. MVA alone)

Signaling Pathways and Experimental Workflows

MEP Pathway Diagram

MEP_Pathway G3P Glyceraldehyde-3-Phosphate DXP 1-Deoxy-D-xylulose-5-phosphate G3P->DXP PYR Pyruvate PYR->DXP MEP 2-C-Methyl-D-erythritol-4-phosphate DXP->MEP DXR (ispC) CDP_ME 4-(Cytidine-5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME CMS (ispD) CDP_MEP 2-Phospho-4-(cytidine-5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->CDP_MEP CMK (ispE) MEcPP 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate CDP_MEP->MEcPP MCS (ispF) HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl-diphosphate MEcPP->HMBPP HDS (ispG) IPP Isopentenyl Diphosphate HMBPP->IPP HDR (ispH) DMAPP Dimethylallyl Diphosphate HMBPP->DMAPP HDR (ispH) IPP->DMAPP IDI (idi) Isoprenoids Isoprenoids IPP->Isoprenoids DMAPP->Isoprenoids DXS DXS (dxs)

Caption: The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in E. coli.

Experimental Workflow for Engineered Strain Development

Experimental_Workflow start Start: Target Isoprenoid Selection gene_selection Gene Selection & Codon Optimization (e.g., dxs, dxr, idi, ispG) start->gene_selection plasmid_construction Plasmid Construction (Cloning into expression vector) gene_selection->plasmid_construction transformation E. coli Transformation plasmid_construction->transformation strain_verification Strain Verification (Colony PCR, Sequencing) transformation->strain_verification small_scale_culture Small-Scale Culture & Induction (Shake flask) strain_verification->small_scale_culture metabolite_extraction Metabolite Extraction small_scale_culture->metabolite_extraction gc_ms_analysis GC-MS or LC-MS Analysis (Quantification of product) metabolite_extraction->gc_ms_analysis optimization Optimization (Induction conditions, media) gc_ms_analysis->optimization optimization->small_scale_culture Iterative Improvement fed_batch Fed-Batch Fermentation (High-density culture) optimization->fed_batch downstream Downstream Processing (Product purification) fed_batch->downstream end End: Purified Isoprenoid downstream->end

Caption: A typical experimental workflow for developing engineered E. coli strains.

Experimental Protocols

Protocol 1: Preparation of Chemically Competent E. coli

This protocol describes the preparation of chemically competent E. coli cells for transformation.

Materials:

  • E. coli strain (e.g., DH5α for cloning, BL21(DE3) for expression)

  • LB broth and agar (B569324) plates

  • Sterile 100 mM CaCl₂ solution, ice-cold

  • Sterile microcentrifuge tubes

  • Incubator and refrigerated centrifuge

Procedure:

  • Inoculate a single colony of E. coli into 5-10 mL of LB broth and grow overnight at 37°C with shaking.[5]

  • The next day, inoculate 1 mL of the overnight culture into 100 mL of fresh LB broth in a 1 L flask.

  • Incubate at 37°C with shaking until the culture reaches an OD₆₀₀ of 0.4-0.6.[5]

  • Transfer the culture to sterile, pre-chilled centrifuge tubes and centrifuge at 4,000 x g for 10 minutes at 4°C.[5]

  • Carefully discard the supernatant and gently resuspend the cell pellet in an equal volume of ice-cold, sterile 100 mM CaCl₂.[5]

  • Incubate on ice for 30 minutes, with gentle inversion every 5-10 minutes.[5]

  • Centrifuge the cells again at 4,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in 1/10th of the original culture volume of ice-cold 100 mM CaCl₂ containing 15% glycerol.

  • Aliquot 50-100 µL of the competent cells into pre-chilled microcentrifuge tubes and flash-freeze in liquid nitrogen.

  • Store at -80°C until use.[5]

Protocol 2: Construction of an MEP Pathway Overexpression Plasmid

This protocol outlines the general steps for cloning MEP pathway genes into an expression vector.

Materials:

  • E. coli genomic DNA or source of heterologous genes

  • High-fidelity DNA polymerase

  • Restriction enzymes and T4 DNA ligase

  • Expression vector (e.g., pETDuet-1, pACYCDuet-1)

  • Chemically competent E. coli DH5α

  • LB agar plates with appropriate antibiotics

Procedure:

  • Gene Amplification: Amplify the target MEP pathway genes (e.g., dxs, dxr, idi) by PCR using primers that add appropriate restriction sites.

  • Vector and Insert Preparation: Digest both the expression vector and the PCR products with the corresponding restriction enzymes. Purify the digested vector and insert using a gel extraction kit.

  • Ligation: Ligate the digested insert into the prepared vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into chemically competent E. coli DH5α cells via heat shock.

  • Selection and Verification: Plate the transformed cells on LB agar containing the appropriate antibiotic. Screen the resulting colonies by colony PCR and verify the construct by Sanger sequencing.

Protocol 3: Shake-Flask Cultivation and IPTG Induction

This protocol is for small-scale cultivation and induction of protein expression in engineered E. coli.

Materials:

  • Engineered E. coli strain harboring the expression plasmid

  • LB or M9 minimal medium supplemented with glucose and appropriate antibiotics

  • IPTG stock solution (e.g., 1 M)

  • Shaking incubator

Procedure:

  • Inoculate a single colony of the engineered strain into 5 mL of medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a 250 mL flask containing 50 mL of fresh medium with 1 mL of the overnight culture.[11]

  • Incubate at 37°C with shaking at 200-250 rpm.[11]

  • Monitor the cell growth by measuring the OD₆₀₀.

  • When the OD₆₀₀ reaches 0.5-0.6, induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.[13]

  • Reduce the incubation temperature to 16-30°C and continue shaking for 16-48 hours to allow for protein expression and product accumulation.[13]

Protocol 4: Fed-Batch Fermentation for High-Density Culture

This protocol provides a general framework for high-density fed-batch fermentation.

Materials:

  • Bioreactor with controls for pH, temperature, and dissolved oxygen (DO)

  • Batch medium (e.g., defined mineral medium)

  • Concentrated feeding solution (e.g., glucose, yeast extract)

  • Engineered E. coli strain

Procedure:

  • Inoculum Preparation: Prepare a seed culture by growing the engineered strain in a shake flask to the late exponential phase.

  • Bioreactor Setup: Sterilize the bioreactor containing the initial batch medium. Calibrate pH and DO probes.

  • Inoculation: Inoculate the bioreactor with the seed culture.

  • Batch Phase: Allow the culture to grow in batch mode at 37°C, maintaining the pH at a setpoint (e.g., 7.0) with the addition of acid/base. The DO will typically drop as the cells grow.

  • Fed-Batch Phase: Once the initial carbon source in the batch medium is depleted (indicated by a sharp increase in DO), start the feed of the concentrated nutrient solution. The feed rate can be controlled to maintain a specific growth rate or to keep the DO above a certain level (e.g., 20-30%).

  • Induction: When the culture reaches a high cell density (e.g., OD₆₀₀ of 50-100), induce protein expression with IPTG. Often, the temperature is lowered at this stage (e.g., to 30°C) to improve protein folding and product stability.

  • Harvesting: Continue the fermentation for a set period after induction to allow for product accumulation. Harvest the cells by centrifugation.

Protocol 5: GC-MS Analysis of Isoprenoids

This protocol outlines a general method for the extraction and quantification of volatile isoprenoids from E. coli cultures.

Materials:

  • E. coli culture broth

  • Organic solvent for extraction (e.g., dodecane, ethyl acetate)

  • Internal standard

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Extraction: Add a known volume of an organic solvent (e.g., 10% v/v dodecane) to the culture broth to serve as an overlay for trapping volatile products.

  • After cultivation, vortex the culture vigorously to ensure the transfer of the isoprenoid product to the organic phase.

  • Separate the organic layer by centrifugation.

  • GC-MS Analysis:

    • Inject a sample of the organic extract into the GC-MS.

    • Use a suitable capillary column (e.g., HP-5ms).

    • Set an appropriate temperature program for the GC oven to separate the compounds of interest.

    • The mass spectrometer is typically operated in scan mode to identify the product based on its mass spectrum and retention time compared to an authentic standard.

    • For quantification, an internal standard should be added to the organic phase before analysis, and a calibration curve should be generated using known concentrations of the target isoprenoid.

Disclaimer: These protocols provide a general framework. Optimization of specific parameters such as plasmid design, host strain, induction conditions, and fermentation strategy will be necessary to achieve maximal production of a particular isoprenoid.

References

Application

Application Notes &amp; Protocols: Isotopic Labeling Studies of the 2-C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway

Audience: Researchers, scientists, and drug development professionals. Introduction: The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway, is essential for the biosynthesis of i...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway, is essential for the biosynthesis of isoprenoids in most bacteria, parasites (e.g., Plasmodium falciparum), and plant plastids.[1][2][3] Isoprenoids are a vast class of natural products, vital for functions ranging from electron transport to photosynthesis and cell wall maintenance. The absence of this pathway in humans makes its enzymes prime targets for the development of novel antibiotics, herbicides, and anti-malarial drugs.[1][4]

Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to quantitatively study the activity of metabolic pathways like the MEP pathway.[5][6][7] By supplying a labeled carbon source (e.g., ¹³C-glucose) to a biological system, researchers can track the incorporation of these heavy isotopes into downstream metabolites. The resulting mass isotopologue distribution (MID) patterns, measured by mass spectrometry, provide a detailed picture of the metabolic fluxes, revealing pathway bottlenecks, regulatory mechanisms, and the effects of genetic or chemical perturbations.[5][7] These application notes provide a comprehensive overview and detailed protocols for conducting isotopic labeling studies to investigate the MEP pathway.

Visualizing the MEP Pathway and Experimental Workflow

To understand the flow of carbon through the MEP pathway, a clear visualization is essential. The following diagram outlines the key enzymatic steps from central carbon metabolism precursors to the universal isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[1][8]

MEP_Pathway Figure 1: The 2-C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway cluster_start Pyruvate Pyruvate Pyruvate->Start G3P Glyceraldehyde 3-Phosphate G3P->Start DXP 1-Deoxy-D-xylulose 5-Phosphate (DXP) MEP 2-C-Methyl-D-erythritol 4-Phosphate (MEP) DXP->MEP DXR (IspC) CDPME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) MEP->CDPME IspD CDPMEP CDP-ME 2-phosphate (CDP-MEP) CDPME->CDPMEP IspE MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) CDPMEP->MEcPP IspF HMBPP 1-Hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate (HMBPP) MEcPP->HMBPP IspG IPP Isopentenyl Diphosphate (IPP) HMBPP->IPP IspH DMAPP Dimethylallyl Diphosphate (DMAPP) HMBPP->DMAPP IspH IPP->DMAPP IDI (Isomerase) Isoprenoids Isoprenoids IPP->Isoprenoids DMAPP->Isoprenoids Start->DXP DXS (IspA)

Caption: Overview of the MEP pathway for isoprenoid biosynthesis.

The general workflow for a ¹³C-Metabolic Flux Analysis experiment is a multi-step process requiring careful planning and execution, from cell culture to computational analysis.

Experimental_Workflow Figure 2: General Workflow for ¹³C-MFA of the MEP Pathway Culture 1. Cell Culture (e.g., E. coli in minimal medium) Labeling 2. Isotopic Labeling (Introduce ¹³C-labeled substrate, e.g., ¹³C-glucose) Culture->Labeling Quenching 3. Rapid Quenching (Fast-stop metabolism, e.g., cold methanol) Labeling->Quenching Extraction 4. Metabolite Extraction (Cell lysis and extraction of polar metabolites) Quenching->Extraction Analysis 5. LC-MS/MS Analysis (Separation and detection of MEP pathway intermediates) Extraction->Analysis DataProcessing 6. Data Processing (Determine Mass Isotopologue Distributions - MIDs) Analysis->DataProcessing FluxCalculation 7. Flux Calculation (Computational modeling to estimate fluxes) DataProcessing->FluxCalculation Interpretation 8. Biological Interpretation (Analyze flux maps, identify bottlenecks) FluxCalculation->Interpretation

Caption: A typical experimental workflow for ¹³C-Metabolic Flux Analysis.

Quantitative Data Presentation

Isotopic labeling studies generate quantitative data on the flow of carbon through metabolic pathways. This data can be used to compare metabolic states under different conditions. For example, a study on poplar leaves compared the carbon flux in isoprene-emitting (IE) wild-type plants with transgenic isoprene-nonemitting (NE) plants, demonstrating a significant downregulation of the MEP pathway when the primary carbon sink (isoprene) was removed.[9][10]

Table 1: Key Intermediates of the MEP Pathway for Mass Spectrometry. This table provides essential information for setting up mass spectrometry methods to detect MEP pathway intermediates.

MetaboliteAbbreviationChemical FormulaMonoisotopic Mass (Da)
1-Deoxy-D-xylulose 5-PhosphateDXPC₅H₁₁O₇P214.0242
2-C-Methyl-D-erythritol 4-PhosphateMEPC₅H₁₃O₇P216.0399
4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritolCDP-MEC₁₄H₂₄N₃O₁₄P₂524.0733
CDP-ME 2-phosphateCDP-MEPC₁₄H₂₅N₃O₁₇P₃604.0397
2-C-Methyl-D-erythritol 2,4-cyclodiphosphateMEcPPC₅H₁₀O₉P₂275.9799
1-Hydroxy-2-methyl-2-(E)-butenyl 4-diphosphateHMBPPC₅H₁₂O₇P₂262.0007
Isopentenyl DiphosphateIPPC₅H₁₂O₇P₂246.0007
Dimethylallyl DiphosphateDMAPPC₅H₁₂O₇P₂246.0007

Table 2: Example Carbon Flux Data from Isoprene-Emitting vs. Non-Emitting Poplar Leaves. Data adapted from studies on poplar, illustrating the quantitative output of ¹³C-MFA experiments.[9][10] Flux is presented as a percentage relative to the photosynthetic carbon assimilation rate.

Metabolic FluxIsoprene-Emitting (IE)Non-Emitting (NE)Observation
Carbon flux into MEP pathway~2.5%~0.05%Drastic reduction in flux when isoprene (B109036) sink is removed.
Carbon flux to Isoprene>99% of total pathway flux~0%Confirms isoprene as the dominant carbon sink.
Carbon flux to Carotenoids~0.002%~0.004%Slight redirection of carbon to other isoprenoids in NE plants.
Carbon flux to Chlorophylls~0.001%~0.001%No significant change in flux to chlorophylls.

Detailed Experimental Protocols

This section provides a generalized protocol for conducting a ¹³C steady-state labeling experiment in E. coli, a model organism that relies exclusively on the MEP pathway for isoprenoid biosynthesis.

Protocol 1: ¹³C-Labeling and Metabolite Extraction from E. coli

Objective: To label E. coli central metabolites to isotopic steady state using a ¹³C-labeled carbon source and extract polar metabolites for LC-MS analysis.

Materials:

  • E. coli strain (e.g., K-12 MG1655)

  • M9 minimal medium components

  • ¹³C-labeled glucose (e.g., [1,2-¹³C₂]glucose or a 20:80 mix of [U-¹³C₆]glucose and unlabeled glucose)

  • Unlabeled glucose (for pre-culture)

  • Spectrophotometer

  • Shaking incubator (37°C)

  • Centrifuge (refrigerated)

  • Quenching solution: 60% methanol (B129727), pre-chilled to -40°C

  • Extraction solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v), pre-chilled to -20°C

  • Liquid nitrogen

Methodology:

  • Pre-culture Preparation:

    • Inoculate a single colony of E. coli into 5 mL of M9 minimal medium supplemented with 4 g/L of unlabeled glucose.

    • Incubate overnight at 37°C with shaking (250 rpm).

  • Main Culture and Labeling:

    • Inoculate 25 mL of fresh M9 medium (in a 250 mL flask) containing the desired ¹³C-labeled glucose substrate (e.g., 4 g/L) with the overnight pre-culture to an initial optical density (OD₆₀₀) of ~0.05.

    • Grow the culture at 37°C with shaking. Monitor the OD₆₀₀ periodically. The goal is to achieve balanced, exponential growth.

    • Harvest cells at mid-exponential phase (OD₆₀₀ ≈ 0.4-0.6). This ensures that the intracellular metabolite pools are at an isotopic steady state, which typically requires at least 5-7 cell doublings.

  • Metabolite Quenching (Critical Step):

    • Rapidly withdraw a defined volume of cell culture (e.g., 1 mL).

    • Immediately plunge the sample into 4 mL of pre-chilled (-40°C) 60% methanol to instantly arrest all enzymatic activity. The large volume and low temperature of the quenching solution are critical for effectiveness.

    • Vortex briefly and centrifuge at 5,000 x g for 5 minutes at -10°C.

    • Discard the supernatant carefully, ensuring the cell pellet is not disturbed.

  • Metabolite Extraction:

    • Immediately add 1 mL of pre-chilled (-20°C) extraction solvent to the cell pellet.

    • Resuspend the pellet by vigorous vortexing.

    • Freeze the sample in liquid nitrogen and thaw at -20°C. Repeat this freeze-thaw cycle twice to ensure complete cell lysis.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new, clean microfuge tube. This is the metabolite extract.

    • Store the extract at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis of MEP Pathway Intermediates

Objective: To quantify the mass isotopologue distributions (MIDs) of MEP pathway intermediates from the extracted samples.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

  • Reversed-phase C18 column suitable for polar analytes.

  • Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM tributylamine) and an acid (e.g., 15 mM acetic acid).

  • Mobile Phase B: Methanol.

  • Metabolite extract from Protocol 1.

Methodology:

  • Sample Preparation:

    • Prior to injection, centrifuge the metabolite extract at maximum speed for 5 minutes at 4°C to remove any fine particulates.

    • Transfer the supernatant to an HPLC vial.

  • Chromatographic Separation:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject 5-10 µL of the sample.

    • Run a gradient to separate the metabolites. A typical gradient might be:

      • 0-5 min: 100% A

      • 5-15 min: Ramp to 95% B

      • 15-20 min: Hold at 95% B

      • 20-25 min: Return to 100% A and re-equilibrate.

    • The flow rate is typically between 0.2-0.4 mL/min. Note: This gradient is illustrative and must be optimized for the specific column and instrument.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode, as MEP pathway intermediates are anionic phosphate (B84403) compounds.[8]

    • Use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole MS for targeted quantification. For each intermediate, define precursor-product ion transitions (see Table 1 for precursor m/z).

    • For a ¹³C-labeling experiment, set up MRM transitions for each possible mass isotopologue (M+0, M+1, M+2, etc.). For DXP (C₅), this would mean monitoring transitions for the precursor ions with m/z 214.02 (M+0), 215.02 (M+1), ..., 219.02 (M+5).

    • Alternatively, use a high-resolution MS to perform full scans and extract the isotopologue abundances post-acquisition.

  • Data Analysis:

    • Integrate the peak areas for each mass isotopologue of a given metabolite.

    • Correct the raw peak areas for the natural abundance of ¹³C and other heavy isotopes.

    • The corrected fractional abundances for M+0, M+1, M+2, etc., constitute the Mass Isotopologue Distribution (MID) for that metabolite.

    • This MID data is the primary input for computational flux modeling software (e.g., INCA, VANTED) to calculate the intracellular metabolic fluxes.[11]

References

Method

Application of NMR Spectroscopy for the Analysis of Methylerythritol Phosphate (MEP) Pathway Intermediates

Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Introduction The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is a crucial metabolic route for the biosynthesis of i...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is a crucial metabolic route for the biosynthesis of isoprenoids in most bacteria, parasites, and plants.[1][2] Isoprenoids are a vast and diverse class of natural products essential for various cellular functions, including cell wall biosynthesis, electron transport, and as precursors to hormones and signaling molecules.[3] The absence of the MEP pathway in humans makes its enzymes attractive targets for the development of novel antimicrobial and herbicidal agents.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the in vitro and in vivo analysis of metabolic pathways, offering non-destructive, quantitative, and structurally informative data on pathway intermediates.[6][7] This application note provides detailed protocols for the use of NMR spectroscopy in the analysis of MEP pathway intermediates.

Signaling Pathway

The MEP pathway consists of seven enzymatic steps, converting glyceraldehyde 3-phosphate (G3P) and pyruvate (B1213749) into the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[8][9]

MEP_Pathway cluster_inputs Inputs G3P Glyceraldehyde 3-phosphate DXP 1-Deoxy-D-xylulose 5-phosphate G3P->DXP DXS Pyruvate Pyruvate Pyruvate->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR (IspC) CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME IspD CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->CDP_MEP IspE MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->MEcPP IspF HMBPP (E)-4-Hydroxy-3-methylbut-2-en-1-yl diphosphate MEcPP->HMBPP IspG IPP Isopentenyl diphosphate HMBPP->IPP IspH (LytB) DMAPP Dimethylallyl diphosphate HMBPP->DMAPP IspH (LytB) IPP->DMAPP Idi

Caption: The Methylerythritol Phosphate (B84403) (MEP) Pathway.

Experimental Workflow

A generalized workflow for the NMR-based analysis of MEP pathway intermediates from bacterial cultures is outlined below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data_analysis Data Analysis cell_culture Bacterial Cell Culture quenching Metabolic Quenching (e.g., Cold Methanol) cell_culture->quenching extraction Metabolite Extraction (e.g., Chloroform (B151607)/Methanol (B129727)/Water) quenching->extraction lyophilization Lyophilization extraction->lyophilization reconstitution Reconstitution in D2O Buffer lyophilization->reconstitution nmr_1d 1D 1H NMR reconstitution->nmr_1d nmr_2d 2D NMR (e.g., HSQC, TOCSY) reconstitution->nmr_2d nmr_31p 1D & 2D 31P NMR reconstitution->nmr_31p processing Spectral Processing (Phasing, Baseline Correction) nmr_1d->processing nmr_2d->processing nmr_31p->processing identification Metabolite Identification (Database Comparison) processing->identification quantification Metabolite Quantification (Internal Standard) identification->quantification

Caption: Experimental workflow for NMR analysis of MEP pathway intermediates.

Detailed Experimental Protocols

I. Sample Preparation for Bacterial Metabolomics

This protocol is adapted from general procedures for bacterial metabolomics.[1][6]

1. Bacterial Cell Culture:

  • Grow bacterial strains of interest in a defined minimal medium to an appropriate optical density (e.g., mid-log phase). The use of a minimal medium reduces background signals from complex media components.

  • For targeted analysis and to enhance signals of specific intermediates, consider using 13C-labeled glucose or other precursors.[1]

2. Metabolic Quenching:

  • Rapidly quench metabolic activity to preserve the in vivo concentrations of intermediates.

  • Quickly harvest cells by centrifugation at a low temperature (e.g., 4°C).

  • Immediately resuspend the cell pellet in a pre-chilled quenching solution, such as 60% methanol at -40°C or lower. This abrupt temperature drop and exposure to methanol effectively halts enzymatic reactions.

3. Metabolite Extraction:

  • A common method for extracting a broad range of metabolites is the Bligh-Dyer method or variations thereof.

  • To the quenched cell suspension, add a mixture of chloroform and water (final ratio of chloroform:methanol:water of 1:2:0.8).

  • Lyse the cells using methods such as sonication or bead beating while keeping the sample on ice to prevent degradation.

  • Separate the polar (containing MEP pathway intermediates) and non-polar phases by centrifugation.

  • Collect the polar (upper aqueous) phase.

4. Sample Finalization for NMR:

  • Lyophilize the collected polar extract to dryness using a speed vacuum concentrator.

  • Reconstitute the dried metabolite extract in a suitable NMR buffer. A typical buffer consists of a phosphate buffer in D2O (e.g., 50 mM sodium phosphate, pH 7.0) containing a known concentration of an internal standard for quantification (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, TMSP).[1]

II. NMR Data Acquisition

1. 1D 1H NMR Spectroscopy:

  • This is the primary experiment for initial screening and quantification.

  • A standard 1D 1H experiment with water suppression (e.g., presaturation or Watergate) is used.

  • Typical Parameters:

    • Spectrometer Frequency: ≥ 400 MHz

    • Temperature: 298 K

    • Number of Scans: 64-256 (depending on sample concentration)

    • Relaxation Delay: 1-5 s

2. 2D NMR Spectroscopy:

  • 2D NMR experiments are crucial for unambiguous metabolite identification by resolving signal overlap.

  • 1H-13C Heteronuclear Single Quantum Coherence (HSQC): Provides correlation between protons and their directly attached carbons, greatly aiding in structural assignment.

  • 1H-1H Total Correlation Spectroscopy (TOCSY): Shows correlations between all protons within a spin system, useful for identifying all protons belonging to a single molecule.

  • Typical Parameters: Optimized for the specific instrument and sample.

3. 31P NMR Spectroscopy:

  • Since all MEP pathway intermediates are phosphorylated, 31P NMR is a highly specific and sensitive technique for their detection and characterization.[3][10][11]

  • 1D 31P NMR: Provides information on the different phosphate environments. Proton decoupling is typically used to simplify the spectra.[11]

  • 2D 1H-31P Heteronuclear Correlation: Correlates phosphorus nuclei with nearby protons, aiding in the assignment of signals in the 1H spectrum to specific phosphorylated metabolites.

  • Typical Parameters:

    • Spectrometer Frequency: Corresponding 31P frequency for the instrument.

    • Reference: 85% H3PO4 (external).[12]

Data Presentation: Quantitative NMR Data

IntermediateAbbreviation1H Chemical Shift (ppm)13C Chemical Shift (ppm)31P Chemical Shift (ppm)Coupling Constants (Hz)
1-Deoxy-D-xylulose 5-phosphateDXPData not consistently available~210.5 (C=O), ~78.5, ~72.0, ~66.0, ~22.5 (CH3)[11]Data not availableData not available
2-C-Methyl-D-erythritol 4-phosphateMEPData not consistently availableData not consistently availableData not availableData not available
4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritolCDP-MEData not consistently availableData not consistently availableData not availableData not available
2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritolCDP-MEPData not consistently availableData not consistently availableData not availableData not available
2-C-Methyl-D-erythritol 2,4-cyclodiphosphateMEcPPData not consistently availableC1: ~68.5, C2: ~81.5, C3: ~73.0, C4: ~70.0, CH3: ~20.0[10]Data not available2JP,C2 ≈ 5 Hz, 2JP,C4 ≈ 5 Hz[10]
(E)-4-Hydroxy-3-methylbut-2-en-1-yl diphosphateHMBPPData not consistently availableData not consistently availableData not availableData not available
Isopentenyl diphosphateIPPH1: ~4.8 (s, 2H), H2: ~2.5 (t, 2H), H3: ~4.1 (t, 2H), CH3: ~1.7 (s, 3H)[13]C1: 40.7, C2: 67.0, C3: 147.4, C4: 114.6, C5: 24.5[13]Pα: ~-7.5 (d), Pβ: ~-10.5 (d)2JPP ≈ 20 Hz[13]
Dimethylallyl diphosphateDMAPPH1: ~5.4 (t, 1H), H2: ~4.4 (d, 2H), CH3(cis): ~1.72 (s, 3H), CH3(trans): ~1.76 (s, 3H)[14]C1: ~65.4, C2: ~122.5, C3: ~140.0, C4: ~27.5, C5: ~19.9[14]Data not availableData not available

Note: The presented data is compiled from various sources and should be used as a reference. Experimental conditions can significantly affect chemical shifts and coupling constants.

Conclusion

NMR spectroscopy is an indispensable tool for studying the MEP pathway, providing detailed structural and quantitative information on its intermediates. The protocols outlined in this application note provide a robust framework for researchers to investigate the MEP pathway in various organisms. Such studies are critical for understanding the regulation of this essential pathway and for the development of novel drugs and herbicides targeting its unique enzymes. The ability to perform in vivo and in vitro experiments makes NMR a versatile technique for elucidating the mechanism of action of potential inhibitors and for metabolic engineering efforts aimed at enhancing the production of valuable isoprenoids.

References

Application

Application Notes and Protocols for Developing Inhibitors of MEP Pathway Enzymes

For Researchers, Scientists, and Drug Development Professionals Introduction: The MEP Pathway as a Prime Target for Novel Anti-Infectives The MEP pathway consists of seven enzymatic steps, starting from pyruvate (B121374...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The MEP Pathway as a Prime Target for Novel Anti-Infectives

The MEP pathway consists of seven enzymatic steps, starting from pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to produce IPP and DMAPP. Each enzyme in this pathway represents a potential target for therapeutic intervention. Among these, 1-deoxy-D-xylulose 5-phosphate synthase (DXS), 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR, also known as IspC), and 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF) have been highlighted as particularly promising targets for drug development.

This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the development of inhibitors against the key enzymes of the MEP pathway.

The MEP Pathway: A Visual Guide

The seven enzymes of the MEP pathway work in concert to synthesize the universal isoprenoid precursors, IPP and DMAPP. The pathway is initiated by the condensation of pyruvate and D-glyceraldehyde 3-phosphate.

MEP_Pathway cluster_start Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP DXS GAP D-Glyceraldehyde 3-phosphate GAP->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR (IspC) CDP_ME 4-Diphosphocytidyl-2-C-methyl- D-erythritol MEP->CDP_ME IspD CDP_MEP 4-Diphosphocytidyl-2-C-methyl- D-erythritol 2-phosphate CDP_ME->CDP_MEP IspE MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->MEcPP IspF HMBPP (E)-4-Hydroxy-3-methyl- but-2-enyl 1-diphosphate MEcPP->HMBPP IspG IPP Isopentenyl pyrophosphate HMBPP->IPP IspH DMAPP Dimethylallyl pyrophosphate HMBPP->DMAPP IspH

Figure 1. The MEP Pathway for Isoprenoid Biosynthesis.

Quantitative Data on MEP Pathway Inhibitors

The following tables summarize the in vitro inhibitory activity (IC50) of selected compounds against key MEP pathway enzymes and their corresponding minimum inhibitory concentrations (MIC) against various microorganisms.

Table 1: Inhibitory Activity (IC50) against MEP Pathway Enzymes

Enzyme TargetInhibitorOrganismIC50 (µM)
DXS FluoropyruvatePlasmodium falciparum50-100
MethylacetylphosphonatePlasmodium falciparum70-140
DXR (IspC) FosmidomycinEscherichia coli0.0082
FosmidomycinMycobacterium tuberculosis0.08
FosmidomycinPlasmodium falciparum0.034
FR900098Acinetobacter baumannii0.0455
FR900098Klebsiella pneumoniae0.0195
Lipophilic Phosphonate 18Escherichia coli0.84
IspD Phenylisoxazole DerivativeArabidopsis thalianaAllosteric
Demethylated MEP analogEscherichia coli1360
IspE Heterotricyclic Compound A1Mycobacterium tuberculosis6 µg/mL
Thiazolopyrimidine 9Plasmodium falciparum53
IspF Thiazolopyrimidine 37Mycobacterium tuberculosis2.1
Thiazolopyrimidine 38Mycobacterium tuberculosis5.1
IspH Alkyne Diphosphate 20Aquifex aeolicus6.7

Table 2: Antimicrobial Activity (MIC) of MEP Pathway Inhibitors

InhibitorOrganismMIC (µg/mL)
FosmidomycinEscherichia coli0.78
FosmidomycinProteus mirabilis1.56
FR900098Acinetobacter baumannii64-128
FR900098Klebsiella pneumoniae256
Butylacetylphosphonate (BAP)Escherichia coli (in M9-glucose)15
Heterotricyclic Compound A1Mycobacterium tuberculosis (H37Rv)12
Carboline DerivativeMycobacterium avium5

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific inhibitor, enzyme source, and available laboratory equipment.

Experimental Workflow: Enzyme Inhibition Assay

experimental_workflow prep Prepare Reagents: - Buffer - Substrate(s) - Cofactor(s) - Coupling Enzyme(s) (if applicable) - Test Inhibitor Stock Solution assay_setup Set up Assay Plate/Cuvettes: - Add buffer, substrate(s), cofactor(s), and coupling enzyme(s). - Add varying concentrations of the test inhibitor. prep->assay_setup enzyme_prep Prepare Enzyme Solution initiation Initiate Reaction by Adding Enzyme enzyme_prep->initiation preincubation Pre-incubate at Assay Temperature assay_setup->preincubation preincubation->initiation measurement Monitor Reaction Progress: - Spectrophotometrically (absorbance/fluorescence) - LC-MS/MS (product formation) initiation->measurement data_analysis Data Analysis: - Calculate initial reaction velocities. - Plot % inhibition vs. inhibitor concentration. - Determine IC50 value. measurement->data_analysis

Figure 2. General workflow for an enzyme inhibition assay.
Protocol 1: Coupled Spectrophotometric Assay for DXR (IspC) Inhibition

This protocol is adapted for determining the inhibitory activity of compounds against DXR by monitoring the oxidation of NADPH at 340 nm.

Materials:

  • Recombinant DXR (IspC) enzyme

  • 1-Deoxy-D-xylulose 5-phosphate (DXP)

  • NADPH

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8, 25 mM MgCl2

  • Test inhibitor stock solution (e.g., in DMSO)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of DXP in water.

    • Prepare a fresh stock solution of NADPH in the assay buffer. The concentration should be determined empirically to give a stable and measurable absorbance at 340 nm.

    • Prepare serial dilutions of the test inhibitor in the assay buffer from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).

  • Assay Setup:

    • In a 96-well plate or cuvettes, add the following to each well/cuvette:

      • Assay Buffer

      • DXP solution (final concentration typically in the range of the Km value)

      • NADPH solution (final concentration typically saturating)

      • Test inhibitor at various concentrations (or vehicle control)

    • The final volume should be consistent for all reactions (e.g., 200 µL for a 96-well plate).

  • Pre-incubation:

    • Incubate the plate/cuvettes at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow the components to equilibrate.

  • Reaction Initiation:

    • Initiate the reaction by adding a pre-determined amount of DXR enzyme to each well/cuvette. The amount of enzyme should be optimized to yield a linear reaction rate for at least 10-15 minutes.

  • Measurement:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. Record data points every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH oxidation) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: LC-MS/MS Assay for DXS Inhibition

This protocol allows for the direct quantification of the DXS reaction product, DXP, providing a highly sensitive and direct measure of enzyme activity.

Materials:

  • Recombinant DXS enzyme

  • Pyruvate

  • D-Glyceraldehyde 3-phosphate (GAP)

  • Thiamine pyrophosphate (TPP)

  • MgCl2

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5

  • Test inhibitor stock solution

  • Quenching solution (e.g., ice-cold methanol)

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of pyruvate, GAP, TPP, and MgCl2 in water or assay buffer.

    • Prepare serial dilutions of the test inhibitor.

  • Assay Setup:

    • In microcentrifuge tubes, combine the assay buffer, pyruvate, GAP, TPP, MgCl2, and the test inhibitor at various concentrations.

  • Pre-incubation:

    • Pre-incubate the reaction mixtures at the assay temperature (e.g., 37°C) for 5 minutes.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding the DXS enzyme.

    • Incubate for a fixed period (e.g., 30 minutes) during which the reaction is linear.

    • Terminate the reaction by adding an equal volume of ice-cold quenching solution.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the quenched reactions to pellet any precipitated protein.

    • Transfer the supernatant to autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop an LC method to separate DXP from the other reaction components.

    • Set up the mass spectrometer to monitor the specific parent-to-daughter ion transition for DXP in multiple reaction monitoring (MRM) mode.

    • Generate a standard curve using known concentrations of DXP to quantify the amount of product formed in the enzymatic reactions.

  • Data Analysis:

    • Quantify the amount of DXP produced in each reaction using the standard curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Protocol 3: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Test inhibitor stock solution

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to a specific cell density (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Prepare Inoculum:

    • Grow the bacterial strain overnight on an appropriate agar (B569324) plate.

    • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Prepare Inhibitor Dilutions:

    • In a 96-well plate, prepare a serial two-fold dilution of the test inhibitor in the growth medium. Start with the highest desired concentration and dilute across the plate.

    • Include a positive control well (no inhibitor) and a negative control well (no bacteria).

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the inhibitor dilutions and the positive control well. The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation:

    • Incubate the microplate at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the inhibitor that completely inhibits visible growth.

Conclusion

The MEP pathway presents a rich source of validated targets for the development of novel anti-infective agents. The detailed protocols and compiled data in this document are intended to facilitate the discovery and characterization of new inhibitors. By targeting these essential enzymes, researchers can contribute to the development of next-generation therapies to combat infectious diseases.

References

Method

Application Notes and Protocols for the Production of Stable Isotope-Labeled Internal Standards for MEP Pathway Metabolites

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the enzymatic synthesis, purification, and quantification of stable isotope-labeled internal standard...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic synthesis, purification, and quantification of stable isotope-labeled internal standards for key metabolites in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The use of these standards is critical for accurate metabolite quantification in complex biological matrices by isotope dilution mass spectrometry.

Introduction to the MEP Pathway and the Role of Internal Standards

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is essential for the biosynthesis of isoprenoids in many bacteria, algae, and plants. Isoprenoids are a vast and diverse group of natural products with a wide range of biological functions and commercial applications, including pharmaceuticals, fragrances, and biofuels. Accurate quantification of the intermediates in the MEP pathway is crucial for understanding its regulation and for metabolic engineering efforts aimed at optimizing the production of valuable isoprenoids.

Stable isotope-labeled internal standards are indispensable tools for quantitative metabolomics.[1][2] These standards, which are chemically identical to the analyte of interest but have a different mass due to the incorporation of stable isotopes (e.g., ¹³C or ²H), are added to biological samples at a known concentration before sample preparation. They co-elute with the endogenous metabolite during chromatographic separation and are detected by mass spectrometry. By measuring the ratio of the signal from the endogenous metabolite to that of the internal standard, accurate quantification can be achieved, as this ratio corrects for variations in sample extraction, recovery, and matrix effects during ionization.

The MEP Pathway

The MEP pathway consists of seven enzymatic steps, starting from pyruvate (B1213749) and glyceraldehyde 3-phosphate and culminating in the production of the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).

MEP_Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP DXS G3P Glyceraldehyde 3-Phosphate G3P->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR (IspC) CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) MEP->CDP_ME IspD CDP_MEP CDP-ME 2-phosphate (CDP-MEP) CDP_ME->CDP_MEP IspE MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) CDP_MEP->MEcPP IspF HMBPP 4-Hydroxy-3-methylbut-2-enyl 1-diphosphate (HMBPP) MEcPP->HMBPP IspG IPP_DMAPP Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) HMBPP->IPP_DMAPP IspH

Figure 1: The 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway.

Protocols for Enzymatic Synthesis of ¹³C-Labeled MEP Pathway Intermediates

Enzymatic synthesis offers a highly specific and efficient method for producing stable isotope-labeled internal standards of MEP pathway metabolites. These protocols utilize purified enzymes to convert commercially available ¹³C-labeled precursors into the desired labeled intermediates.

General Materials and Reagents
  • Uniformly ¹³C-labeled glucose ([U-¹³C₆]glucose)

  • Recombinant enzymes of the MEP pathway (DXS, DXR, IspD, IspE, IspF)

  • ATP, CTP, NADPH

  • Reaction buffers (e.g., Tris-HCl, HEPES)

  • Dithiothreitol (DTT)

  • MgCl₂

  • Alkaline phosphatase

  • Centrifugal filters (e.g., 10 kDa MWCO)

  • Ion-exchange chromatography columns (e.g., Dowex, DEAE-Sephacel)

  • LC-MS/MS system

Protocol 1: Enzymatic Synthesis of [U-¹³C₅]1-Deoxy-D-xylulose 5-phosphate ([¹³C₅]DXP)

This protocol describes the synthesis of [¹³C₅]DXP from ¹³C-labeled precursors using the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS).

Reaction Mixture:

  • 50 mM Tris-HCl, pH 7.5

  • 5 mM MgCl₂

  • 1 mM Thiamine pyrophosphate (TPP)

  • 10 mM [U-¹³C₃]Pyruvate

  • 10 mM [U-¹³C₃]Glyceraldehyde 3-phosphate

  • 10 µM purified recombinant DXS enzyme

Procedure:

  • Combine all reaction components in a microcentrifuge tube.

  • Incubate the reaction mixture at 37°C for 4-6 hours.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing by LC-MS.

  • Terminate the reaction by heating at 95°C for 5 minutes or by adding an equal volume of cold ethanol.

  • Centrifuge the mixture to pellet the precipitated enzyme and other proteins.

  • Collect the supernatant containing the synthesized [¹³C₅]DXP for purification.

Protocol 2: Enzymatic Synthesis of [U-¹³C₅]2-C-Methyl-D-erythritol 4-phosphate ([¹³C₅]MEP)

This protocol describes the synthesis of [¹³C₅]MEP from the previously synthesized [¹³C₅]DXP using the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR or IspC).

Reaction Mixture:

  • 50 mM Tris-HCl, pH 7.5

  • 5 mM MgCl₂

  • 5 mM NADPH

  • 5 mM [¹³C₅]DXP (from Protocol 1)

  • 10 µM purified recombinant DXR (IspC) enzyme

Procedure:

  • Combine all reaction components.

  • Incubate at 37°C for 2-4 hours.

  • Monitor the conversion of DXP to MEP by LC-MS.

  • Terminate the reaction as described in Protocol 1.

  • Proceed to purification.

Protocol 3: Enzymatic Synthesis of ¹³C-Labeled CDP-ME and MEcPP

The synthesis of ¹³C-labeled 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol ([¹³C]CDP-ME) and 2-C-methyl-D-erythritol 2,4-cyclodiphosphate ([¹³C]MEcPP) can be achieved in a sequential one-pot reaction using the enzymes IspD, IspE, and IspF.

Reaction Mixture:

  • 50 mM Tris-HCl, pH 7.5

  • 10 mM MgCl₂

  • 10 mM CTP

  • 10 mM ATP

  • 5 mM [¹³C₅]MEP (from Protocol 2)

  • 5 µM each of purified recombinant IspD, IspE, and IspF enzymes

Procedure:

  • Combine all reaction components.

  • Incubate at 37°C for 4-8 hours.

  • The reaction will proceed sequentially: MEP -> CDP-ME -> CDP-MEP -> MEcPP.

  • Monitor the formation of the final product, [¹³C]MEcPP, by LC-MS.

  • Terminate the reaction and prepare for purification.

Purification of ¹³C-Labeled MEP Pathway Intermediates

The synthesized ¹³C-labeled phosphorylated metabolites can be purified using anion-exchange chromatography.

Protocol 4: Anion-Exchange Chromatography Purification

Materials:

  • Anion-exchange resin (e.g., Dowex 1x8 or DEAE-Sephacel)

  • Chromatography column

  • Elution buffers:

    • Buffer A: 20 mM Tris-HCl, pH 8.0

    • Buffer B: 20 mM Tris-HCl, pH 8.0, containing 1 M NaCl or ammonium (B1175870) bicarbonate

Procedure:

  • Pack the chromatography column with the anion-exchange resin and equilibrate with Buffer A.

  • Load the supernatant from the enzymatic synthesis reaction onto the column.

  • Wash the column with several column volumes of Buffer A to remove unbound contaminants.

  • Elute the bound phosphorylated metabolites using a linear gradient of Buffer B (e.g., 0-100% Buffer B over 20 column volumes).

  • Collect fractions and analyze each fraction for the presence of the desired labeled metabolite using LC-MS.

  • Pool the fractions containing the purified labeled standard.

  • Desalt the pooled fractions using a suitable method (e.g., size-exclusion chromatography or lyophilization if using a volatile salt like ammonium bicarbonate).

  • Determine the final concentration of the purified standard using a phosphate (B84403) assay or by comparison to a commercially available unlabeled standard.

Quantitative Data Summary

The following table summarizes the expected yields and purity for the enzymatically synthesized ¹³C-labeled internal standards. Actual results may vary depending on enzyme activity and reaction conditions.

Labeled StandardPrecursorsKey Enzyme(s)Typical Yield (%)Purity (%)
[¹³C₅]DXP[U-¹³C₃]Pyruvate, [U-¹³C₃]G3PDXS70-85>95
[¹³C₅]MEP[¹³C₅]DXP, NADPHDXR (IspC)80-95>98
[¹³C]CDP-ME[¹³C₅]MEP, CTPIspD60-75>95
[¹³C]MEcPP[¹³C₅]MEP, CTP, ATPIspD, IspE, IspF50-70>95

Experimental Workflow for Production and Use of Labeled Standards

Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_application Application LabeledPrecursors ¹³C-Labeled Precursors (e.g., ¹³C-Pyruvate, ¹³C-G3P) EnzymaticReaction Enzymatic Reaction (DXS, DXR, IspD, etc.) LabeledPrecursors->EnzymaticReaction LabeledIntermediate Crude Labeled Intermediate EnzymaticReaction->LabeledIntermediate IonExchange Anion-Exchange Chromatography LabeledIntermediate->IonExchange Desalting Desalting IonExchange->Desalting PurifiedStandard Purified Labeled Standard Desalting->PurifiedStandard Spiking Spike with Purified Labeled Standard PurifiedStandard->Spiking BiologicalSample Biological Sample BiologicalSample->Spiking SamplePrep Sample Preparation (Extraction, etc.) Spiking->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Quantification Data Analysis & Quantification LCMS->Quantification

Figure 2: Workflow for the production and application of labeled standards.

Protocol 5: Quantification of MEP Pathway Metabolites by LC-MS/MS using Stable Isotope Dilution

This protocol outlines a general method for the analysis of MEP pathway intermediates in biological samples.

Sample Preparation
  • Rapidly quench metabolic activity in the biological sample (e.g., by flash-freezing in liquid nitrogen).

  • Add a known amount of the ¹³C-labeled internal standard mixture to the frozen sample.

  • Extract the metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

  • Centrifuge the extract to remove cell debris and proteins.

  • Dry the supernatant under a stream of nitrogen or by lyophilization.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column: A reversed-phase C18 column with an ion-pairing agent (e.g., tributylamine) or a hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating these polar, phosphorylated metabolites.[3]

  • Mobile Phases:

    • Reversed-Phase with Ion-Pairing:

      • Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., 10 mM tributylamine, 15 mM acetic acid).

      • Mobile Phase B: Acetonitrile or methanol.

    • HILIC:

      • Mobile Phase A: Acetonitrile.

      • Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium acetate).

  • Gradient: A suitable gradient from low to high aqueous mobile phase (for reversed-phase) or high to low aqueous mobile phase (for HILIC) should be optimized to achieve good separation of all MEP pathway intermediates.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for phosphorylated metabolites.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each unlabeled and ¹³C-labeled metabolite need to be determined by direct infusion of the standards.

Data Analysis
  • Integrate the peak areas for the endogenous metabolite and its corresponding ¹³C-labeled internal standard.

  • Calculate the ratio of the peak area of the endogenous metabolite to the peak area of the internal standard.

  • Generate a calibration curve using known concentrations of the unlabeled standard spiked with a fixed concentration of the labeled internal standard.

  • Determine the concentration of the endogenous metabolite in the sample by interpolating its peak area ratio on the calibration curve.

Stability and Storage

Phosphorylated metabolites can be susceptible to degradation. It is recommended to store the purified stable isotope-labeled internal standards in a neutral buffer at -80°C. Avoid repeated freeze-thaw cycles. The stability of the standards under the conditions of sample preparation and analysis should be evaluated.

These detailed protocols and application notes provide a comprehensive guide for researchers to produce and utilize high-quality stable isotope-labeled internal standards for the accurate quantification of MEP pathway metabolites, enabling more robust and reliable metabolomics studies.

References

Application

High-Throughput Screening for Inhibitors of the MEP Pathway: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is an essential metabolic route for the synthesis of isoprenoid precursors, isopentenyl p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is an essential metabolic route for the synthesis of isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] Isoprenoids are a vast and diverse class of natural products vital for various cellular functions.[1] Crucially, the MEP pathway is utilized by many pathogenic bacteria, including Mycobacterium tuberculosis, and apicomplexan parasites like Plasmodium falciparum, but is absent in humans, who exclusively use the mevalonate (B85504) (MVA) pathway for isoprenoid biosynthesis.[1][2] This metabolic distinction makes the enzymes of the MEP pathway highly attractive and selective targets for the development of novel anti-infective agents.[3][4]

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify inhibitors of key enzymes in the MEP pathway. Both biochemical and cell-based screening methodologies are presented to offer a comprehensive approach to inhibitor discovery, from initial hit identification to lead optimization.

The MEP Pathway: A Source of Novel Drug Targets

The MEP pathway consists of seven enzymatic steps, each representing a potential target for therapeutic intervention. The pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate and culminates in the production of IPP and DMAPP.

MEP_Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-Phosphate Pyruvate->DXP DXS (IspC) G3P Glyceraldehyde 3-Phosphate G3P->DXP MEP 2-C-Methyl-D-erythritol 4-Phosphate DXP->MEP DXR (IspC) CDP_ME 4-(Cytidine 5'-diphospho)-2-C- methyl-D-erythritol MEP->CDP_ME IspD CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)- 2-C-methyl-D-erythritol CDP_ME->CDP_MEP IspE MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->MEcPP IspF HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl 1-diphosphate MEcPP->HMBPP IspG IPP Isopentenyl Diphosphate HMBPP->IPP IspH DMAPP Dimethylallyl Diphosphate HMBPP->DMAPP IspH

Figure 1: The MEP Pathway for Isoprenoid Biosynthesis.

High-Throughput Screening Workflow

A typical HTS campaign for identifying MEP pathway inhibitors follows a multi-step process designed to efficiently screen large compound libraries and subsequently validate promising hits. The workflow emphasizes the elimination of false positives and the characterization of true inhibitors.

HTS_Workflow Primary_Screen Primary HTS (e.g., 10 µM single concentration) Hit_Identification Initial Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Counter_Screens Counter-Screens (Eliminate False Positives) Dose_Response->Counter_Screens Orthogonal_Assays Orthogonal Assays (Confirm On-Target Activity) Counter_Screens->Orthogonal_Assays SAR_Expansion Structure-Activity Relationship (SAR) Expansion Orthogonal_Assays->SAR_Expansion Lead_Optimization Lead Optimization SAR_Expansion->Lead_Optimization

Figure 2: General HTS Workflow for MEP Pathway Inhibitors.

Application Notes and Protocols

Biochemical Assay: High-Throughput Screening for DXR (IspC) Inhibitors

1-Deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), also known as IspC, catalyzes the first committed step in the MEP pathway.[3] It is an attractive target for inhibitor screening. A coupled-enzyme assay is often employed for HTS to overcome the high cost of the DXR substrate, 1-deoxy-D-xylulose-5-phosphate (DXP).[5] In this setup, DXP is generated in situ by the upstream enzyme, DXP synthase (DXS). The activity of DXR is then monitored by the consumption of NADPH, which can be measured by a decrease in absorbance at 340 nm.

Experimental Protocol: Coupled DXS-DXR Assay

  • Assay Principle: DXS synthesizes DXP from pyruvate and glyceraldehyde-3-phosphate. DXR then reduces DXP to MEP, oxidizing NADPH to NADP+. The rate of NADPH oxidation is proportional to DXR activity.

  • Assay Format: 384-well, clear bottom plates.

  • Reagents and Final Concentrations:

    • HEPES buffer, pH 7.5: 50 mM

    • MgCl₂: 5 mM

    • Thiamine pyrophosphate (TPP): 0.1 mM (cofactor for DXS)

    • Pyruvate: 2 mM

    • Glyceraldehyde-3-phosphate (G3P): 1 mM

    • NADPH: 0.2 mM

    • Recombinant DXS enzyme: 50 nM

    • Recombinant DXR enzyme: 50 nM

    • Test compounds: 10 µM (or desired concentration) in DMSO (final DMSO concentration ≤ 1%)

  • Procedure:

    • Dispense 0.5 µL of test compound or DMSO (control) into the wells of a 384-well plate.

    • Prepare a master mix containing buffer, MgCl₂, TPP, pyruvate, G3P, and NADPH.

    • Add 25 µL of the master mix to each well.

    • Prepare an enzyme mix containing DXS and DXR in the assay buffer.

    • Initiate the reaction by adding 25 µL of the enzyme mix to each well.

    • Immediately measure the absorbance at 340 nm every 60 seconds for 20-30 minutes at 37°C using a microplate reader.

    • Calculate the rate of NADPH consumption (decrease in A340) for each well.

  • Data Analysis:

    • Determine the percent inhibition for each compound relative to the DMSO controls.

    • A Z' factor of ≥ 0.5 indicates a robust assay suitable for HTS.[5]

    • Hits are typically defined as compounds exhibiting >50% inhibition.

Biochemical Assay: High-Throughput Screening for IspD Inhibitors

IspD, or 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase, catalyzes the conversion of MEP to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME).[6] A common HTS assay for IspD is a coupled-enzyme assay that measures the production of pyrophosphate (PPi), a byproduct of the IspD reaction.

Experimental Protocol: Coupled Photometric IspD Assay

  • Assay Principle: The PPi generated by IspD is converted to two molecules of inorganic phosphate (B84403) (Pi) by inorganic pyrophosphatase. The Pi is then detected using a malachite green-based colorimetric reagent.

  • Assay Format: 384-well, clear plates.

  • Reagents and Final Concentrations:

    • HEPES buffer, pH 7.5: 50 mM

    • MgCl₂: 10 mM

    • MEP: 50 µM

    • CTP: 50 µM

    • Recombinant IspD enzyme: 20 nM

    • Inorganic pyrophosphatase: 1 U/mL

    • Test compounds: 10 µM (or desired concentration) in DMSO (final DMSO concentration ≤ 1%)

    • Malachite Green Phosphate Assay Kit

  • Procedure:

    • Dispense 0.5 µL of test compound or DMSO (control) into the wells of a 384-well plate.

    • Prepare a master mix containing buffer, MgCl₂, MEP, CTP, and inorganic pyrophosphatase.

    • Add 25 µL of the master mix to each well.

    • Prepare the IspD enzyme solution in the assay buffer.

    • Initiate the reaction by adding 25 µL of the IspD enzyme solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction and develop the color by adding 50 µL of the malachite green reagent.

    • Incubate at room temperature for 15-20 minutes.

    • Measure the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the DMSO controls.

    • Hits are selected based on a predefined inhibition threshold.

Biochemical Assay: High-Throughput Screening for IspE Inhibitors

IspE, a 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase, catalyzes the ATP-dependent phosphorylation of CDP-ME.[7] HTS assays for kinases often rely on the detection of ADP, the product of the kinase reaction.

Experimental Protocol: ADP-Glo™ Kinase Assay for IspE

  • Assay Principle: The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

  • Assay Format: 384-well, white, opaque plates.

  • Reagents and Final Concentrations:

    • HEPES buffer, pH 7.5: 50 mM

    • MgCl₂: 10 mM

    • CDP-ME: 20 µM

    • ATP: 20 µM

    • Recombinant IspE enzyme: 10 nM

    • Test compounds: 10 µM (or desired concentration) in DMSO (final DMSO concentration ≤ 1%)

    • ADP-Glo™ Kinase Assay Kit

  • Procedure:

    • Dispense 0.5 µL of test compound or DMSO (control) into the wells of a 384-well plate.

    • Prepare a master mix containing buffer, MgCl₂, and CDP-ME.

    • Add 2.5 µL of the master mix to each well.

    • Prepare a mix of IspE enzyme and ATP in the assay buffer.

    • Initiate the reaction by adding 2.5 µL of the enzyme/ATP mix to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the DMSO controls.

    • Confirm hits with dose-response curves to determine IC₅₀ values.

Whole-Cell Phenotypic Screening for MEP Pathway-Selective Inhibitors

Whole-cell screening offers the advantage of identifying compounds that are not only active against the target but also possess the ability to permeate the bacterial cell wall and evade efflux pumps.[8] A platform using engineered Salmonella enterica strains allows for the specific identification of MEP pathway inhibitors.[8] These strains have separately inducible native (MEP) and non-native (MVA) pathways for isoprenoid biosynthesis.[8]

Experimental Protocol: Salmonella Dual-Pathway Phenotypic Screen

  • Assay Principle: Compounds that inhibit the growth of Salmonella when the MEP pathway is active but not when the MVA pathway is active are considered selective MEP pathway inhibitors. Growth is monitored by measuring the optical density (OD) at 600 nm.

  • Bacterial Strains: Salmonella enterica serovar Typhimurium engineered with an inducible MVA pathway.[8]

  • Assay Format: 96- or 384-well plates.

  • Media and Reagents:

    • Luria-Bertani (LB) broth with appropriate antibiotics for plasmid maintenance.

    • Inducers for the respective pathways (e.g., anhydrotetracycline (B590944) for the MEP pathway promoter, and mevalonate plus arabinose for the MVA pathway).[8]

    • Test compounds at desired concentrations.

  • Procedure:

    • Grow the engineered Salmonella strain overnight in LB broth with antibiotics.

    • Dilute the overnight culture into two separate flasks of fresh LB broth containing the respective inducers for the MEP and MVA pathways.

    • Incubate the cultures until they reach the early logarithmic phase of growth.

    • Dispense the test compounds into the wells of two separate microplates (one for each pathway).

    • Add the corresponding induced bacterial cultures to the wells.

    • Incubate the plates at 37°C with shaking.

    • Measure the OD₆₀₀ at regular intervals (e.g., every hour for 8-12 hours) or at a single endpoint.

  • Data Analysis:

    • Compare the growth curves or endpoint OD₆₀₀ values for each compound in the MEP-dependent versus MVA-dependent growth conditions.

    • Hits are compounds that show a significant reduction in growth only in the MEP-dependent condition.

Data Presentation

Quantitative data from HTS campaigns should be summarized in a clear and structured format to facilitate the comparison of hit compounds.

Table 1: Summary of HTS Data for Putative MEP Pathway Inhibitors

Compound IDTarget EnzymeAssay TypeIC₅₀ (µM)Z' FactorHit Rate (%)Notes
DXR-001 DXR (IspC)Coupled DXS-DXR5.20.75[5]0.5Hit from a library of 10,000 compounds.
DXR-002 DXR (IspC)Coupled DXS-DXR12.80.75[5]0.5Analog of DXR-001.
IspD-H1 IspDCoupled Photometric17N/A<0.1Initial hit from a screen of ~100,000 compounds.[3]
IspD-Opt IspDCoupled Photometric0.041N/AN/AOptimized analog of IspD-H1.[3]
IspE-A IspEIn vitro HTS19N/AN/AIdentified from a focused library screen.[9]
IspE-B IspEIn vitro HTS2.5N/AN/AIdentified from the same focused library screen.[9]
WC-Hit1 MEP PathwayWhole-Cell Screen8.5 (MIC)>0.50.2Active against MEP-pathway dependent S. enterica.

N/A: Not available from the cited literature.

Hit Confirmation and Elimination of False Positives

A critical phase of any HTS campaign is the validation of initial hits to eliminate false positives. Several strategies should be employed:

  • Dose-Response Confirmation: All initial hits should be re-tested in a dose-response format to confirm their activity and determine their potency (IC₅₀).

  • Orthogonal Assays: Confirmed hits should be tested in an orthogonal assay that uses a different detection method or principle to ensure that the observed activity is not an artifact of the primary assay format. For example, a fluorescence-based primary screen hit can be confirmed using a luminescence-based or absorbance-based assay.

  • Counter-Screens: These are designed to identify compounds that interfere with the assay components rather than the target enzyme. For example, in a luciferase-based assay, a counter-screen would test for direct inhibition of the luciferase enzyme.

  • Promiscuous Inhibitor Identification: Many compounds can appear as hits due to non-specific mechanisms such as aggregation. Assays can be run in the presence of detergents (e.g., Triton X-100) to identify aggregate-based inhibitors.

  • Selectivity Profiling: For hits from whole-cell screens, it is crucial to confirm that the inhibitory activity is specific to the MEP pathway and not due to general cytotoxicity. This is inherently built into the dual-pathway Salmonella screen. For biochemical hits, testing against the human MVA pathway enzymes can confirm selectivity.

By implementing these rigorous validation steps, researchers can confidently advance high-quality, on-target hits into the lead optimization phase of drug discovery.

References

Method

Heterologous Expression of the MEP Pathway: A Guide for Metabolic Engineering

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is a crucial metabolic route for the biosynthesis of isopentenyl dipho...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is a crucial metabolic route for the biosynthesis of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for all isoprenoids.[1][2] Isoprenoids, a vast and diverse class of natural products, are of significant interest for pharmaceuticals, biofuels, fragrances, and nutraceuticals. Harnessing the MEP pathway in microbial and plant hosts through heterologous expression offers a promising and sustainable alternative to traditional chemical synthesis or extraction from natural sources.

This document provides detailed application notes and experimental protocols for the heterologous expression of MEP pathway genes to enhance the production of valuable isoprenoids.

The MEP Pathway: An Overview

The MEP pathway, typically found in most bacteria, green algae, and plant plastids, converts pyruvate (B1213749) and glyceraldehyde-3-phosphate into IPP and DMAPP through a series of seven enzymatic reactions.[1][3] In contrast, the mevalonate (B85504) (MVA) pathway, present in animals, fungi, archaea, and the cytoplasm of plants, utilizes acetyl-CoA as a starting substrate.[1][2] For metabolic engineering purposes, the MEP pathway boasts a higher theoretical yield of isoprenoids from glucose compared to the MVA pathway.

The key enzymes in the E. coli MEP pathway are:

  • DXS (1-deoxy-D-xylulose-5-phosphate synthase)

  • DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase)

  • IspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase)

  • IspE (4-diphosphocytidyl-2-C-methyl-D-erythritol kinase)

  • IspF (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase)

  • IspG (4-hydroxy-3-methylbut-2-enyl diphosphate synthase)

  • IspH (4-hydroxy-3-methylbut-2-enyl diphosphate reductase)

  • Idi (Isopentenyl diphosphate isomerase) is also crucial for interconverting IPP and DMAPP to meet the specific precursor requirements of downstream isoprenoid synthases.

// Nodes for substrates and products G3P [label="Glyceraldehyde-3-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; PYR [label="Pyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; DXP [label="DXP", fillcolor="#FBBC05", fontcolor="#202124"]; MEP [label="MEP", fillcolor="#FBBC05", fontcolor="#202124"]; CDP_ME [label="CDP-ME", fillcolor="#FBBC05", fontcolor="#202124"]; CDP_MEP [label="CDP-MEP", fillcolor="#FBBC05", fontcolor="#202124"]; MEcPP [label="MEcPP", fillcolor="#FBBC05", fontcolor="#202124"]; HMBPP [label="HMBPP", fillcolor="#FBBC05", fontcolor="#202124"]; IPP [label="IPP", fillcolor="#34A853", fontcolor="#FFFFFF"]; DMAPP [label="DMAPP", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isoprenoids [label="Isoprenoids", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes for enzymes DXS [label="DXS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DXR [label="DXR", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IspD [label="IspD", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IspE [label="IspE", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IspF [label="IspF", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IspG [label="IspG", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IspH [label="IspH", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Idi [label="Idi", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges representing the pathway {G3P, PYR} -> DXS; DXS -> DXP; DXP -> DXR; DXR -> MEP; MEP -> IspD; IspD -> CDP_ME; CDP_ME -> IspE; IspE -> CDP_MEP; CDP_MEP -> IspF; IspF -> MEcPP; MEcPP -> IspG; IspG -> HMBPP; HMBPP -> IspH; IspH -> IPP; IspH -> DMAPP; IPP -> Idi [dir=both]; DMAPP -> Idi [dir=both]; {IPP, DMAPP} -> Isoprenoids; } The MEP Pathway for Isoprenoid Precursor Biosynthesis.

Host Organisms for Heterologous Expression

The choice of host organism is critical for the successful production of isoprenoids. Escherichia coli and Saccharomyces cerevisiae are the most commonly used microbial hosts due to their well-characterized genetics, rapid growth, and established fermentation processes. Plant-based systems, such as tobacco (Nicotiana tabacum), are also emerging as viable platforms.

Host OrganismAdvantagesDisadvantages
Escherichia coli Rapid growth, well-established genetic tools, native MEP pathway can be engineered.[4]Potential for inclusion body formation, endotoxin (B1171834) production, challenges with expressing complex eukaryotic proteins.
Saccharomyces cerevisiae GRAS (Generally Recognized as Safe) status, robust for industrial fermentation, capable of post-translational modifications.[5]Expression of bacterial Fe-S cluster enzymes (IspG and IspH) can be challenging, presence of a competing native MVA pathway.[5]
Nicotiana tabacum (Tobacco) High biomass potential, scalable agricultural production, ability to express complex proteins.Longer production cycles compared to microbes, more complex genetic manipulation.[6]

Metabolic Engineering Strategies

Simply introducing a heterologous isoprenoid synthase is often insufficient for high-titer production. Engineering the MEP pathway to increase the flux towards IPP and DMAPP is essential.

Key Strategies:

  • Overexpression of Rate-Limiting Enzymes: DXS is often considered the first rate-limiting enzyme in the MEP pathway.[7] Overexpressing dxs can significantly increase the metabolic flux. Other key targets for overexpression include ispG and idi.

  • Balancing Pathway Gene Expression: Unbalanced overexpression of MEP pathway genes can lead to the accumulation of toxic intermediates, such as HMBPP, which can inhibit cell growth and productivity.[8] Utilizing promoters of varying strengths or adjusting gene copy numbers can help balance the expression of each enzyme in the pathway.

  • Enhancing Precursor Supply: The MEP pathway begins with pyruvate and glyceraldehyde-3-phosphate. Engineering central carbon metabolism to increase the availability of these precursors can further boost isoprenoid production.

  • Introducing a Carbon Sink: Heterologous expression of an efficient isoprenoid synthase creates a "pull" on the MEP pathway, driving the flux towards the desired product.

// Edges Gene_Selection -> Vector_Construction [color="#4285F4"]; Vector_Construction -> Transformation [color="#4285F4"]; Host_Selection -> Transformation [color="#4285F4"]; Transformation -> Culture [color="#34A853"]; Culture -> Fermentation [color="#34A853"]; Fermentation -> Extraction [color="#FBBC05"]; Extraction -> Quantification [color="#FBBC05"]; Quantification -> Optimization [color="#EA4335"]; Optimization -> Gene_Selection [style=dashed, color="#EA4335", label="Iterative Improvement"]; } General workflow for heterologous expression of MEP pathway genes.

Experimental Protocols

Protocol for Heterologous Expression in E. coli

This protocol describes the expression of MEP pathway genes in E. coli BL21(DE3) for the production of a model isoprenoid, isopentenol (B1216264).

4.1.1. Vector Construction

  • Gene Amplification: Amplify the desired MEP pathway genes (e.g., dxs, ispG from E. coli) and an isopentenol production gene (e.g., nudF from Bacillus subtilis) using PCR with primers containing appropriate restriction sites.

  • Vector Selection: Choose a suitable expression vector, such as pACYC-Duet1, which allows for the co-expression of multiple genes.

  • Digestion and Ligation: Digest both the amplified gene fragments and the expression vector with the corresponding restriction enzymes. Ligate the gene fragments into the vector.

  • Transformation into Cloning Strain: Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α) and select for positive colonies on antibiotic-containing LB agar (B569324) plates.

  • Plasmid Verification: Isolate the plasmid DNA from positive colonies and verify the correct insertion of the genes by restriction digestion and DNA sequencing.

4.1.2. Protein Expression and Isopentenol Production

  • Transformation into Expression Strain: Transform the verified plasmid into E. coli BL21(DE3) competent cells.[9] Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.[10]

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the selective antibiotic. Incubate at 37°C with shaking until the OD600 reaches 0.4–0.8.[10]

  • Production Culture: Inoculate a larger volume of M9 minimal medium supplemented with 5 g/L yeast extract, 10 g/L glucose, and 1 mM thiamine (B1217682) pyrophosphate (TPP) with the starter culture to an initial OD600 of 0.05-0.1.

  • Induction: Incubate the production culture at 37°C with shaking. When the OD600 reaches approximately 0.6, induce protein expression by adding IPTG to a final concentration of 0.1 to 1.0 mM.[11]

  • Incubation: Continue incubation at a lower temperature, such as 20°C or 30°C, for 18-48 hours to enhance soluble protein expression and product accumulation.[11]

  • Harvesting: After incubation, collect the culture for product analysis.

4.1.3. Isopentenol Quantification by GC-MS

  • Sample Preparation: Centrifuge the cell culture to separate the supernatant. Isopentenols are secreted into the medium.

  • Extraction: Extract the supernatant with an equal volume of a solvent like ethyl acetate.

  • GC-MS Analysis: Analyze the organic phase using a gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Column: Use a suitable capillary column, such as an HP-5MS.

    • Temperature Program: An example program could be an initial hold at 60°C for 2 minutes, followed by a ramp of 8°C/min to 280°C, with a final hold for 10 minutes.

    • Quantification: Use a standard curve of authentic isopentenol to quantify the concentration in the samples.

Protocol for Heterologous Expression in Tobacco

This protocol outlines the Agrobacterium-mediated transformation of tobacco for the production of squalene (B77637).

4.2.1. Vector Construction

  • Gene Synthesis and Cloning: Synthesize the coding sequence of the target gene (e.g., squalene synthase, SQS) and clone it into an entry vector (e.g., pENTR-D-TOPO).

  • Recombination into Binary Vector: Transfer the gene into a binary vector suitable for Agrobacterium-mediated transformation (e.g., pBin19-attR-G14) using LR recombination.[1]

  • Transformation into Agrobacterium: Transform the resulting binary vector into a suitable Agrobacterium tumefaciens strain (e.g., LBA4404).

4.2.2. Tobacco Transformation

  • Explant Preparation: Use healthy, fully expanded leaves from 4-5 week old in vitro-grown tobacco plants. Cut the leaves into approximately 1 cm² pieces.[12]

  • Infection: Inoculate the leaf explants with an overnight culture of the transformed Agrobacterium (resuspended in liquid MS medium to an OD600 of 0.5-0.8) for 30 minutes.[12]

  • Co-cultivation: Transfer the explants to a co-cultivation medium and incubate in the dark for 2-3 days at 25°C.[6]

  • Selection and Regeneration: Transfer the explants to a selection medium containing antibiotics to kill the Agrobacterium (e.g., timentin) and to select for transformed plant cells (e.g., kanamycin). Subculture every 3 weeks.

  • Rooting and Acclimatization: Once shoots have regenerated, transfer them to a rooting medium. After root development, transfer the plantlets to soil and acclimatize them in a greenhouse.

4.2.3. Squalene Quantification by GC-MS

  • Sample Preparation: Harvest leaves from mature transgenic tobacco plants and dry them. Grind the dried leaves into a fine powder.

  • Extraction: Perform a saponification and extraction procedure. For example, add alcoholic potassium hydroxide (B78521) solution to the leaf powder and heat. After cooling, extract the squalene using a non-polar solvent like n-hexane.[1]

  • GC-MS Analysis: Analyze the n-hexane extract by GC-MS.[1]

    • Column: A common choice is an HP-5MS column.

    • Temperature Program: An example program is an initial hold at 80°C for 1 minute, then ramp to 260°C.[1]

    • Quantification: Use an external standard curve prepared with a squalene standard to quantify the amount of squalene in the samples.[1]

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on the heterologous expression of MEP pathway genes.

Table 1: Isopentenol Production in Engineered E. coli

Strain/ModificationIsopentenol Titer (mg/L)Fold IncreaseReference
E. coli expressing nudF~4.8-[13]
+ overexpression of ispG~7.7~1.6[13]
+ overexpression of ispG and dxs~16.2~3.4[13]
+ pgi knockout~30.0~6.3[13]

Table 2: Squalene Production in Transgenic Tobacco

Transgenic LineSqualene Content (µg/g Dry Weight)Fold IncreaseReference
Wild Type (WT)~1.56-[1]
Overexpressing WsSQS3.19~2.05[1]
Overexpressing WsSQS22.58~1.68[1]

Table 3: Geranyllinalool (B138775) Production in Engineered E. coli with an Isopentenol Utilization Pathway (IUP)

Strain/ConditionGeranyllinalool Titer (mg/L)Reference
Initial engineered strain274.78[14]
Optimized culture conditions447.51[14]
5-L fed-batch fermentation2060[14]

Troubleshooting and Future Perspectives

Common Challenges:

  • Low Titers: This can be due to insufficient precursor supply, low activity of the heterologous enzymes, or accumulation of toxic intermediates. A systematic approach to identifying and alleviating bottlenecks is crucial.

  • Genetic Instability: Plasmid-based expression systems can be unstable. Integrating the expression cassettes into the host chromosome can lead to more stable production strains.

  • Toxicity of Products: Some isoprenoids can be toxic to the host cells. In situ product removal strategies, such as two-phase fermentation, can help to mitigate this issue.

Future Directions:

  • Synthetic Biology Tools: The use of CRISPR/Cas9 for genome editing, biosensors for dynamic pathway regulation, and scaffold proteins to co-localize pathway enzymes will continue to advance the field.

  • Host Engineering: Developing robust host strains with optimized central metabolism and tolerance to target products is a key area of research.

  • Pathway Discovery: Mining genomes for novel MEP pathway enzymes with improved catalytic properties will expand the molecular toolbox for metabolic engineers.

By leveraging the protocols and strategies outlined in this document, researchers can effectively engineer the MEP pathway for the high-level production of a wide range of valuable isoprenoids.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the 2-C-Methyl-D-erythritol 4-phosphate (MEP) Pathway

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and overcoming bottlenecks in the 2...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and overcoming bottlenecks in the 2-C-Methyl-D-erythritol 4-phosphate (MEP) pathway.

Frequently Asked Questions (FAQs)

Q1: What is the MEP pathway and why is it a target for research and drug development?

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is a metabolic route for the biosynthesis of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for all isoprenoids.[1] Isoprenoids are a vast and diverse group of natural products with essential biological functions. The MEP pathway is found in most bacteria, green algae, and the plastids of higher plants, but is absent in humans, who utilize the mevalonate (B85504) (MVA) pathway for isoprenoid biosynthesis.[1][2] This distinction makes the MEP pathway an attractive target for the development of novel antibiotics, herbicides, and antimalarial drugs.[2]

Q2: What are the key enzymes and intermediates in the MEP pathway?

The MEP pathway consists of seven enzymatic steps, starting from the precursors pyruvate (B1213749) and glyceraldehyde 3-phosphate (GAP) and culminating in the production of IPP and DMAPP.

StepEnzymeAbbreviationSubstrate(s)Product
11-Deoxy-D-xylulose-5-phosphate synthaseDXSPyruvate, Glyceraldehyde 3-phosphate1-Deoxy-D-xylulose 5-phosphate (DXP)
21-Deoxy-D-xylulose-5-phosphate reductoisomeraseDXR (or IspC)DXP, NADPH2-C-Methyl-D-erythritol 4-phosphate (MEP)
32-C-Methyl-D-erythritol 4-phosphate cytidylyltransferaseIspDMEP, CTP4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME)
44-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinaseIspECDP-ME, ATP4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP)
52-C-Methyl-D-erythritol 2,4-cyclodiphosphate synthaseIspFCDP-MEP2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP)
64-Hydroxy-3-methylbut-2-enyl diphosphate synthaseIspGMEcPP(E)-4-Hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP)
74-Hydroxy-3-methylbut-2-enyl diphosphate reductaseIspHHMBPPIsopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP)

// Substrates Pyruvate [shape=ellipse, fillcolor="#FFFFFF"]; GAP [label="Glyceraldehyde\n3-phosphate", shape=ellipse, fillcolor="#FFFFFF"]; NADPH_in1 [label="NADPH", shape=ellipse, fillcolor="#FFFFFF"]; CTP [shape=ellipse, fillcolor="#FFFFFF"]; ATP [shape=ellipse, fillcolor="#FFFFFF"]; NADPH_in2 [label="NADPH", shape=ellipse, fillcolor="#FFFFFF"];

// Intermediates DXP [label="DXP"]; MEP [label="MEP"]; CDP_ME [label="CDP-ME"]; CDP_MEP [label="CDP-MEP"]; MEcPP [label="MEcPP"]; HMBPP [label="HMBPP"];

// Products IPP [shape=ellipse, fillcolor="#FFFFFF"]; DMAPP [shape=ellipse, fillcolor="#FFFFFF"];

// Enzymes DXS [label="DXS", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DXR [label="DXR (IspC)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IspD [label="IspD", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IspE [label="IspE", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IspF [label="IspF", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IspG [label="IspG", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IspH [label="IspH", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathway Flow {Pyruvate, GAP} -> DXP [arrowhead=none]; DXP -> DXS [dir=none]; DXS -> MEP [label=" 1"]; NADPH_in1 -> DXR [dir=none]; MEP -> DXR [dir=none]; DXR -> CDP_ME [label=" 2"]; CTP -> IspD [dir=none]; CDP_ME -> IspD [dir=none]; IspD -> CDP_MEP [label=" 3"]; ATP -> IspE [dir=none]; CDP_MEP -> IspE [dir=none]; IspE -> MEcPP [label=" 4"]; MEcPP -> IspF [dir=none]; IspF -> HMBPP [label=" 5"]; HMBPP -> IspG [dir=none]; IspG -> IPP [label=" 6"]; NADPH_in2 -> IspH [dir=none]; IPP -> IspH [dir=none]; IspH -> DMAPP [label=" 7"]; } enddot Figure 1: The 2-C-Methyl-D-erythritol 4-phosphate (MEP) Pathway.

Troubleshooting Guide: Identifying Bottlenecks

Q3: My engineered organism has low yields of the desired isoprenoid product. How can I identify the bottleneck in the MEP pathway?

Low product yield is a common issue and often points to one or more rate-limiting steps in the upstream metabolic pathway. Identifying the specific bottleneck is a critical step in metabolic engineering. A general workflow for this process is outlined below.

Bottleneck_Identification_Workflow start Low Isoprenoid Product Yield metabolomics Quantify MEP Pathway Intermediates (LC-MS/MS) start->metabolomics transcriptomics Analyze Gene Expression of MEP Pathway Enzymes (qRT-PCR) start->transcriptomics decision Accumulation of a Specific Intermediate? metabolomics->decision enzyme_assays Perform Enzyme Activity Assays (e.g., for DXS) transcriptomics->enzyme_assays bottleneck_identified Bottleneck Identified at the Enzyme Following the Accumulated Intermediate decision->bottleneck_identified Yes no_accumulation No Significant Intermediate Accumulation decision->no_accumulation No overexpression Overexpress Potential Bottleneck Enzymes bottleneck_identified->overexpression no_accumulation->enzyme_assays enzyme_assays->overexpression end Increased Product Yield overexpression->end

Q4: I performed a metabolomic analysis and found a significant accumulation of a specific intermediate. What does this indicate?

The accumulation of a specific metabolic intermediate is a strong indicator of a bottleneck at the subsequent enzymatic step. The enzyme responsible for converting the accumulated intermediate is likely either present at an insufficient level, has low catalytic activity, or is being inhibited.

Accumulated IntermediatePotential Bottleneck EnzymeCommon Observations and Next Steps
DXP (1-Deoxy-D-xylulose 5-phosphate)DXR (IspC) DXR is a known potential bottleneck.[3] Consider overexpressing the dxr gene.
MEP (2-C-Methyl-D-erythritol 4-phosphate)IspD Less commonly reported as a primary bottleneck, but overexpression of ispD could be beneficial.
MEcPP (2-C-Methyl-D-erythritol 2,4-cyclodiphosphate)IspG Accumulation of MEcPP is frequently observed, especially when the upstream flux is increased (e.g., by overexpressing DXS).[4][5][6] IspG activity can be limiting. Consider co-overexpression of ispG.
HMBPP ((E)-4-Hydroxy-3-methyl-but-2-enyl diphosphate)IspH Similar to IspG, IspH can become a bottleneck when upstream flux is high.[5][6] Consider co-overexpression of ispH.

Q5: My metabolomic analysis did not show a clear accumulation of any single intermediate, but my yields are still low. What should I investigate next?

If there is no obvious accumulation of a single intermediate, the bottleneck may be at the very beginning of the pathway or distributed across multiple enzymes.

  • Investigate DXS: 1-Deoxy-D-xylulose-5-phosphate synthase (DXS) is widely considered the first rate-limiting enzyme in the MEP pathway.[3][5][6][7] Low activity of DXS will limit the overall flux into the pathway without causing a significant buildup of any single downstream intermediate.

    • Action: Perform a DXS enzyme activity assay (see Experimental Protocols section).

    • Action: Overexpress the dxs gene. In many systems, this is the single most effective strategy for increasing isoprenoid production.

  • Analyze Gene Expression: Use qRT-PCR to assess the transcript levels of all MEP pathway genes. Low expression of one or more genes could indicate a transcriptional limitation.

  • Consider Precursor Supply: Ensure that the central metabolism is providing sufficient pyruvate and glyceraldehyde 3-phosphate (GAP). Bottlenecks in glycolysis or other upstream pathways can limit the precursors available to the MEP pathway.

  • Feedback Inhibition: High intracellular concentrations of IPP and DMAPP can feedback-inhibit DXS activity.[8] If your engineering strategy leads to high IPP/DMAPP pools that are not efficiently consumed, this could be throttling the pathway.

Data Presentation: Enzyme Kinetic Parameters

The following table summarizes representative kinetic parameters for MEP pathway enzymes from various organisms. It is important to note that these values can vary significantly between species.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
DXS Deinococcus radioduransPyruvate180 ± 201.8 ± 0.1N/A
GAP100 ± 101.8 ± 0.1N/A
DXR Escherichia coliDXP160 ± 3019.3 ± 1.5N/A
NADPH12 ± 219.3 ± 1.5N/A
IspD Escherichia coliMEP36 ± 42.5 ± 0.1N/A
CTP50 ± 62.5 ± 0.1N/A
IspE Escherichia coliCDP-ME13 ± 21.7 ± 0.1N/A
ATP230 ± 301.7 ± 0.1N/A
IspF Escherichia coliCDP-MEP1.2 ± 0.20.23 ± 0.01N/A
IspG Aquifex aeolicusMEcPP1.6 ± 0.40.012 ± 0.001N/A
IspH Aquifex aeolicusHMBPP0.4 ± 0.11.2 ± 0.1N/A

Note: This table is a compilation of data from various sources and should be used for comparative purposes only. Actual kinetic parameters will be specific to the organism and experimental conditions.

Experimental Protocols

Protocol 1: Quantification of MEP Pathway Metabolites by LC-MS/MS

This protocol describes a method for the extraction and quantification of phosphorylated intermediates of the MEP pathway from plant or microbial samples.

1. Sample Collection and Quenching: a. For microbial cultures, rapidly harvest a defined cell mass by centrifugation at 4°C. b. For plant tissue, flash-freeze the material in liquid nitrogen immediately upon harvesting to quench metabolic activity. c. Record the precise weight of the starting material (e.g., cell pellet wet weight or frozen tissue weight).

2. Metabolite Extraction: a. Prepare a cold (-20°C) extraction solvent of 40:40:20 (v/v/v) acetonitrile:methanol:water. b. Add the cold extraction solvent to the frozen sample (e.g., 1 mL per 50 mg of tissue). c. Immediately add a known amount of stable isotope-labeled internal standards for each metabolite to be quantified. This is crucial for accurate quantification.[1][9] d. Disrupt the cells/tissue in the extraction solvent. This can be achieved by bead beating, sonication, or grinding with a mortar and pestle in liquid nitrogen. Keep the sample cold throughout this process. e. Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C. f. Collect the supernatant, which contains the polar metabolites.

3. Sample Preparation for LC-MS/MS: a. Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac). b. Reconstitute the dried extract in a small, precise volume of a suitable solvent, typically the initial mobile phase of your LC method (e.g., 97:3 H₂O:methanol with 10 mM tributylamine, pH 8.2).[7] c. Centrifuge the reconstituted sample to pellet any insoluble material and transfer the clear supernatant to an LC vial.

4. LC-MS/MS Analysis: a. Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of these polar, phosphorylated intermediates. b. Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). For each metabolite and its corresponding internal standard, define a specific precursor ion -> product ion transition. c. Quantification: Generate a standard curve for each metabolite using authentic standards. The concentration of each metabolite in the sample is determined by comparing the ratio of the peak area of the endogenous metabolite to its corresponding stable isotope-labeled internal standard against the standard curve.

Protocol 2: DXS Enzyme Activity Assay

This protocol describes a method to determine the activity of DXS in a crude protein extract by quantifying the DXP product using LC-MS/MS.[4][10]

1. Crude Protein Extraction: a. Homogenize frozen plant tissue or a cell pellet in a cold extraction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, and a protease inhibitor cocktail). b. Centrifuge the homogenate at high speed to pellet cell debris. c. Collect the supernatant containing the crude protein extract. Determine the total protein concentration using a standard method (e.g., Bradford assay).

2. Enzyme Reaction: a. Prepare a reaction mixture in an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 20 mM MgCl₂, 20% glycerol). b. Add the following components to the reaction mixture:

  • 1 mM Thiamine pyrophosphate (TPP) (cofactor)
  • 1 M Pyruvate (substrate)
  • A known concentration of Glyceraldehyde 3-phosphate (GAP) (substrate)
  • 1 mM DTT c. Pre-warm the reaction mixture to the desired assay temperature (e.g., 25°C). d. Initiate the reaction by adding a specific amount of the crude protein extract (e.g., 30 µL) to the reaction mixture (final volume, e.g., 100 µL). e. Incubate for a defined period (e.g., 2 hours) during which the reaction is linear.

3. Reaction Quenching and DXP Quantification: a. Stop the reaction by adding an equal volume of chloroform (B151607) or by flash-freezing in liquid nitrogen followed by the addition of cold acetonitrile. b. Add a known amount of a DXP internal standard (e.g., ¹³C-labeled DXP). c. Centrifuge to separate the phases or pellet precipitated protein. d. Analyze the aqueous phase for DXP concentration using the LC-MS/MS method described in Protocol 1. e. Calculate the specific activity of DXS (e.g., in nmol of DXP produced per mg of protein per hour).

Protocol 3: qRT-PCR Analysis of MEP Pathway Gene Expression

This protocol provides a general framework for analyzing the transcript levels of MEP pathway genes.

1. RNA Extraction and Quality Control: a. Extract total RNA from your samples using a reputable commercial kit or a standard protocol (e.g., Trizol). b. Treat the RNA with DNase I to remove any contaminating genomic DNA. c. Assess the quality and quantity of the RNA using a spectrophotometer (checking A260/280 and A260/230 ratios) and by visualizing on an agarose (B213101) gel.

2. cDNA Synthesis: a. Synthesize first-strand complementary DNA (cDNA) from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

3. Primer Design and Validation: a. Design primers specific to your target MEP pathway genes and at least one stable reference (housekeeping) gene. Primers should typically amplify a product of 100-200 bp. b. Validate the specificity of each primer pair by running a standard PCR and visualizing the product on an agarose gel to ensure a single band of the correct size is produced. Also, perform a melt curve analysis in the qPCR instrument.

4. Quantitative Real-Time PCR (qPCR): a. Prepare a qPCR reaction mix containing:

  • SYBR Green master mix
  • Forward and reverse primers (at their optimal concentration)
  • Diluted cDNA template b. Run the qPCR in a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 2 min, followed by 40 cycles of 95°C for 5 s and 60°C for 30 s).[11] c. Include no-template controls for each primer pair to check for contamination.

5. Data Analysis: a. Determine the quantification cycle (Cq) value for each reaction. b. Calculate the relative expression of your target genes using the 2-ΔΔCq method.[11] This involves normalizing the Cq value of the target gene to the Cq value of the reference gene, and then comparing this to a control sample.

References

Optimization

MEP Pathway Feedback Inhibition Technical Support Center

Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming feedback inhibition of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This guide provi...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming feedback inhibition of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of feedback inhibition in the MEP pathway?

A1: The primary mechanism of feedback inhibition in the MEP pathway involves the end-products, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), inhibiting the activity of 1-deoxy-D-xylulose-5-phosphate synthase (DXS), the first and rate-limiting enzyme of the pathway.[1][2][3] This regulation helps maintain homeostasis of isoprenoid precursors within the cell.

Q2: Is the feedback inhibition of DXS competitive or allosteric?

A2: There has been some debate in the scientific community regarding the exact mechanism. Early studies suggested a competitive inhibition model where IPP and DMAPP compete with the cofactor thiamine (B1217682) diphosphate (TPP) for binding to the active site of DXS.[3] However, more recent evidence strongly supports an allosteric inhibition model.[1][2] In this model, IPP and DMAPP bind to a site distinct from the active site, inducing a conformational change that leads to the dissociation of the active DXS dimer into inactive monomers.[2]

Q3: Are other enzymes in the MEP pathway subject to feedback inhibition?

A3: While DXS is the primary target of feedback inhibition by IPP and DMAPP, some studies have suggested that other enzymes, such as 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), may also be subject to regulation. However, the most significant control point identified to date is DXS. The final enzyme in the pathway, (E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate reductase (HDR), does not appear to be feedback inhibited by IPP or DMAPP but plays a role in regulating the ratio of these two products.

Q4: What are the common strategies to overcome MEP pathway feedback inhibition?

A4: The most common and effective strategy is to engineer the DXS enzyme to be resistant to feedback inhibition. This is typically achieved through site-directed mutagenesis of the dxs gene to alter the amino acid residues involved in the binding of the allosteric inhibitors (IPP and DMAPP) or in the conformational change that leads to inactivation.[4][5] Another strategy involves balancing the metabolic flux of the pathway to prevent the accumulation of inhibitory intermediates.[6]

Troubleshooting Guide

Q5: My engineered strain with a feedback-resistant DXS mutant shows low isoprenoid yield. What are the possible causes and solutions?

A5: There are several potential reasons for low yield even with a feedback-resistant DXS:

  • Metabolic Imbalance: Over-expressing a highly active DXS can lead to the accumulation of downstream intermediates, such as 2-C-methyl-D-erythritol-2,4-cyclopyrophosphate (MEcPP), which can be toxic to the cells and may be effluxed from the cell.[7]

    • Solution: Co-express other downstream enzymes of the MEP pathway, like DXR, IspG, and isopentenyl diphosphate isomerase (idi), to pull the metabolic flux towards the final products.[7][8] It is crucial to balance the expression levels of all pathway enzymes.

  • Sub-optimal Enzyme Activity of the Mutant: The mutation that confers feedback resistance might have also reduced the overall catalytic efficiency (kcat/Km) of the DXS enzyme.[4]

    • Solution: Characterize the kinetic parameters of your DXS mutant in vitro to confirm its activity. You may need to screen other mutations to find one that confers resistance without significantly compromising activity.

  • Precursor Limitation: The increased flux through the MEP pathway may be limited by the availability of the initial substrates, glyceraldehyde-3-phosphate (GAP) and pyruvate.

    • Solution: Engineer the upstream central carbon metabolism to channel more carbon towards the MEP pathway. For example, activating the pentose (B10789219) phosphate (B84403) pathway (PPP) or the Entner-Doudoroff (ED) pathway can increase the supply of precursors.[8]

  • Toxicity of the Final Product: High concentrations of the desired isoprenoid product can be toxic to the host cells.

    • Solution: Implement an in situ product removal strategy, such as a two-phase fermentation system with an organic overlay to extract the product as it is produced.

Q6: I am not sure if the inhibition I am observing is at the DXS level. How can I confirm this?

A6: You can perform a combination of in vivo and in vitro experiments:

  • In vivo Metabolite Analysis: Use LC-MS/MS to quantify the intracellular concentrations of MEP pathway intermediates. An accumulation of 1-deoxy-D-xylulose 5-phosphate (DXP) would suggest a bottleneck downstream of DXS, while low levels of all intermediates despite high precursor availability could indicate inhibition of DXS.

  • In vitro Enzyme Assays: Perform an in vitro activity assay of purified DXS in the presence of varying concentrations of IPP and DMAPP. This will allow you to directly measure the inhibitory effect on the enzyme and determine the inhibition constants (Ki).

Quantitative Data

The following table summarizes the kinetic parameters of wild-type Populus trichocarpa DXS (PtDXS) and a mutant designed to be feedback-resistant. Note that creating a truly feedback-resistant mutant without affecting other kinetic parameters is a significant challenge.

EnzymeSubstrateKm (µM)kcat (s-1)Ki for IPP (µM)Ki for DMAPP (µM)Reference
Wild-Type PtDXSPyruvate87.8 ± 3.20.25 ± 0.0165.4 ± 4.381.3 ± 10.5[3]
Wild-Type PtDXSGAP119.2 ± 14.20.25 ± 0.0165.4 ± 4.381.3 ± 10.5[3]
PtDXS A147GPyruvate-0.15 ± 0.02Increased Inhibition-[4][5]
PtDXS A352GPyruvate-0.45 ± 0.03Increased Inhibition-[4][5]

Data for mutants often focuses on relative changes in inhibition rather than precise Ki values.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of E. coli DXS

This protocol is based on the QuikChange™ site-directed mutagenesis method.

1. Primer Design:

  • Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation.

  • The mutation should be in the center of the primers with at least 10-15 bases of correct sequence on both sides.

  • The primers should have a melting temperature (Tm) of ≥ 78 °C.

2. PCR Amplification:

  • Set up the PCR reaction as follows:

    • 5 µL of 10x reaction buffer

    • 10-50 ng of dsDNA plasmid template (with the dxs gene)

    • 125 ng of each primer

    • 1 µL of dNTP mix (10 mM each)

    • 3 µL of DMSO (optional, for GC-rich templates)

    • 1 µL of PfuUltra HF DNA polymerase (or similar high-fidelity polymerase)

    • Add nuclease-free water to a final volume of 50 µL.

  • Perform PCR using the following cycling parameters:

    • Initial denaturation: 95 °C for 1 minute

    • 18 cycles of:

      • Denaturation: 95 °C for 50 seconds

      • Annealing: 60 °C for 50 seconds

      • Extension: 68 °C for 1 minute/kb of plasmid length

    • Final extension: 68 °C for 7 minutes

3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme (10 U/µL) directly to the amplification reaction.

  • Incubate at 37 °C for 1 hour to digest the parental, methylated DNA template.

4. Transformation:

  • Transform competent E. coli cells (e.g., XL1-Blue) with 1-2 µL of the DpnI-treated DNA.

  • Plate on an appropriate selective agar (B569324) plate and incubate overnight at 37 °C.

5. Verification:

  • Pick several colonies and isolate the plasmid DNA.

  • Sequence the entire dxs gene to confirm the desired mutation and ensure no secondary mutations were introduced.

Protocol 2: In Vitro DXS Enzyme Activity Assay (LC-MS/MS Method)

This non-radioactive method measures the production of DXP.[3][9]

1. Enzyme Extraction:

  • Harvest E. coli cells expressing the DXS enzyme.

  • Resuspend the cell pellet in an appropriate extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 20% glycerol, 20 mM MgCl2, 1 mM DTT, and protease inhibitors).

  • Lyse the cells by sonication or French press.

  • Clarify the lysate by centrifugation to obtain the crude enzyme extract.

2. Reaction Mixture:

  • Prepare the reaction mixture in a final volume of 100 µL:

    • 40 mM Tris-HCl buffer (pH 8.0)

    • 10 mM MgCl2

    • 1 mM DTT

    • 100 µM TPP

    • 1 unit/mL rabbit muscle triose-phosphate isomerase

    • 260 µM dihydroxyacetone phosphate (DHAP)

    • 500 µM pyruvate

    • For inhibition assays, add varying concentrations of IPP or DMAPP.

3. Enzyme Reaction:

  • Pre-warm the reaction mixture to 37 °C.

  • Initiate the reaction by adding the enzyme extract (e.g., 0.25 µM final concentration of DXS).

  • Incubate at 37 °C for a set time (e.g., 10 minutes, within the linear range of the reaction).

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

4. Sample Preparation for LC-MS/MS:

  • Add a known amount of a stable isotope-labeled DXP internal standard.

  • Centrifuge the samples to pellet the precipitated protein.

  • Transfer the supernatant to an autosampler vial for analysis.

5. LC-MS/MS Analysis:

  • Use a suitable HILIC or mixed-mode chromatography column to separate DXP from other components.

  • Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify DXP and the internal standard.

Protocol 3: Quantification of Isoprene (B109036) Production by GC-MS

This protocol is for analyzing isoprene from the headspace of a microbial culture.[10][11][12]

1. Cell Culture:

  • Grow the engineered E. coli strain in a sealed vial with a septum-containing cap.

  • Induce the expression of the isoprene synthase and the MEP pathway enzymes at the appropriate cell density.

2. Headspace Sampling:

  • After a defined incubation period, use a gas-tight syringe to collect a sample of the headspace gas (e.g., 1 mL).

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Parameters:

    • Injector: Splitless mode, 200 °C.

    • Column: A suitable column for volatile compounds, such as a PLOT column (e.g., HP-AL/S).

    • Oven Program: Isothermal at a low temperature (e.g., 40-50 °C) is often sufficient for isoprene.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Scan a range of m/z (e.g., 35-100) or use selected ion monitoring (SIM) for higher sensitivity, monitoring the characteristic ions for isoprene (e.g., m/z 68, 67, 53, 41, 39).

4. Quantification:

  • Create a calibration curve by injecting known amounts of a certified isoprene gas standard.

  • Calculate the amount of isoprene produced in your culture by comparing the peak area of the sample to the calibration curve.

Visualizations

MEP_Pathway_Feedback_Inhibition cluster_main_pathway MEP Pathway cluster_inhibition Feedback Inhibition Pyruvate Pyruvate DXS DXS Pyruvate->DXS GAP Glyceraldehyde-3-P GAP->DXS DXP DXP DXS->DXP DXR DXR DXP->DXR MEP MEP DXR->MEP Intermediates ... MEP->Intermediates HDR HDR Intermediates->HDR IPP IPP HDR->IPP DMAPP DMAPP HDR->DMAPP Isoprenoids Isoprenoids IPP->Isoprenoids IPP->Inhibitor_Node DMAPP->Isoprenoids DMAPP->Inhibitor_Node Inhibitor_Node->DXS Allosteric Inhibition

Caption: Feedback inhibition of the MEP pathway by its end-products, IPP and DMAPP.

Experimental_Workflow_Mutagenesis Start Start: Plasmid with Wild-Type dxs Gene Primer_Design 1. Design Mutagenic Primers Start->Primer_Design PCR 2. PCR with High-Fidelity Polymerase Primer_Design->PCR DpnI 3. DpnI Digestion of Parental Plasmid PCR->DpnI Transformation 4. Transform E. coli DpnI->Transformation Screening 5. Colony Screening and Plasmid Isolation Transformation->Screening Sequencing 6. Sequence Verification Screening->Sequencing End End: Plasmid with Mutated dxs Gene Sequencing->End

Caption: Workflow for creating a feedback-resistant DXS mutant via site-directed mutagenesis.

References

Troubleshooting

Technical Support Center: Enhancing Isoprenoid Yield from the MEP Pathway

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to improving the yield of isoprenoids from the methylerythritol 4-phosphate (MEP) pathway. This resource p...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to improving the yield of isoprenoids from the methylerythritol 4-phosphate (MEP) pathway. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in overcoming common challenges in your metabolic engineering experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments to enhance isoprenoid production.

Issue 1: Low or No Isoprenoid Titer

  • Question: My engineered E. coli strain is producing very low or undetectable levels of my target isoprenoid. What are the primary bottlenecks I should investigate?

  • Answer: Low isoprenoid titers from the MEP pathway are often due to one or more metabolic bottlenecks. The most common bottlenecks occur at the initial and later stages of the pathway. Here's a systematic approach to identify the issue:

    • Insufficient Precursor Supply: The MEP pathway begins with the condensation of glyceraldehyde-3-phosphate (GAP) and pyruvate. Insufficient pools of these central metabolites can limit the overall flux.

    • Rate-Limiting Enzymes: The first enzyme, 1-deoxy-D-xylulose 5-phosphate synthase (DXS), is a major rate-limiting step.[1][2][3] Overexpression of DXS is a common and effective strategy to increase pathway flux.[4][5]

    • Mid-Pathway Imbalances: Accumulation of intermediates like 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) can indicate a bottleneck at the IspG step.[1]

    • Late-Pathway Bottlenecks: The final two enzymes of the pathway, IspG and IspH, are iron-sulfur cluster proteins that can be sensitive to oxidative stress and may have lower catalytic efficiencies compared to other pathway enzymes.[1] Co-overexpression of IspG and IspH can alleviate this bottleneck.[1]

    • Suboptimal IPP and DMAPP Ratio: The ratio of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) is crucial for the downstream synthesis of different isoprenoids. Overexpression of isopentenyl diphosphate isomerase (IDI) can help balance this ratio.[3]

    • Toxicity of Intermediates or Final Product: High concentrations of certain intermediates or the final isoprenoid product can be toxic to the cells, leading to growth inhibition and reduced productivity.

Issue 2: Poor Cell Growth After Induction of Pathway Genes

  • Question: After inducing the expression of the MEP pathway genes, the growth of my E. coli culture is significantly inhibited. What could be the cause?

  • Answer: Poor cell growth after induction is a common problem and can be attributed to several factors:

    • Metabolic Burden: Overexpression of multiple genes places a significant metabolic load on the host cells, diverting resources from essential cellular processes like growth and division.

    • Toxicity of Intermediates: The accumulation of certain phosphorylated intermediates of the MEP pathway can be toxic to E. coli.

    • Cofactor Imbalance: The MEP pathway has a high demand for NADPH. Overexpression of pathway enzymes can lead to an imbalance in the cellular redox state, which can inhibit cell growth.

    • Toxicity of the Final Product: Many isoprenoids are inherently toxic to microbial cells.

    Troubleshooting Steps:

    • Optimize Induction Conditions: Lower the concentration of the inducer (e.g., IPTG) and/or reduce the induction temperature (e.g., from 37°C to 18-30°C) to slow down protein expression and reduce metabolic burden.

    • Use Promoters of Varying Strengths: Employ a library of promoters with different strengths to fine-tune the expression levels of each pathway enzyme and avoid the accumulation of toxic intermediates.

    • Balance Pathway Modules: Instead of overexpressing all genes at high levels, focus on balancing the expression of upstream and downstream modules of the pathway.

    • Implement a Two-Phase Fermentation: For toxic products, a two-phase fermentation system with an organic overlay (e.g., dodecane) can be used to extract the isoprenoid from the culture broth in real-time, reducing its concentration in the aqueous phase.

Frequently Asked Questions (FAQs)

  • Q1: What is the theoretical advantage of using the MEP pathway over the MVA pathway for isoprenoid production in E. coli?

    • A1: The MEP pathway has a higher theoretical carbon yield from glucose compared to the mevalonate (B85504) (MVA) pathway.[4] This is because the MEP pathway loses less carbon to CO2 and is more redox-balanced.[4]

  • Q2: Which enzymes in the MEP pathway are the most common targets for overexpression to increase isoprenoid yield?

    • A2: The most commonly targeted enzymes for overexpression are 1-deoxy-D-xylulose 5-phosphate synthase (DXS), isopentenyl diphosphate isomerase (IDI), and the terminal enzymes IspG and IspH. Overexpression of DXS is often the first and most effective step.[1][4][5]

  • Q3: How can I measure the concentration of MEP pathway intermediates to identify bottlenecks?

    • A3: The most common and sensitive method for quantifying the phosphorylated intermediates of the MEP pathway is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] A detailed protocol is provided in the "Experimental Protocols" section of this guide.

  • Q4: What is the role of cofactor balance, specifically NADPH, in the MEP pathway?

    • A4: The MEP pathway requires a significant input of NADPH, particularly for the DXR and IspH catalyzed reactions. An insufficient supply of NADPH can become a limiting factor for isoprenoid production. Engineering the central carbon metabolism to increase NADPH availability, for example, by redirecting flux through the pentose (B10789219) phosphate (B84403) pathway, can improve isoprenoid titers.

  • Q5: Can I use CRISPRi to modulate the MEP pathway?

    • A5: Yes, CRISPR interference (CRISPRi) is a powerful tool for downregulating the expression of competing pathways to redirect carbon flux towards the MEP pathway and improve isoprenoid production.[8][9]

Data Presentation

The following tables summarize quantitative data from various studies on improving isoprenoid production by engineering the MEP pathway in E. coli.

Table 1: Impact of Overexpressing Key MEP Pathway Enzymes on Isoprenoid Production

Target IsoprenoidHost StrainGenetic ModificationTiter ImprovementReference
Isopentenol (B1216264)E. coli W3110Overexpression of ispG and dxs3.3-fold increase[4][5]
IsopentenolE. coli W3110Overexpression of ispG, dxs, and redirection of glycolysis61.9 mg/L[4][5]
LycopeneE. coliOverexpression of archaeal MVA pathwayComparable to eukaryotic MVA pathway under oxygen-limiting conditions[10]
β-FarneseneE. coliOverexpression of archaeal MVA pathwayComparable to eukaryotic MVA pathway under oxygen-limiting conditions[10]

Table 2: Effect of CRISPRi-mediated Gene Downregulation on Isoprenol Production

Pathway EngineeredTarget Genes for DownregulationIsoprenol TiterTiter ImprovementReference
Heterologous MVA pathwayMultiple genes in competing pathways1.82 ± 0.19 g/L3 to 4.5-fold increase[8][9]
Heterologous MVA pathway (fed-batch)Multiple genes in competing pathways12.4 ± 1.3 g/L-[8][9]

Experimental Protocols

Protocol 1: Quantification of MEP Pathway Intermediates by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of MEP pathway intermediates from E. coli.

  • Cell Quenching and Metabolite Extraction:

    • Rapidly quench metabolism by mixing a known volume of cell culture with a cold quenching solution (e.g., 60% methanol (B129727) at -40°C).

    • Centrifuge the mixture at a low temperature to pellet the cells.

    • Extract the metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., acetonitrile:methanol:water mixture).

    • Lyse the cells using bead beating or sonication.

    • Centrifuge to remove cell debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Use a hydrophilic interaction liquid chromatography (HILIC) column for separation of the polar MEP pathway intermediates.

    • The mobile phase typically consists of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium carbonate) and an organic solvent (e.g., acetonitrile).

    • Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) for targeted quantification.

    • Develop an MRM method with specific precursor-to-product ion transitions for each MEP pathway intermediate.

  • Quantification:

    • Prepare calibration curves for each metabolite using authentic standards of known concentrations.

    • Spike stable isotope-labeled internal standards into the samples before extraction to correct for matrix effects and variations in extraction efficiency and instrument response.

    • Calculate the concentration of each metabolite in the samples based on the calibration curves and the response of the internal standards.

Protocol 2: Analysis of MEP Pathway Gene Expression by qRT-PCR

This protocol outlines the steps for quantifying the transcript levels of MEP pathway genes in engineered E. coli.

  • RNA Extraction and cDNA Synthesis:

    • Harvest E. coli cells from culture and immediately stabilize the RNA using an RNA stabilization reagent or by flash-freezing in liquid nitrogen.

    • Extract total RNA using a commercial RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer and gel electrophoresis.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.[11]

  • Quantitative Real-Time PCR (qRT-PCR):

    • Design and validate primers for each target MEP pathway gene and a set of stable reference genes (e.g., rrsA, ihfB).

    • Prepare the qRT-PCR reaction mixture containing cDNA template, gene-specific primers, and a SYBR Green-based qPCR master mix.

    • Perform the qRT-PCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[11]

    • Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to verify the absence of genomic DNA contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the geometric mean of the reference genes.

Mandatory Visualizations

MEP_Pathway Pyruvate Pyruvate Dxs Dxs Pyruvate->Dxs GAP Glyceraldehyde-3-P GAP->Dxs DXP DXP Dxr Dxr DXP->Dxr MEP MEP IspD IspD MEP->IspD CDP_ME CDP-ME IspE IspE CDP_ME->IspE CDP_MEP CDP-MEP IspF IspF CDP_MEP->IspF MEcPP MEcPP IspG IspG MEcPP->IspG HMBPP HMBPP IspH IspH HMBPP->IspH IPP IPP Isoprenoids Isoprenoids IPP->Isoprenoids Idi Idi IPP->Idi DMAPP DMAPP DMAPP->Isoprenoids DMAPP->Idi Dxs->DXP Dxr->MEP IspD->CDP_ME IspE->CDP_MEP IspF->MEcPP IspG->HMBPP IspH->IPP IspH->DMAPP

Caption: The Methylerythritol 4-Phosphate (MEP) Pathway for Isoprenoid Biosynthesis.

Troubleshooting_Workflow Start Low Isoprenoid Titer Check_Growth Is cell growth inhibited? Start->Check_Growth Optimize_Induction Optimize induction conditions (lower temp/inducer) Check_Growth->Optimize_Induction Yes Quantify_Intermediates Quantify MEP pathway intermediates (LC-MS/MS) Check_Growth->Quantify_Intermediates No Balance_Expression Balance enzyme expression (promoter tuning) Optimize_Induction->Balance_Expression Balance_Expression->Quantify_Intermediates Identify_Bottleneck Identify accumulating intermediate Quantify_Intermediates->Identify_Bottleneck Overexpress_Downstream Overexpress downstream enzyme(s) Identify_Bottleneck->Overexpress_Downstream Bottleneck Identified Check_Gene_Expression Analyze gene expression (qRT-PCR) Identify_Bottleneck->Check_Gene_Expression No Clear Bottleneck End Improved Titer Overexpress_Downstream->End Verify_Constructs Verify plasmid constructs Check_Gene_Expression->Verify_Constructs Assess_Cofactors Assess cofactor availability (e.g., NADPH) Verify_Constructs->Assess_Cofactors Assess_Cofactors->End

Caption: A systematic workflow for troubleshooting low isoprenoid yield.

Bottleneck_Relationships Low_Yield Low Isoprenoid Yield Dxs_Limit Insufficient Dxs Activity Low_Yield->Dxs_Limit is caused by IspG_IspH_Limit IspG/IspH Bottleneck Low_Yield->IspG_IspH_Limit is caused by IPP_DMAPP_Imbalance Suboptimal IPP:DMAPP Ratio Low_Yield->IPP_DMAPP_Imbalance is caused by Precursor_Limit Precursor Limitation (GAP, Pyruvate) Low_Yield->Precursor_Limit is caused by Cofactor_Imbalance Cofactor Imbalance (NADPH) Low_Yield->Cofactor_Imbalance is caused by Dxs_Limit->Precursor_Limit can be exacerbated by IspG_IspH_Limit->Cofactor_Imbalance is related to

Caption: Logical relationships between common bottlenecks leading to low isoprenoid yield.

References

Optimization

Technical Support Center: Stability and Degradation of 2-C-Methyl-D-erythritol 4-phosphate (MEP) Samples

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation o...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-C-Methyl-D-erythritol 4-phosphate (MEP) samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for MEP samples?

A1: For long-term stability, it is highly recommended to store MEP samples, whether in solid form or in solution, at -20°C or below.[1] Short-term storage of solutions at 4°C should be minimized to prevent degradation.

Q2: What is the optimal pH for storing MEP solutions?

A2: While specific data for MEP is limited, for general stability of phosphomonoesters, a near-neutral pH (pH 6.5-7.5) is advisable.[2] Acidic conditions, particularly around pH 4, have been shown to accelerate the hydrolysis of other sugar phosphates.

Q3: Can I repeatedly freeze and thaw my MEP samples?

A3: It is best to avoid multiple freeze-thaw cycles. Aliquoting the MEP solution into single-use volumes is recommended to maintain sample integrity and prevent potential degradation from repeated temperature fluctuations.

Q4: Are MEP samples sensitive to light?

Q5: What are the potential sources of MEP degradation in my experiments?

A5: MEP degradation can occur through several mechanisms:

  • Chemical Hydrolysis: The phosphate (B84403) ester bond is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions and elevated temperatures.

  • Enzymatic Degradation: Contamination of samples with phosphatases can lead to the rapid removal of the phosphate group.

  • Microbial Degradation: Microbial growth in non-sterile solutions can lead to the consumption and degradation of MEP.

Q6: I suspect my MEP stock solution has degraded. How can I check its purity?

A6: The purity of your MEP stock solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can separate MEP from its potential degradation products and provide quantitative information on its concentration.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments involving MEP.

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected results in enzymatic assays using MEP. 1. Degradation of MEP stock solution: Improper storage or handling may have led to hydrolysis. 2. Inaccurate concentration of MEP stock: Errors in weighing or dilution. 3. Presence of inhibitors in the MEP solution: Contaminants from synthesis or storage.1. Prepare a fresh MEP stock solution from a new vial of solid compound. 2. Verify the concentration of the MEP stock solution using a validated analytical method (e.g., HPLC-MS). 3. Test the performance of the new stock solution in a control experiment.
Appearance of unexpected peaks in HPLC or NMR analysis of MEP samples. 1. Degradation of MEP: The sample may have degraded due to exposure to adverse pH, temperature, or light. 2. Contamination: The sample may be contaminated with other compounds.1. Analyze a freshly prepared MEP standard to confirm the retention time or spectral signature of intact MEP. 2. Review the sample handling and storage procedures to identify potential sources of degradation or contamination. 3. If degradation is suspected, perform a forced degradation study to identify potential degradation products.
Loss of MEP signal over time in stored samples. 1. Chemical hydrolysis: The phosphate ester bond is breaking down. 2. Enzymatic degradation: Phosphatase contamination. 3. Microbial growth: Consumption of MEP by microorganisms.1. Ensure the storage buffer is at a neutral pH and samples are stored at -20°C or below. 2. If enzymatic degradation is suspected, add a broad-spectrum phosphatase inhibitor to the sample. 3. For long-term storage of solutions, consider sterile filtering the solution before freezing.

Quantitative Data on MEP Stability

Table 1: Illustrative Effect of Temperature on MEP Degradation (at pH 7.0)

Temperature (°C)Incubation Time (days)Estimated Remaining MEP (%)
-20365>99%
430~95%
25 (Room Temp)7~80%
371~70%

Table 2: Illustrative Effect of pH on MEP Degradation (at 25°C)

pHIncubation Time (days)Estimated Remaining MEP (%)
2.01~60%
4.01~50%
7.01~95%
9.01~85%

Note: The data in these tables are estimations and should be used as a general guide. For critical applications, it is essential to perform your own stability studies.

Experimental Protocols

Protocol 1: Assessment of MEP Stability under Different pH Conditions

Objective: To determine the stability of MEP in aqueous solutions at various pH values.

Materials:

  • 2-C-Methyl-D-erythritol 4-phosphate (MEP)

  • Deionized water

  • Buffers: 0.1 M Citrate buffer (pH 4.0), 0.1 M Phosphate buffer (pH 7.0), 0.1 M Borate buffer (pH 9.0)

  • HPLC-MS system

  • pH meter

  • Incubator

Methodology:

  • Prepare a 1 mg/mL stock solution of MEP in deionized water.

  • Dilute the stock solution to a final concentration of 100 µg/mL in each of the pH buffers (pH 4.0, 7.0, and 9.0).

  • Immediately analyze a "time zero" sample from each pH solution using a validated HPLC-MS method to determine the initial concentration of MEP.

  • Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 37°C).

  • At predetermined time points (e.g., 1, 3, 7, and 14 days), withdraw an aliquot from each solution and analyze by HPLC-MS to quantify the remaining MEP.

  • Plot the percentage of remaining MEP against time for each pH condition to determine the degradation kinetics.

Protocol 2: Photostability Testing of MEP

Objective: To evaluate the effect of light exposure on the stability of MEP.

Materials:

  • MEP

  • Deionized water

  • Quartz or borosilicate glass vials

  • Aluminum foil

  • Photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white and UV lamps).[3][4]

  • HPLC-MS system

Methodology:

  • Prepare a 100 µg/mL solution of MEP in deionized water.

  • Transfer the solution into two sets of transparent vials.

  • Wrap one set of vials completely in aluminum foil to serve as dark controls.[3]

  • Place both the exposed and dark control vials in the photostability chamber.

  • Expose the samples to a cumulative light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]

  • At the end of the exposure period, analyze the solutions from both the exposed and dark control vials, along with a "time zero" sample, by HPLC-MS.

  • Compare the concentration of MEP in the exposed samples to that in the dark controls and the initial sample to determine the extent of photodegradation.

Diagrams

MEP_Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP DXS G3P Glyceraldehyde 3-phosphate G3P->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR CDP_ME 4-Diphosphocytidyl-2-C-methyl-D-erythritol MEP->CDP_ME IspD CDP_MEP 4-Diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate CDP_ME->CDP_MEP IspE ME_cPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->ME_cPP IspF HMBPP (E)-4-Hydroxy-3-methylbut-2-enyl 1-diphosphate ME_cPP->HMBPP IspG IPP_DMAPP Isopentenyl diphosphate (B83284) (IPP) / Dimethylallyl diphosphate (DMAPP) HMBPP->IPP_DMAPP IspH

Caption: The MEP (Methylerythritol Phosphate) pathway for isoprenoid biosynthesis.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation Prep_MEP Prepare MEP Stock Solution Dilute Dilute MEP in Buffers Prep_MEP->Dilute Prep_Buffers Prepare Buffers (Different pH) Prep_Buffers->Dilute Temp_Stress Temperature Incubation (-20°C, 4°C, 25°C, 37°C) Dilute->Temp_Stress Light_Stress Photostability Chamber (ICH Q1B) Dilute->Light_Stress Dark_Control Dark Control (Wrapped in Foil) Dilute->Dark_Control Time_Points Sample at Time Points (0, 1, 3, 7, 14 days) Dilute->Time_Points Time 0 Temp_Stress->Time_Points HPLC_MS HPLC-MS Analysis Light_Stress->HPLC_MS Dark_Control->HPLC_MS Time_Points->HPLC_MS Quantify Quantify Remaining MEP HPLC_MS->Quantify Identify_Products Identify Degradation Products HPLC_MS->Identify_Products Deg_Kinetics Determine Degradation Kinetics Quantify->Deg_Kinetics

Caption: Experimental workflow for assessing the stability of MEP samples.

References

Troubleshooting

Technical Support Center: Optimizing Flux Through the Methylerythritol 4-Phosphate (MEP) Pathway

Welcome to the technical support center for the Methylerythritol 4-Phosphate (MEP) Pathway. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance an...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Methylerythritol 4-Phosphate (MEP) Pathway. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the MEP pathway and why is it a target for metabolic engineering?

A1: The methylerythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway, is a biosynthetic route for the production of the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These precursors are essential building blocks for a vast array of natural products, including hormones, photosynthetic pigments, and certain therapeutic agents.[1] Many pathogenic bacteria rely exclusively on the MEP pathway for isoprenoid biosynthesis, making its enzymes attractive targets for the development of novel antibiotics.[1][2] In metabolic engineering, the MEP pathway is harnessed for the microbial production of high-value isoprenoids, such as biofuels and pharmaceuticals.[3][4]

Q2: My engineered strain is showing low yield of the desired isoprenoid product. What are the common metabolic bottlenecks in the MEP pathway?

A2: Low product yield is a frequent challenge. The most commonly identified rate-limiting step and metabolic bottleneck in the MEP pathway is the first enzyme, 1-deoxy-D-xylulose 5-phosphate synthase (DXS).[5][6] Overexpression of DXS has been shown to increase carbon flow into the pathway.[5] However, this can lead to the accumulation of downstream intermediates, particularly 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP), indicating that the enzyme that consumes it, 4-hydroxy-3-methylbut-2-en-1-yl diphosphate (B83284) synthase (IspG), can become the next bottleneck.[4][5] The final enzyme in the pathway, 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH), can also be a limiting factor.[5]

Q3: I've overexpressed DXS, but my product yield has not significantly improved and I'm observing an accumulation of an intermediate. What is happening?

A3: Overexpression of DXS alone often leads to a buildup of the intermediate 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP).[4][5] This accumulation suggests that the downstream enzyme, IspG, which converts MEcDP, has become saturated and is now the primary bottleneck.[4][5] To overcome this, a combinatorial overexpression strategy is often necessary. Co-expression of DXS with IspG and IspH has been shown to mitigate the MEcDP bottleneck and improve the flux towards the final products, IPP and DMAPP.[5]

Q4: What is the significance of the IPP to DMAPP ratio and how can I modulate it?

A4: The ratio of isopentenyl pyrophosphate (IPP) to dimethylallyl pyrophosphate (DMAPP) is critical as different classes of terpenes require different ratios of these precursors.[7] The enzyme IspH in the MEP pathway produces IPP and DMAPP at a fixed ratio.[7] To adjust this ratio for the optimal synthesis of a specific isoprenoid, the overexpression of isopentenyl diphosphate isomerase (Idi) is a common and effective strategy.[1][7]

Q5: Are there any known issues with the stability or function of MEP pathway enzymes?

A5: Yes, the terminal enzymes of the MEP pathway, IspG and IspH, are iron-sulfur [4Fe-4S] cluster proteins.[8] The [4Fe-4S] clusters of these enzymes can be sensitive to oxygen, which can impede their activity and limit metabolic flux.[8] Ensuring proper anaerobic conditions or engineering more oxygen-tolerant enzyme variants can be crucial for optimizing pathway function, especially in aerobic or microaerobic organisms.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low or no production of the target isoprenoid despite successful cloning of the pathway genes.
Possible Cause Troubleshooting Step Expected Outcome
Insufficient precursor supply Ensure that the central carbon metabolism is robust and providing sufficient pyruvate (B1213749) and glyceraldehyde-3-phosphate (GAP). Consider engineering upstream pathways to increase the precursor pool.Increased availability of precursors for the MEP pathway, leading to higher flux.
Low expression or activity of rate-limiting enzymes Overexpress the key bottleneck enzyme, DXS. If intermediate accumulation is observed, co-express DXS with other downstream enzymes like IspG and IspH.[5]Increased carbon entry into the pathway and relief of downstream bottlenecks, resulting in higher product yield.
Suboptimal IPP:DMAPP ratio Co-express isopentenyl diphosphate isomerase (Idi) to balance the ratio of IPP and DMAPP required for your specific terpene synthase.[1][7]Optimized precursor ratio for the terpene synthase, leading to improved product formation.
Enzyme inhibition The first enzyme of the pathway, DXS, is subject to feedback inhibition by the final products IPP and DMAPP.[1] Consider using a feedback-resistant DXS variant.Reduced feedback inhibition will allow for sustained high-level flux through the pathway.
Oxygen sensitivity of IspG and IspH If working under aerobic conditions, ensure that the iron-sulfur cluster biogenesis machinery is robust. Consider using oxygen-tolerant variants of IspG and IspH or conducting fermentations under microaerobic or anaerobic conditions.[8]Improved stability and activity of the terminal enzymes, leading to increased conversion of upstream intermediates.
Problem 2: Accumulation of MEP pathway intermediates.
Accumulated Intermediate Likely Bottleneck Troubleshooting Step Expected Outcome
1-deoxy-D-xylulose 5-phosphate (DXP) DXP reductoisomerase (DXR/IspC)Overexpress DXR to enhance the conversion of DXP to MEP.Reduction in DXP levels and increased flux to downstream intermediates.
2-C-methyl-D-erythritol 4-phosphate (MEP) MEP cytidylyltransferase (IspD)Overexpress IspD to facilitate the conversion of MEP to CDP-ME.Decrease in MEP accumulation and increased formation of downstream products.
2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) HMBDP synthase (IspG)This is a very common bottleneck, especially after DXS overexpression.[4][5] Co-express IspG and IspH with DXS to pull the flux through the later stages of the pathway.[5]Significant reduction in MEcDP levels and a corresponding increase in the final isoprenoid product.

Quantitative Data Summary

The following tables summarize quantitative data from studies on MEP pathway optimization.

Table 1: Intracellular Metabolite Concentrations in Wild-Type Zymomonas mobilis

MetaboliteAbbreviationMolarity (M)
Glucose 6-phosphateG6P5.00E-03
Glyceraldehyde 3-phosphateGAP-
Pyruvate--
1-deoxy-D-xylulose 5-phosphateDXP-
2-C-methyl-D-erythritol 4-phosphateMEP-
4-diphosphocytidyl-2-C-methyl-D-erythritolCDP-ME-
2-C-methyl-D-erythritol 2,4-cyclodiphosphateMEcDP-
4-hydroxy-3-methylbut-2-enyl diphosphateHMBDP-
Isopentenyl diphosphate / Dimethylallyl diphosphateIDP/DMADP-
Absolute concentrations for some intermediates were not provided in the source material, but relative abundances were discussed, with DXP and MEcDP being the most abundant in wild-type Z. mobilis.[5]

Table 2: Effect of Enzyme Overexpression on Isoprenoid Production

Overexpressed Enzyme(s)Host OrganismProductFold Increase in TiterReference
DXSE. coliAmorphadiene~5(Martin et al., 2003)
DXRMentha x piperitaEssential Oils1.5[9]
DXS and DXRBacillus subtilisMenaquinone-74.6[10]
DXS, IspG, and IspHZymomonas mobilisIsoprene (as a proxy for pathway flux)Mitigated MEcDP bottleneck[5]

Experimental Protocols

Protocol 1: CRISPRi-mediated Gene Downregulation for Pathway Optimization

This protocol provides a general framework for using CRISPR interference (CRISPRi) to downregulate competing pathways and enhance flux towards the MEP pathway.[11][12][13]

1. Target Selection:

  • Identify genes in pathways that compete for the MEP pathway precursors (pyruvate and GAP) or for downstream intermediates.
  • Design single guide RNAs (sgRNAs) targeting the promoter or coding regions of the selected genes.

2. Plasmid Construction:

  • Clone the designed sgRNAs into a suitable expression vector that also encodes a catalytically inactive Cas9 (dCas9). The expression of dCas9 and the sgRNA can be under the control of inducible promoters to allow for temporal control.

3. Strain Transformation:

  • Transform the engineered host strain (already containing the MEP pathway and the isoprenoid synthase of interest) with the CRISPRi plasmid.

4. Cultivation and Induction:

  • Grow the transformed cells under appropriate conditions.
  • Induce the expression of dCas9 and the sgRNA at a suitable cell density or time point in the fermentation process.

5. Analysis:

  • Monitor cell growth and substrate consumption.
  • Quantify the production of the target isoprenoid using methods like GC-MS or HPLC.
  • (Optional) Use RT-qPCR to confirm the downregulation of the target genes.

Protocol 2: Quantification of MEP Pathway Intermediates by LC-MS

This protocol outlines a method for extracting and quantifying MEP pathway intermediates from bacterial cultures.[3][5]

1. Cell Quenching and Metabolite Extraction:

  • Rapidly harvest a known volume of cell culture (e.g., 1 mL at an OD600 of ~0.5) by centrifugation at a low temperature (e.g., 4°C).
  • Discard the supernatant and resuspend the cell pellet in a cold quenching solution (e.g., 40% methanol, 40% acetonitrile, 20% water with 0.5% formic acid, pre-chilled to -20°C).
  • Incubate the samples at -20°C for at least 1 hour to ensure quantitative extraction.

2. Sample Preparation:

  • Centrifuge the samples at high speed (e.g., 17,000 x g) for 1 minute at 4°C.
  • Transfer the supernatant containing the extracted metabolites to a new vial for analysis.

3. LC-MS Analysis:

  • Inject the extracted metabolites into a liquid chromatography-mass spectrometry (LC-MS) system.
  • Use a suitable chromatography column and gradient to separate the MEP pathway intermediates.
  • Set the mass spectrometer to operate in full MS-single ion monitoring (SIM) mode to detect the specific m/z values of the target metabolites.
  • Use purified standards of the MEP pathway intermediates to generate a standard curve for absolute quantification.

Visualizations

MEP_Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP DXS GAP Glyceraldehyde-3-Phosphate GAP->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR (IspC) CDP_ME 4-Diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) MEP->CDP_ME IspD CDP_MEP 4-Diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) CDP_ME->CDP_MEP IspE MEcDP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) CDP_MEP->MEcDP IspF HMBDP 4-Hydroxy-3-methylbut-2-enyl diphosphate (HMBDP) MEcDP->HMBDP IspG IPP_DMAPP IPP / DMAPP HMBDP->IPP_DMAPP IspH

Caption: The Methylerythritol 4-Phosphate (MEP) Pathway.

Troubleshooting_Workflow Start Low Isoprenoid Titer Check_Precursors Analyze Precursor Supply (Pyruvate, GAP) Start->Check_Precursors Precursors_OK Precursors Sufficient? Check_Precursors->Precursors_OK Engineer_Upstream Engineer Upstream Pathways Precursors_OK->Engineer_Upstream No Overexpress_DXS Overexpress DXS Precursors_OK->Overexpress_DXS Yes Engineer_Upstream->Check_Precursors Analyze_Intermediates Analyze MEP Intermediates Overexpress_DXS->Analyze_Intermediates MEcDP_Accumulation MEcDP Accumulation? Analyze_Intermediates->MEcDP_Accumulation Intermediates_OK Intermediates Balanced? Intermediates_OK->Analyze_Intermediates No Optimize_Ratio Optimize IPP:DMAPP Ratio (Overexpress Idi) Intermediates_OK->Optimize_Ratio Yes MEcDP_Accumulation->Intermediates_OK No Coexpress_IspG_IspH Co-express IspG & IspH MEcDP_Accumulation->Coexpress_IspG_IspH Yes Coexpress_IspG_IspH->Analyze_Intermediates End Improved Titer Optimize_Ratio->End

Caption: Troubleshooting workflow for low isoprenoid production.

CRISPRi_Logic Central_Metabolism Central Metabolism Precursors Pyruvate / GAP Central_Metabolism->Precursors MEP_Pathway MEP Pathway Precursors->MEP_Pathway Competing_Pathways Competing Pathways Precursors->Competing_Pathways Target_Isoprenoid Target Isoprenoid MEP_Pathway->Target_Isoprenoid CRISPRi CRISPRi System (dCas9 + sgRNA) CRISPRi->Competing_Pathways Downregulates

Caption: Logic of using CRISPRi to enhance MEP pathway flux.

References

Optimization

strategies to bypass rate-limiting steps in the MEP pathway

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Methylerythritol Phosphate (MEP) pathway. This resource provides troubleshooting guides and frequen...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Methylerythritol Phosphate (MEP) pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at bypassing rate-limiting steps in the MEP pathway for enhanced isoprenoid production.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Low yield of target isoprenoid despite overexpression of DXS.

  • Question: I have overexpressed the dxs gene, which is reported to be the primary rate-limiting step, but the yield of my target isoprenoid has not significantly increased. What could be the problem?

  • Answer: While 1-deoxy-D-xylulose 5-phosphate synthase (DXS) is a critical rate-limiting enzyme in the MEP pathway, simply overexpressing it can create downstream bottlenecks.[1][2] Here are several potential reasons and troubleshooting steps:

    • Secondary Rate-Limiting Steps: The increased flow of metabolites due to DXS overexpression may have overwhelmed the capacity of subsequent enzymes. 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) is another key control point.[3][4][5][6] Additionally, enzymes like IspG can become saturated when DXS is highly expressed, leading to the accumulation of the intermediate 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP).[2][7][8]

      • Solution: Co-express dxr along with dxs. Consider a balanced overexpression of a cassette of genes, including dxs, dxr, and idi (isopentenyl diphosphate (B83284) isomerase), to maintain pathway equilibrium.[9] A modular approach to balance the expression of all pathway enzymes can be highly effective.[9][10]

    • Feedback Inhibition: The final products of the MEP pathway, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), can feedback-inhibit DXS activity.[9][11][12]

      • Solution: Ensure that the downstream pathway to your target isoprenoid is efficient and can effectively pull IPP and DMAPP, preventing their accumulation. This can involve overexpressing the relevant terpene synthase.

    • Toxicity of Intermediates: The accumulation of certain pathway intermediates, such as MEcPP, can be toxic to the cells or may be exported out of the cell, leading to a loss of carbon flux.[2][8]

      • Solution: Monitor the levels of pathway intermediates. If accumulation is detected, focus on enhancing the activity of the subsequent enzyme in the pathway. For MEcPP accumulation, increasing the expression of ispG would be a logical step.[2][7]

    • Suboptimal Expression Levels: Extremely high expression of dxs from a strong promoter can sometimes lead to decreased titers due to metabolic burden or protein aggregation.[10][11]

      • Solution: Modulate the expression level of dxs using promoters of varying strengths. A medium-strength promoter for dxs has been shown to be more effective in some cases.[10]

Issue 2: Impaired cell growth after engineering the MEP pathway.

  • Question: My engineered E. coli strain shows significantly reduced growth after introducing constructs to enhance the MEP pathway. Why is this happening?

  • Answer: Impaired cell growth is a common issue and can stem from several factors:

    • Metabolic Burden: Overexpression of multiple genes, especially from high-copy number plasmids, imposes a significant metabolic load on the host cells, diverting resources from essential cellular processes.

      • Solution: Consider integrating the expression cassettes into the host genome for more stable and potentially less burdensome expression.[10][11] Use promoters that allow for tunable and controlled expression, rather than constitutive high-level expression.

    • Toxicity of Intermediates: As mentioned previously, the accumulation of certain MEP pathway intermediates can be toxic. For instance, an imbalance in the IPP/DMAPP pool can impair growth.[2]

      • Solution: Co-expression of isopentenyl diphosphate isomerase (idi) can help balance the IPP and DMAPP ratio, which can restore normal growth.[2] Analyze culture supernatants for exported intermediates to diagnose pathway imbalances.[2][8]

    • Depletion of Precursors: A hyperactive MEP pathway can drain central metabolism of essential precursors like pyruvate (B1213749) and glyceraldehyde-3-phosphate (G3P), impacting other vital metabolic functions.

      • Solution: Engineer the central carbon metabolism to increase the supply of precursors. For example, knocking out genes for competing pathways can redirect carbon flux towards the MEP pathway.[10]

Frequently Asked Questions (FAQs)

  • Q1: What are the primary rate-limiting enzymes in the MEP pathway?

    • A1: The first enzyme, 1-deoxy-D-xylulose 5-phosphate synthase (DXS), is widely considered the most significant rate-limiting step.[1][3][4][9] The second enzyme, 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), is also a major control point in the pathway.[3][4][5][6] Under engineered conditions where the flux is high, other enzymes such as IspG can also become limiting.[2][7]

  • Q2: Is it better to overexpress the native E. coli MEP pathway genes or use genes from other organisms?

    • A2: While overexpressing native genes can be effective, using heterologous genes from other organisms has often proven to be a superior strategy. For example, expressing dxs and dxr from Bacillus subtilis in E. coli resulted in a two-fold higher isoprene (B109036) yield compared to the overexpression of the native E. coli enzymes.[4][9] This is because heterologous enzymes may have better kinetic properties or be less susceptible to feedback inhibition by E. coli's native metabolites.

  • Q3: How can I balance the expression of multiple genes in the MEP pathway?

    • A3: Achieving a balanced expression is crucial for maximizing isoprenoid production.[9][10] Strategies include:

      • Promoter Engineering: Use a library of promoters with different strengths to control the transcription level of each gene or operon.[10]

      • Ribosome Binding Site (RBS) Engineering: Modifying the RBS sequence can fine-tune the translation initiation rate for each gene.

      • Modular Cloning: Assemble the pathway genes into different modules (operons) and optimize the expression of each module. For example, a study that achieved high titers of taxadiene used a multivariate-modular approach to balance the expression of DXS, CMS, CMK, and IDI.[9]

  • Q4: What is the benefit of integrating the MEP pathway genes into the genome versus using plasmids?

    • A4: Genomic integration offers several advantages over plasmid-based expression:

      • Genetic Stability: It eliminates the problem of plasmid instability and loss, especially during long fermentation runs, and removes the need for antibiotics for plasmid maintenance.[10][11]

      • Reduced Metabolic Load: A single or low-copy number integration is often less of a metabolic burden on the cell compared to high-copy number plasmids.[11]

      • Higher Titers: In some cases, genomically integrated strains have shown higher productivity and cell viability compared to plasmid-based systems.[10][11]

  • Q5: Are there any alternatives to engineering the native MEP pathway?

    • A5: Yes. One alternative is to introduce a heterologous mevalonate (B85504) (MVA) pathway from organisms like Saccharomyces cerevisiae into E. coli.[13] Another innovative approach is the creation of synthetic bypass pathways. For instance, the isopentenol (B1216264) utilization pathway (IUP) can produce IPP and DMAPP from isopentenol, completely bypassing the native MEP or MVA pathways and their complex regulation.[14]

Data Presentation

Table 1: Effect of Overexpressing MEP Pathway Genes on Isoprenoid Production in E. coli

Target IsoprenoidEngineering StrategyHost StrainFold Increase in TiterReference
Limonene (B3431351)Overexpression of dxs and idiE. coli~3.6-fold (from 4.9 to 17.4 mg/L)[9]
IsopreneOverexpression of dxs, dxr, and idiE. coli4.8-fold[9]
β-CaroteneExpression of B. subtilis dxsE. coli2-fold[9]
β-CaroteneExpression of B. subtilis dxs and idiE. coli4-fold (2-fold further increase)[9]
IsopreneRecruitment of B. subtilis dxs and dxrE. coli2-fold (vs. native overexpression)[4]
Amorphadiene (B190566)Co-expression of S. avermitilis dxs2 and B. subtilis idiE. coli12.2-fold[15]
TaxadieneBalanced overexpression of DXS, CMS, CMK, and IDIE. coliReached 1 g/L[9]

Experimental Protocols

Protocol 1: Construction of a DXS and DXR Co-expression Plasmid

This protocol provides a general methodology for cloning dxs and dxr genes into an expression vector for co-expression in E. coli.

  • Gene Amplification:

    • Amplify the dxs and dxr coding sequences from the genomic DNA of the desired source organism (e.g., E. coli K-12, Bacillus subtilis) using PCR.

    • Design primers with appropriate restriction sites for subsequent cloning into the expression vector. Include a ribosome binding site (RBS) upstream of each coding sequence if they are to be expressed as an operon.

  • Vector Preparation:

    • Choose a suitable E. coli expression vector with a tunable promoter (e.g., pTrc99a, pET series).

    • Digest the vector with the restriction enzymes corresponding to the sites added to the PCR primers.

    • Dephosphorylate the digested vector to prevent self-ligation.

  • Ligation:

    • Ligate the amplified and digested dxs and dxr fragments into the prepared expression vector. A three-fragment ligation (vector, dxs, dxr) can be performed.

  • Transformation:

    • Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).

    • Select for positive transformants on antibiotic-containing agar (B569324) plates.

  • Verification:

    • Verify the correct insertion and orientation of the genes by colony PCR and restriction digest analysis of the isolated plasmid DNA.

    • Confirm the sequence of the inserted genes by Sanger sequencing.

  • Expression Analysis:

    • Transform the verified plasmid into an appropriate E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression (e.g., with IPTG) and confirm the overexpression of DXS and DXR proteins via SDS-PAGE and Western blotting if antibodies are available.

Protocol 2: Quantification of Isoprenoid Products by GC-MS

This protocol outlines a general procedure for extracting and quantifying a volatile isoprenoid product like limonene from an E. coli culture.

  • Culture Sampling and Extraction:

    • Grow the engineered E. coli strain in a two-phase culture system by overlaying the culture medium with an organic solvent (e.g., dodecane) to capture the volatile product.

    • At desired time points, collect a sample of the organic layer.

  • Sample Preparation:

    • Centrifuge the collected organic sample to separate any cell debris.

    • Prepare a dilution series of the sample in the same organic solvent.

    • Add an internal standard (e.g., isobutylbenzene) to both the samples and the calibration standards for accurate quantification.

  • GC-MS Analysis:

    • Inject the prepared samples into a Gas Chromatography-Mass Spectrometry (GC-MS) system.

    • GC Conditions (Example):

      • Column: HP-5ms or equivalent.

      • Injector Temperature: 250°C.

      • Oven Program: Initial temperature of 60°C, ramp to 200°C at 10°C/min, then ramp to 300°C at 25°C/min.

      • Carrier Gas: Helium.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI).

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to the target isoprenoid based on its retention time and mass spectrum, comparing it to an authentic standard.

    • Generate a standard curve by plotting the peak area ratio of the standard to the internal standard against the concentration.

    • Quantify the concentration of the isoprenoid in the samples by using the standard curve.

Mandatory Visualizations

MEP_Pathway cluster_inputs Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP DXS G3P Glyceraldehyde 3-Phosphate G3P->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE MEcPP MEcPP CDP_MEP->MEcPP IspF HMBPP HMBPP MEcPP->HMBPP IspG IPP IPP HMBPP->IPP IspH DMAPP DMAPP HMBPP->DMAPP IspH IPP->DMAPP IDI DXS DXS (Rate-Limiting) IPP->DXS DMAPP->DXS DXR DXR (Rate-Limiting) IspD IspD IspE IspE IspF IspF IspG IspG IspH IspH IDI IDI DXS_node DXS Experimental_Workflow cluster_A Strain Construction cluster_B Production & Analysis cluster_C Troubleshooting & Optimization A1 Identify Rate-Limiting Enzymes (e.g., DXS, DXR) A2 Select Gene Sources (Native vs. Heterologous) A1->A2 A3 Amplify Genes (PCR) A2->A3 A4 Clone into Expression Vector (Ligation & Transformation) A3->A4 A5 Verify Construct (Sequencing) A4->A5 B1 Transform into Production Host A5->B1 Optimized Plasmid B2 Cultivation & Induction (Two-Phase Fermentation) B1->B2 B3 Sample Organic Phase B2->B3 B4 Extract & Prepare Sample (Internal Standard) B3->B4 B5 Analyze by GC-MS B4->B5 B6 Quantify Product Yield B5->B6 C1 Low Yield? B6->C1 Results C2 Analyze Intermediates (LC-MS) C1->C2 C4 Address Cell Toxicity (Growth Curve Analysis) C1->C4 C3 Balance Pathway Expression (Promoter/RBS Tuning) C2->C3 C3->A1 Iterate Design Logic_Troubleshooting Start Start: Low Isoprenoid Yield Q1 Is DXS the only overexpressed enzyme? Start->Q1 A1_Yes Potential Downstream Bottleneck Q1->A1_Yes Yes Q2 Is cell growth impaired? Q1->Q2 No Sol1 Solution: Co-express DXR and IDI. Balance pathway expression. A1_Yes->Sol1 End Optimized Production Sol1->End A2_Yes Metabolic Burden or Intermediate Toxicity Q2->A2_Yes Yes Q3 Are intermediates detected in medium? Q2->Q3 No Sol2 Solution: Use weaker promoters. Integrate genes into genome. Balance IPP/DMAPP with IDI. A2_Yes->Sol2 Sol2->End A3_Yes Pathway Imbalance & Carbon Loss Q3->A3_Yes Yes Q3->End No Sol3 Solution: Strengthen downstream enzymes (e.g., IspG for MEcPP buildup). A3_Yes->Sol3 Sol3->End

References

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Microbial Terpenoid Production

Welcome to the technical support center for microbial terpenoid production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low product y...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for microbial terpenoid production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low product yields. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My engineered microbial strain is producing very low or undetectable amounts of my target terpenoid. What are the most common initial steps for troubleshooting?

A1: Low terpenoid production can stem from several factors. A logical starting point is to systematically evaluate the core components of your engineered system.

Initial Troubleshooting Workflow:

start Low Terpenoid Yield Detected plasmid_check Verify Plasmid Integrity & Sequence start->plasmid_check expression_check Confirm Protein Expression of Pathway Enzymes (e.g., SDS-PAGE, Western Blot) plasmid_check->expression_check Plasmid OK result Identify Potential Bottleneck plasmid_check->result Sequence Error/ Instability growth_check Assess Cell Growth & Viability expression_check->growth_check Proteins Expressed expression_check->result Poor/No Expression precursor_check Analyze Precursor & Intermediate Accumulation (LC-MS/GC-MS) growth_check->precursor_check Normal Growth growth_check->result Growth Inhibition/ Toxicity precursor_check->result cluster_0 Observation cluster_1 Potential Causes cluster_2 Solutions growth_inhibition Poor Cell Growth Post-Induction metabolic_burden Metabolic Burden growth_inhibition->metabolic_burden product_toxicity Product/Intermediate Toxicity growth_inhibition->product_toxicity optimize_expression Optimize Expression Levels (e.g., weaker promoters, lower induction) metabolic_burden->optimize_expression biphasic_fermentation In-situ Product Removal (Biphasic Fermentation) product_toxicity->biphasic_fermentation tolerant_strain Engineer Host for Tolerance product_toxicity->tolerant_strain start Identify Competing Pathway (e.g., Sterol Synthesis in Yeast) identify_target Select Key Enzyme in Competing Pathway (e.g., Squalene Synthase - SQS) start->identify_target downregulate Down-regulate/Knockout Gene (e.g., using CRISPR-Cas9) identify_target->downregulate measure_flux Measure Product Titer & Precursor Levels downregulate->measure_flux evaluate Evaluate Impact on Yield & Cell Viability measure_flux->evaluate success Increased Terpenoid Yield evaluate->success Positive failure Detrimental Effect on Host evaluate->failure Negative

Reference Data & Comparative Studies

Validation

A Comparative Guide to the MEP and MVA Pathways for Isoprenoid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals Isoprenoids, a vast and diverse class of natural products, are fundamental to cellular function across all domains of life. Their biosynthesis originates fr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoprenoids, a vast and diverse class of natural products, are fundamental to cellular function across all domains of life. Their biosynthesis originates from two distinct metabolic routes: the methylerythritol phosphate (B84403) (MEP) pathway and the mevalonate (B85504) (MVA) pathway. This guide provides an objective comparison of these two pathways, supported by experimental data, to assist researchers in understanding their fundamental differences and making informed decisions in metabolic engineering and drug development.

Introduction to the MEP and MVA Pathways

All isoprenoids are synthesized from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] The MEP and MVA pathways represent two independent evolutionary solutions for the synthesis of these essential building blocks.

The MEP pathway , also known as the non-mevalonate pathway, is predominantly found in most bacteria, algae, and the plastids of plants.[1] It begins with pyruvate (B1213749) and glyceraldehyde 3-phosphate as substrates.

The MVA pathway , the first of the two pathways to be elucidated, is the primary route for isoprenoid biosynthesis in eukaryotes (including fungi and mammals), archaea, and the cytoplasm of plants.[1][2] This pathway utilizes acetyl-CoA as its starting substrate.

Key Differences at a Glance

FeatureMEP PathwayMVA Pathway
Starting Substrates Pyruvate and Glyceraldehyde 3-PhosphateAcetyl-CoA
Cellular Localization Bacteria: Cytosol; Plants: PlastidsEukaryotes: Cytosol; Archaea: Cytosol; Plants: Cytosol
Organismal Distribution Most bacteria, cyanobacteria, green algae, plant plastidsEukaryotes (animals, fungi), archaea, some bacteria, plant cytosol
Key Intermediates 2-C-methyl-D-erythritol 4-phosphate (MEP)Mevalonate (MVA)
ATP Consumption per IPP 2 ATP3 ATP
NAD(P)H Consumption per IPP 2 NADPH2 NADPH
Theoretical Carbon Yield HigherLower
Primary Isoprenoid Products in Plants Monoterpenes, Diterpenes, Carotenoids, ChlorophyllsSesquiterpenes, Triterpenes (including sterols), Brassinosteroids
Key Regulatory Enzymes 1-deoxy-D-xylulose-5-phosphate synthase (DXS), 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR)3-hydroxy-3-methylglutaryl-CoA reductase (HMGR)
Common Inhibitors Fosmidomycin (B1218577), ClomazoneStatins (e.g., Lovastatin (B1675250), Mevinolin)

Quantitative Comparison of Pathway Efficiency

The efficiency of the MEP and MVA pathways can be assessed based on several factors, including ATP and reducing equivalent consumption, and the theoretical carbon yield.

ParameterMEP PathwayMVA PathwayReference
ATP per IPP 23[3]
NAD(P)H per IPP 2 NADPH2 NADPH[3]
Theoretical Carbon Yield (from glucose) HigherLower[4]
Isoprene Yield in Engineered E. coli (overexpression of pathway alone) Lower (3.6 mg/L/h)Higher (19.0 mg/L/h)[1]
Isoprene Yield in Engineered E. coli (synergistic overexpression) -52.5 mg/L/h (with MEP pathway)[1]

Note: While the MEP pathway has a higher theoretical carbon yield, in practical metabolic engineering applications in hosts like E. coli, the heterologous MVA pathway has often demonstrated higher product titers.[1][2] This can be attributed to the tight regulation of the native MEP pathway in many bacteria.[5]

Signaling Pathways and Regulation

The flux through both the MEP and MVA pathways is tightly regulated at the transcriptional and post-transcriptional levels.

MEP Pathway Regulation

The primary points of regulation in the MEP pathway are the first two enzymes:

  • 1-deoxy-D-xylulose-5-phosphate synthase (DXS): This enzyme catalyzes the first committed step of the pathway and is considered a major rate-limiting enzyme.[6]

  • 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR): This is another key regulatory point and the target of the inhibitor fosmidomycin.[7][8]

Feedback inhibition by downstream isoprenoid precursors is a key regulatory mechanism.

MVA Pathway Regulation

The main regulatory enzyme in the MVA pathway is:

  • 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR): This enzyme is the rate-limiting step and is subject to complex regulation, including transcriptional control, post-translational modifications, and feedback inhibition by sterols and non-sterol isoprenoids.[9] Statins, a class of cholesterol-lowering drugs, are competitive inhibitors of HMGR.[10]

Cross-talk Between Pathways in Plants

In organisms that possess both pathways, such as plants, there is evidence of cross-talk and exchange of intermediates, primarily IPP, between the plastid (MEP) and the cytosol (MVA). This allows for a coordinated regulation of isoprenoid biosynthesis throughout the cell.

Experimental Methodologies

The study and comparison of the MEP and MVA pathways rely on a variety of experimental techniques.

Quantification of Isoprenoid Precursors and Products

A common method for the quantitative analysis of pathway intermediates and final products is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) .

Experimental Protocol: HPLC-MS/MS Analysis of Isoprenoid Precursors

  • Sample Preparation:

    • Quench metabolic activity rapidly, often using liquid nitrogen.

    • Extract metabolites using a suitable solvent system (e.g., a mixture of isopropanol, water, and ammonium (B1175870) bicarbonate).

    • Centrifuge to remove cell debris.

    • Dry the extract and resuspend in a solvent compatible with the HPLC mobile phase.

  • Chromatographic Separation:

    • Utilize a reverse-phase C18 column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source, typically in negative ion mode.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, using specific precursor-product ion transitions for each analyte.

  • Quantification:

    • Generate a standard curve using authentic standards of the isoprenoid precursors.

    • Use stable isotope-labeled internal standards to correct for matrix effects and variations in extraction efficiency.

Pathway Inhibition Assays

The use of specific inhibitors is a powerful tool to probe the contribution of each pathway to the biosynthesis of a particular isoprenoid.

Experimental Protocol: Fosmidomycin Inhibition Assay (MEP Pathway)

  • Cell Culture: Culture the cells or organism of interest under standard conditions.

  • Inhibitor Treatment: Add varying concentrations of fosmidomycin to the culture medium. Include a vehicle control (no inhibitor).

  • Incubation: Incubate the cells for a defined period to allow for the inhibitor to take effect.

  • Analysis:

    • Measure cell viability or a specific metabolic output (e.g., production of a particular isoprenoid) using appropriate assays (e.g., HPLC-MS/MS, GC-MS, or a reporter assay).

    • Determine the half-maximal inhibitory concentration (IC50) by plotting the response against the inhibitor concentration.

Experimental Protocol: Lovastatin Inhibition Assay (MVA Pathway)

  • Cell Culture: Culture the cells of interest under appropriate conditions.

  • Inhibitor Treatment: Treat the cells with a range of lovastatin concentrations. Include a vehicle control.

  • Incubation: Incubate for a suitable duration.

  • Analysis:

    • Assess cell proliferation, viability, or the production of MVA-derived isoprenoids.

    • Calculate the IC50 value to determine the potency of the inhibitor.

Visualizing the Pathways and Experimental Workflows

The MEP Pathway

MEP_Pathway cluster_MEP MEP Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP DXS G3P Glyceraldehyde 3-Phosphate G3P->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME IspD CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->CDP_MEP IspE MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->MEcPP IspF HMBPP 4-Hydroxy-3-methyl-but-2-enyl diphosphate MEcPP->HMBPP IspG IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH

Caption: The Methylerythritol Phosphate (MEP) Pathway.

The MVA Pathway

MVA_Pathway cluster_MVA MVA Pathway Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA AACT HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR Mevalonate_P Mevalonate-5-phosphate Mevalonate->Mevalonate_P MVK Mevalonate_PP Mevalonate-5-pyrophosphate Mevalonate_P->Mevalonate_PP PMK IPP IPP Mevalonate_PP->IPP MVD DMAPP DMAPP IPP->DMAPP IDI

Caption: The Mevalonate (MVA) Pathway.

Experimental Workflow for Pathway Comparison

Experimental_Workflow start Start: Select Host Organism (e.g., E. coli, S. cerevisiae) strain_eng Strain Engineering: - Overexpress MEP pathway genes - Overexpress MVA pathway genes - Control strain (empty vector) start->strain_eng cultivation Cultivation under Controlled Conditions strain_eng->cultivation sampling Time-course Sampling cultivation->sampling extraction Metabolite Extraction sampling->extraction analysis Quantification of Isoprenoids (HPLC-MS/MS or GC-MS) extraction->analysis data_analysis Data Analysis: - Compare product titers - Calculate yields and productivities analysis->data_analysis conclusion Conclusion: Determine more efficient pathway data_analysis->conclusion

Caption: Experimental workflow for comparing MEP and MVA pathway efficiency.

Conclusion

The MEP and MVA pathways provide two distinct and essential routes for the biosynthesis of isoprenoid precursors. While the MEP pathway is often considered more carbon-efficient, the MVA pathway has been widely and successfully implemented in metabolic engineering strategies to achieve high titers of valuable isoprenoids. The choice of which pathway to engineer depends on the host organism, the desired product, and the specific regulatory characteristics of the native and heterologous pathways. A thorough understanding of the biochemistry, regulation, and experimental methods for studying these pathways is crucial for researchers aiming to harness their potential in biotechnology and drug discovery.

References

Comparative

A Comparative Guide to the Cross-Talk Between the MEP and Mevalonate Pathways in Plant Isoprenoid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals Isoprenoids, a vast and diverse class of natural products, are fundamental to plant life, serving critical roles in everything from photosynthesis and respi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoprenoids, a vast and diverse class of natural products, are fundamental to plant life, serving critical roles in everything from photosynthesis and respiration to hormonal regulation and defense. Plants uniquely possess two distinct pathways for the biosynthesis of the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP): the mevalonate (B85504) (MVA) pathway, located in the cytoplasm and endoplasmic reticulum, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates within the plastids.[1][2][3] While spatially separate, a growing body of evidence reveals a complex and regulated "cross-talk" between these two pathways, involving the exchange of metabolic intermediates.[1][4][5] Understanding this interplay is crucial for advancements in metabolic engineering, crop improvement, and the development of novel therapeutic agents.

This guide provides an objective comparison of the MEP and MVA pathways, focusing on their interaction and the experimental evidence that underpins our current understanding.

Pathway Overview and Compartmentalization

The MVA pathway is the classical route for isoprenoid biosynthesis, also found in animals and fungi.[1] In plants, it is primarily responsible for the production of sesquiterpenes, sterols, brassinosteroids, and the prenyl chains of ubiquinone.[2][6] The MEP pathway, discovered more recently, is characteristic of bacteria, algae, and plant plastids.[1][3] It supplies the precursors for monoterpenes, diterpenes (including gibberellins), carotenoids, abscisic acid (ABA), and the side chains of chlorophylls (B1240455) and plastoquinone.[2][7]

Despite this general division of labor, the transport of common C5 precursors (IPP and DMAPP) across the plastid envelope allows for a flexible metabolic network.[2][5] This exchange is not a simple diffusion but a regulated process influenced by developmental stage, environmental conditions, and the plant's metabolic status.

cluster_cytoplasm Cytoplasm / ER cluster_plastid Plastid MVA_pathway Mevalonate (MVA) Pathway AcetylCoA Acetyl-CoA HMGR HMGR AcetylCoA->HMGR MVA Mevalonate HMGR->MVA IPP_cyto IPP MVA->IPP_cyto DMAPP_cyto DMAPP IPP_cyto->DMAPP_cyto FPP FPP IPP_cyto->FPP IPP_plast IPP IPP_cyto->IPP_plast Cross-talk DMAPP_cyto->FPP Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes Sterols Sterols FPP->Sterols MEP_pathway MEP Pathway Pyruvate_G3P Pyruvate + G3P DXS DXS Pyruvate_G3P->DXS MEP MEP DXS->MEP DXR DXR MEP->DXR DXR->IPP_plast IPP_plast->IPP_cyto Cross-talk DMAPP_plast DMAPP IPP_plast->DMAPP_plast GPP GPP IPP_plast->GPP DMAPP_plast->GPP GGPP GGPP GPP->GGPP Monoterpenes Monoterpenes GPP->Monoterpenes Diterpenes Diterpenes (Gibberellins) GGPP->Diterpenes Carotenoids Carotenoids GGPP->Carotenoids

Figure 1: Simplified overview of the MVA and MEP pathways and their cross-talk.

Comparative Analysis of Pathway Regulation and Output

The regulation of flux through both pathways is complex, with key enzymes acting as control points. In the MVA pathway, 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) is a rate-limiting enzyme.[8][9] For the MEP pathway, 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) are considered crucial regulatory steps.[8][9] Overexpression of these enzymes has been shown to significantly impact the production of downstream isoprenoids, providing evidence for the interconnectedness of the two pathways.

Quantitative Data from Overexpression Studies

The following table summarizes data from studies in poplar (Populus trichocarpa), where overexpression of key regulatory enzymes from both pathways led to changes in the accumulation of various isoprenoids.

Transgenic LineMeasured CompoundFold Change vs. Wild TypePrimary Pathway OriginReference
PtHMGR-OE Abscisic Acid (ABA)IncreasedMEP[5]
Gibberellins (GA3)IncreasedMEP[5]
CarotenoidsIncreasedMEP[5]
CampesterolIncreasedMVA[5]
PtDXR-OE Abscisic Acid (ABA)IncreasedMEP[5]
Gibberellins (GA3)IncreasedMEP[5]
CarotenoidsIncreasedMEP[5]
CampesterolDecreasedMVA[5]

OE: Overexpression

These findings demonstrate that upregulation of the cytosolic MVA pathway (via PtHMGR overexpression) can lead to an increase in plastid-derived isoprenoids, indicating a significant flow of precursors from the cytoplasm to the plastids.[5][8] Conversely, enhancing the MEP pathway (via PtDXR overexpression) can have varied effects on MVA-derived compounds, suggesting a more complex regulatory feedback.[5]

Experimental Methodologies for Studying Pathway Cross-Talk

Several powerful techniques are employed to dissect the intricate relationship between the MVA and MEP pathways.

Specific Pathway Inhibition

The use of chemical inhibitors that specifically target one pathway is a cornerstone of cross-talk research.

  • MVA Pathway Inhibitors: Lovastatin and mevinolin are potent inhibitors of HMGR.[1][10]

  • MEP Pathway Inhibitors: Fosmidomycin (B1218577) specifically inhibits DXR.[1][10]

By applying these inhibitors and observing the effects on the production of isoprenoids from the non-targeted pathway, researchers can infer the extent of metabolic exchange. For example, the rescue of a fosmidomycin-induced phenotype by the addition of mevalonate would strongly suggest that MVA-derived precursors can be transported into the plastids to compensate for the blocked MEP pathway.

cluster_workflow Inhibitor-Based Cross-Talk Analysis start Plant Seedlings inhibitor_treatment Treat with: - MVA Inhibitor (e.g., Lovastatin) - MEP Inhibitor (e.g., Fosmidomycin) - Control (No Inhibitor) start->inhibitor_treatment metabolite_extraction Metabolite Extraction inhibitor_treatment->metabolite_extraction analysis Quantify Isoprenoids (e.g., Sterols, Carotenoids) via GC-MS or LC-MS metabolite_extraction->analysis conclusion Assess changes in products of the non-inhibited pathway analysis->conclusion

Figure 2: Experimental workflow for inhibitor-based analysis.
Stable Isotope Labeling

Feeding plants with precursors labeled with stable isotopes (e.g., ¹³C or ²H) allows for the direct tracing of metabolic flux.

  • Protocol: Seedlings are hydroponically fed with labeled precursors such as [2-¹³C]MVA or [5,5-²H₂]-1-deoxy-D-xylulose (DOX).[4] Following an incubation period, various isoprenoid classes are extracted and their mass isotopologue distributions are analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4]

  • Interpretation: The incorporation of the label into a specific isoprenoid provides definitive proof of its biosynthetic origin. For instance, finding ¹³C derived from [2-¹³C]MVA in carotenoids (typically MEP-derived) is direct evidence of cross-talk from the MVA to the MEP pathway. Studies in cotton seedlings have shown that both pathways can contribute to the biosynthesis of major isoprenoid classes.[4]

Genetic Manipulation and Mutant Analysis

The creation and analysis of transgenic plants and mutants provide powerful genetic evidence for pathway interactions.

  • Overexpression Lines: As detailed in the table above, overexpressing key enzymes like HMGR or DXR and measuring the resulting metabolic changes can reveal the direction and magnitude of precursor exchange.[5]

  • Mutant Screens: Screening for mutants that are resistant to pathway inhibitors can uncover novel regulatory components of the cross-talk.[2] For example, an Arabidopsis mutant resistant to both mevinolin and fosmidomycin was found to have an enhanced uptake of MVA-derived precursors into the plastid.[2]

The Role of Hormones and Environmental Signals in Regulating Cross-Talk

The interaction between the MVA and MEP pathways is not static but is dynamically regulated by various internal and external cues.

  • Light: Light has been shown to have opposing effects on the two pathways, generally stimulating the MEP pathway (required for photosynthesis-related isoprenoids) while inhibiting the MVA pathway.[1] This differential regulation highlights the need for coordinated control and potential cross-talk to balance the supply of precursors.

  • Methyl Jasmonate (MeJA): This plant hormone has been identified as a key signaling molecule that can promote the cross-talk between the pathways.[11] In tobacco cells treated with fosmidomycin, MeJA was able to overcome the inhibition of protein prenylation by promoting the use of MVA-derived precursors.[11] This suggests that under certain stress conditions, plants can reroute their metabolic flux to ensure the production of essential isoprenoids.

Conclusion and Future Directions

The classical view of the MVA and MEP pathways as independent biosynthetic routes in plants has been replaced by a more nuanced understanding of a highly integrated and flexible metabolic network. The cross-talk between these pathways, mediated by the exchange of IPP and other intermediates, allows plants to fine-tune the production of a vast array of essential isoprenoids in response to developmental and environmental demands.

For researchers and drug development professionals, this metabolic plasticity presents both challenges and opportunities. A thorough understanding of the regulatory mechanisms governing this cross-talk is essential for:

  • Metabolic Engineering: Precisely engineering the production of high-value isoprenoids (e.g., pharmaceuticals, biofuels, fragrances) requires knowledge of how manipulating one pathway will impact the other.

  • Herbicide and Drug Development: The enzymes of the MEP pathway, absent in humans, are attractive targets for the development of novel herbicides and antimicrobial agents.[3] However, the potential for pathway cross-talk to confer resistance must be considered in the design of such inhibitors.

Future research will likely focus on identifying the specific transporters responsible for moving isoprenoid precursors across the plastid membrane and further elucidating the complex signaling networks that regulate this metabolic dialogue. Advanced techniques such as metabolic flux analysis and systems biology modeling will be instrumental in unraveling the full complexity of this fundamental aspect of plant biochemistry.[12][13]

References

Validation

Validating MEP Pathway Intermediates: A Guide to Analytical Standards and Methods

For researchers, scientists, and drug development professionals studying isoprenoid biosynthesis, the accurate quantification of intermediates in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is critical. This gu...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals studying isoprenoid biosynthesis, the accurate quantification of intermediates in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is critical. This guide provides an objective comparison of analytical approaches, focusing on the use of analytical standards for method validation. We present key performance metrics, detailed experimental protocols, and visualizations to aid in the selection and implementation of robust analytical methods.

The MEP Pathway: A Core Biosynthetic Route

The MEP pathway is essential for the synthesis of isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), in most bacteria, plants, and some parasites.[1][2][3] These precursors are the building blocks for a vast array of natural products with diverse biological functions and commercial applications.[1][2] The pathway involves a series of seven enzymatic reactions, each producing a key intermediate.[4][5]

MEP_Pathway Pyruvate Pyruvate invis1 Pyruvate->invis1 G3P Glyceraldehyde-3-Phosphate G3P->invis1 DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR (IspC) CDPME 4-Diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) MEP->CDPME IspD CDPMEP CDP-ME 2-phosphate (CDP-MEP) CDPME->CDPMEP IspE MECPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) CDPMEP->MECPP IspF HMBPP 4-Hydroxy-3-methylbut-2-enyl 1-diphosphate (HMBPP) MECPP->HMBPP IspG invis2 HMBPP->invis2 IspH IPP Isopentenyl Diphosphate (IPP) DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP IDI invis1->DXP DXS (IspC) invis2->IPP invis2->DMAPP

Figure 1: The seven enzymatic steps of the MEP pathway for isoprenoid precursor biosynthesis.

Comparison of Analytical Method Performance

The validation of MEP pathway intermediates relies heavily on liquid chromatography-mass spectrometry (LC-MS) due to its sensitivity and selectivity.[5][6] However, the anionic and polar nature of these phosphorylated intermediates presents analytical challenges.[5][7] The choice of analytical standards is crucial for accurate quantification. While a direct comparison of commercial standards is seldom published, a method's performance can be objectively evaluated using key validation parameters.

The following table summarizes the critical quantitative metrics used to assess the performance of an LC-MS method for MEP pathway intermediate analysis. Researchers should aim to establish these parameters when developing or adopting a new protocol using their chosen analytical standards.

Parameter Description Typical Performance Goal Significance for MEP Pathway Analysis
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably distinguished from background noise.Signal-to-Noise Ratio > 3Essential for detecting low-abundance intermediates, which is common under certain biological conditions.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be measured with acceptable precision and accuracy.Signal-to-Noise Ratio > 10Crucial for obtaining reliable quantitative data, especially for intermediates that do not accumulate to high levels.[8]
Linearity (R²) The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.R² > 0.99Ensures that the quantification is accurate across a range of concentrations, which is important when comparing different experimental conditions or genetic backgrounds.
Accuracy / Recovery (%) The closeness of the measured value to the true value, often assessed by spiking a known quantity of analytical standard into a blank matrix.80-120%Demonstrates that the extraction and analytical procedures are not introducing significant bias or loss of analyte, which is vital for complex biological matrices.
Precision (%RSD) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.< 15-20%Indicates the reproducibility of the method, ensuring that observed differences are biologically significant and not due to analytical variability.

Note: Performance goals can vary based on the specific intermediate, biological matrix, and instrumentation.

Experimental Protocols for Validation

A robust protocol is fundamental for achieving reliable and reproducible data. Below is a representative LC-MS methodology synthesized from established research for the quantification of MEP pathway intermediates.

Sample Preparation and Metabolite Extraction

This phase is critical for halting enzymatic activity and efficiently extracting the polar intermediates.

  • Cell Quenching: Rapidly halt metabolic activity. For suspension cultures, quickly centrifuge cells (e.g., 13,000 x g for 1 min at 4°C).[8] Discard the supernatant.

  • Extraction: Resuspend the cell pellet in a cold quenching/extraction solution. A common solution is a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v) acidified with formic acid (0.1-0.5%).[8]

  • Internal Standard: Add an appropriate internal standard (e.g., azidothymidine or a 13C-labeled intermediate) to the extraction solution to correct for variations in extraction efficiency and instrument response.[8]

  • Cell Lysis & Precipitation: Incubate the samples at a low temperature (e.g., -20°C for 1 hour) to facilitate cell lysis and protein precipitation.[8]

  • Clarification: Centrifuge the extract at high speed (e.g., 17,000 x g for 1-5 min at 4°C) to pellet cell debris and precipitated proteins.[8]

  • Sample Collection: Transfer the resulting supernatant to an autosampler vial for LC-MS analysis.

LC-MS/MS Analysis

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for separation, which is well-suited for polar analytes, coupled with a triple quadrupole or high-resolution mass spectrometer.

  • Instrumentation: UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Chromatographic Column: A HILIC column (e.g., SeQuant ZIC-pHILIC).

  • Mobile Phase A: 20 mM Ammonium Carbonate in Water, pH 9.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 80% B

    • 2-17 min: Linear gradient from 80% to 20% B

    • 17-19 min: Hold at 20% B

    • 19-24 min: Return to 80% B for column re-equilibration.

  • Flow Rate: 0.2 - 0.3 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Mode: ESI in negative ion mode.[5]

  • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions for each intermediate and the internal standard must be optimized using pure analytical standards.

Data Analysis and Quantification
  • Standard Curve: Prepare a calibration curve by making serial dilutions of a mixture of pure analytical standards (e.g., DXP, MEP, IPP, DMAPP) in a blank matrix.[8][9]

  • Quantification: Integrate the peak areas for each endogenous metabolite and the internal standard. Calculate the concentration of each intermediate by normalizing its peak area to the internal standard's peak area and comparing it to the standard curve.

Workflow cluster_sample_prep 1. Sample Preparation cluster_analysis 2. Analytical Phase cluster_data 3. Data Processing Collection Biological Sample Collection (e.g., Cell Culture) Quenching Metabolic Quenching (e.g., Cold Centrifugation) Collection->Quenching Extraction Metabolite Extraction (Cold Solvent + Internal Standard) Quenching->Extraction Clarification Centrifugation to Remove Debris Extraction->Clarification LCMS LC-MS/MS Analysis (HILIC Separation, ESI-MS/MS) Clarification->LCMS Inject Supernatant Integration Peak Integration & Normalization LCMS->Integration Acquire Data Quantification Quantification using Analytical Standard Curve Integration->Quantification Result Validated Quantitative Data Quantification->Result

Figure 2: Experimental workflow for the validation and quantification of MEP pathway intermediates.

By employing commercially available analytical standards to establish these rigorous validation parameters and following a detailed experimental protocol, researchers can ensure the accuracy and reliability of their findings in the complex field of isoprenoid biosynthesis.

References

Comparative

A Comparative Analysis of the MEP and MVA Pathways for Enhanced Isoprenoid Production

For Researchers, Scientists, and Drug Development Professionals The microbial production of isoprenoids, a vast class of natural products with diverse applications in pharmaceuticals, biofuels, and fragrances, relies on...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The microbial production of isoprenoids, a vast class of natural products with diverse applications in pharmaceuticals, biofuels, and fragrances, relies on two primary biosynthetic routes: the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and the mevalonate (B85504) (MVA) pathway. The choice of pathway for metabolic engineering is a critical determinant of final product titers. This guide provides an objective comparison of the MEP and MVA pathways, supported by experimental data, to inform the strategic design of microbial cell factories for efficient isoprenoid synthesis.

Overview of the Biosynthetic Pathways

Isoprenoids are all derived from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] Eukaryotes, archaea, and the cytoplasm of plants predominantly utilize the MVA pathway, which starts from acetyl-CoA.[2] In contrast, most bacteria, green algae, and plant plastids employ the MEP pathway, which begins with pyruvate (B1213749) and glyceraldehyde 3-phosphate.[2]

The Mevalonate (MVA) Pathway

The MVA pathway converts three molecules of acetyl-CoA into IPP through a series of enzymatic reactions. DMAPP is subsequently formed by the isomerization of IPP.

MVA_Pathway cluster_MVA Mevalonate (MVA) Pathway AcetylCoA Acetyl-CoA (x3) AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA atoB HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMGS Mevalonate Mevalonate HMGCoA->Mevalonate HMGR MevalonateP Mevalonate-5-P Mevalonate->MevalonateP MVK MevalonatePP Mevalonate-5-PP MevalonateP->MevalonatePP PMVK IPP IPP MevalonatePP->IPP MVD DMAPP DMAPP IPP->DMAPP IDI Isoprenoids Isoprenoids DMAPP->Isoprenoids

Figure 1: The Mevalonate (MVA) pathway for isoprenoid precursor biosynthesis.
The 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway

The MEP pathway utilizes central metabolites, pyruvate and glyceraldehyde 3-phosphate, to produce IPP and DMAPP.

MEP_Pathway cluster_MEP Methylerythritol Phosphate (MEP) Pathway Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP DXS MEP MEP DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE ME_cPP ME-cPP CDP_MEP->ME_cPP IspF HMBPP HMBPP ME_cPP->HMBPP IspG IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP IspH Isoprenoids Isoprenoids IPP_DMAPP->Isoprenoids

Figure 2: The Methylerythritol Phosphate (MEP) pathway for isoprenoid precursor biosynthesis.

Quantitative Comparison of Pathway Efficiency

Direct comparisons of the MEP and MVA pathways for isoprenoid production often reveal context-dependent efficiencies. The choice of microbial host, the specific isoprenoid target, and the metabolic engineering strategies employed all play a significant role in the outcome.

The theoretical maximum yield of IPP from glucose is higher via the MEP pathway (0.83 C-mol/C-mol) compared to the MVA pathway (0.56 C-mol/C-mol).[2] However, the MEP pathway has a higher demand for ATP and NADPH.[2] In practice, the heterologous expression of the MVA pathway in E. coli, which natively uses the MEP pathway, has often led to higher isoprenoid titers. This is frequently attributed to bypassing the tight native regulation of the MEP pathway.[3]

Isoprenoid ProductMicrobial HostPathway(s) UtilizedKey Genetic ModificationsTiterReference
Isoprene (B109036)E. coliHeterologous MVAOptimized MVA pathway from Enterococcus faecalis and Populus alba isoprene synthase6.3 g/L[4]
LycopeneE. coliNative MEP + Heterologous MVAReconstituted MVA pathway from BSL 1 organisms~1.5 g/L[5]
TaxadieneE. coliEngineered MEPMultivariate-modular pathway engineering of MEP pathway genes (DXS, CMS, CMK, IDI)1 g/L[6]
(+)-cis-AbienolE. coliHeterologous MVAMVA pathway genes from E. faecalis and S. cerevisiae, GGPPS, and AbCAS> 650 mg/L[7]
GeraniolE. coliEngineered MEPGenome-integrated additional copy of the entire MEP pathway with optimized promoters> 400 mg/L[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are summaries of common experimental protocols for engineering and evaluating isoprenoid production in E. coli.

Strain Construction

A common strategy for engineering E. coli for isoprenoid production involves the assembly of pathway genes on plasmids.

  • Gene Sourcing and Codon Optimization : Genes for the heterologous MVA pathway are often sourced from organisms like Enterococcus faecalis and Saccharomyces cerevisiae. For enhancing the native MEP pathway, E. coli genes are typically overexpressed. All gene sequences are generally codon-optimized for robust expression in E. coli.

  • Plasmid Construction : A multi-plasmid system is frequently used to co-express different modules of the biosynthetic pathway. For example, a two or three-plasmid system can be employed:

    • Plasmid 1 : Carries the genes for the core MVA or MEP pathway.

    • Plasmid 2 : Contains the genes for downstream enzymes, such as a geranylgeranyl diphosphate synthase (GGPPS) and a specific terpene synthase (e.g., (+)-cis-Abienol synthase).

    • Plasmid 3 (Optional) : May include genes to enhance the supply of precursors like acetyl-CoA or to express accessory proteins.

    • Standard molecular cloning techniques, such as Gibson assembly or restriction-ligation, are used for plasmid construction.

experimental_workflow cluster_strain_construction Strain Construction cluster_cultivation Cultivation & Production cluster_analysis Product Analysis Gene_Sourcing Gene Sourcing & Codon Optimization Plasmid_Design Plasmid Design Gene_Sourcing->Plasmid_Design Cloning Cloning (e.g., Gibson Assembly) Plasmid_Design->Cloning Transformation Transformation into E. coli Cloning->Transformation Shake_Flask Shake Flask Screening Transformation->Shake_Flask Fed_Batch Fed-Batch Fermentation Shake_Flask->Fed_Batch Induction Induction of Gene Expression Fed_Batch->Induction Extraction Solvent Extraction Induction->Extraction Quantification GC-MS or HPLC Analysis Extraction->Quantification

Figure 3: A generalized experimental workflow for microbial isoprenoid production.
Cultivation and Production

  • Shake Flask Screening : Initial screening of engineered strains is typically performed in shake flasks to assess their production capabilities. Strains are grown in a suitable medium (e.g., LB or TB) at 37°C. Once the culture reaches a specific optical density (OD600), gene expression is induced (e.g., with IPTG), and the temperature is often lowered (e.g., to 30°C) for protein expression and product formation.

  • Fed-Batch Fermentation : For higher titers, fed-batch fermentation is employed. This allows for high-density cell growth and controlled nutrient feeding to maintain optimal production conditions. A defined medium is typically used, and key parameters such as pH, dissolved oxygen, and glucose concentration are monitored and controlled.

Product Extraction and Quantification
  • Extraction : Isoprenoids are often hydrophobic and can be extracted from the culture using an organic solvent overlay (e.g., dodecane (B42187) or hexadecane) during fermentation or by solvent extraction of the whole culture broth after fermentation.

  • Quantification : The extracted isoprenoids are then quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Authentic standards are used to create a calibration curve for accurate quantification.

Concluding Remarks

The selection between the MEP and MVA pathways for isoprenoid production is not a one-size-fits-all decision. While the MEP pathway offers a higher theoretical yield, its tight regulation in native hosts like E. coli can be a significant bottleneck.[8] The heterologous MVA pathway, although theoretically less efficient in terms of carbon yield, often proves to be more effective in practice due to its modularity and independence from native regulation, allowing for high-level production of a wide range of isoprenoids.[7]

For researchers and drug development professionals, the optimal strategy may involve:

  • Utilizing a heterologous MVA pathway in E. coli for rapid proof-of-concept and high-titer production of many isoprenoids.

  • Engineering and optimizing the native MEP pathway for specific applications where maximizing carbon yield is critical and the regulatory hurdles can be overcome through advanced metabolic engineering techniques.

  • Exploring hybrid approaches that combine elements of both pathways to balance precursor supply and optimize overall productivity.

Future advancements in synthetic biology and metabolic engineering will likely lead to the development of more sophisticated regulatory circuits and pathway designs, further enhancing the efficiency of both the MEP and MVA pathways for the sustainable production of valuable isoprenoid compounds.

References

Validation

A Comparative Guide to the MVA and MEP Pathways for Isoprenoid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals Isoprenoids, a vast and diverse class of natural products, are fundamental to cellular function across all domains of life. The biosynthesis of their univer...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoprenoids, a vast and diverse class of natural products, are fundamental to cellular function across all domains of life. The biosynthesis of their universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), is accomplished through two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. Understanding the distribution, efficiency, and regulation of these pathways is critical for advancements in drug development, metabolic engineering, and synthetic biology. This guide provides an objective comparison of the MVA and MEP pathways, supported by experimental data and detailed methodologies.

Distribution of MVA and MEP Pathways Across Organisms

The MVA and MEP pathways exhibit a distinct distribution across the domains of life, a key consideration for targeting specific organisms, particularly in drug development. The MEP pathway is absent in humans, making its enzymes attractive targets for novel antimicrobial and antimalarial drugs.[1][2][3]

FeatureMevalonate (MVA) PathwayMethylerythritol Phosphate (MEP) Pathway
Primary Organisms Eukaryotes (cytosol), Archaea, some Bacteria (e.g., Gram-positive cocci)[1][4][5]Most Bacteria (including cyanobacteria), green algae, Apicomplexa (e.g., Plasmodium), Plant plastids[1][6]
Subcellular Localization in Plants Cytosol and Peroxisomes[7][8][9]Plastids[2][7][9]
Starting Materials 3 x Acetyl-CoA[8]Pyruvate and Glyceraldehyde 3-phosphate
Key Regulatory Enzyme HMG-CoA reductase[8]1-deoxy-D-xylulose 5-phosphate synthase (DXS)[2]
Theoretical Carbon Efficiency Lower (more carbon lost as CO2)[6]Higher (less carbon lost as CO2)[6]
Energy & Cofactor Requirements Higher ATP and lower NADPH requirement. Generates NADH.[6]Lower ATP and higher NADPH requirement. Consumes NADH.[6]

Comparative Performance of MVA and MEP Pathways

While both pathways yield the same essential isoprenoid precursors, their efficiencies differ, particularly concerning carbon and energy utilization. Theoretical models suggest the MEP pathway is more carbon-efficient for IPP synthesis.[6] In silico simulations have indicated that the maximum theoretical yield of IPP from glucose is 4-6% higher through the MEP pathway compared to the MVA pathway.[6] This is primarily attributed to a greater loss of carbon as carbon dioxide during the formation of acetyl-CoA, the precursor for the MVA pathway.[6]

However, the overall efficiency in a given organism or engineered system can be influenced by various factors, including the availability of precursors from central carbon metabolism, the expression levels and kinetics of pathway enzymes, and the energetic state of the cell. For instance, in engineered E. coli for the production of the diterpenoid (+)-cis-abienol, the heterologous MVA pathway has been shown to be superior to the native MEP pathway in terms of achievable yield.[8]

Signaling Pathway Diagrams

The following diagrams illustrate the enzymatic steps of the MVA and MEP pathways.

MVA_Pathway cluster_upper Upper MVA Pathway cluster_lower Lower MVA Pathway Acetyl_CoA_1 2x Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA_1->Acetoacetyl_CoA AACT HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMGS Acetyl_CoA_2 Acetyl-CoA Acetyl_CoA_2->HMG_CoA Mevalonate (R)-Mevalonate HMG_CoA->Mevalonate HMGR (Rate-limiting) Mevalonate_5_P Mevalonate-5-P Mevalonate->Mevalonate_5_P MVK Mevalonate_5_PP Mevalonate-5-PP Mevalonate_5_P->Mevalonate_5_PP PMVK IPP Isopentenyl Pyrophosphate (IPP) Mevalonate_5_PP->IPP MVD DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IDI MEP_Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-P Pyruvate->DXP DXS G3P Glyceraldehyde 3-P G3P->DXP MEP 2-C-Methyl-D-erythritol 4-P DXP->MEP DXR CDP_ME 4-(Cytidine 5'-PP)-2-C-methyl-D-erythritol MEP->CDP_ME IspD CDP_MEP 2-P-4-(Cytidine 5'-PP)-2-C-methyl-D-erythritol CDP_ME->CDP_MEP IspE MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->MEcPP IspF HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl-PP MEcPP->HMBPP IspG IPP_DMAPP IPP and DMAPP HMBPP->IPP_DMAPP IspH Organism_Distribution cluster_archaea Archaea cluster_bacteria Bacteria cluster_eukaryota Eukaryota cluster_plants Plants Archaea MVA Pathway Bacteria_MEP MEP Pathway (most) Bacteria_MVA MVA Pathway (some) Bacteria_Both Both Pathways (few) Animals_Fungi Animals, Fungi (MVA Pathway) Plants Plants Apicomplexa Apicomplexa (MEP Pathway) Plant_Cytosol Cytosol (MVA Pathway) Plant_Plastids Plastids (MEP Pathway) Isotopic_Labeling_Workflow start Start: Culture of Organism feeding Introduce Stable Isotope-Labeled Precursor (e.g., [1-13C]glucose or deuterated MVA/DXP) start->feeding incubation Incubate for a Defined Period feeding->incubation harvest Harvest Cells/Tissues incubation->harvest extraction Extract Isoprenoid of Interest harvest->extraction analysis Analyze by Mass Spectrometry (MS) or NMR extraction->analysis interpretation Interpret Labeling Pattern to Determine Pathway Contribution analysis->interpretation end End interpretation->end

References

Comparative

Unveiling the Interplay: A Comparative Guide to Studying the Exchange of Intermediates Between the MVA and MEP Pathways

For researchers, scientists, and drug development professionals, understanding the intricate dance of metabolic pathways is paramount for endeavors ranging from enhancing crop yields to optimizing the production of thera...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of metabolic pathways is paramount for endeavors ranging from enhancing crop yields to optimizing the production of therapeutic compounds. Isoprenoids, a vast and diverse class of natural products, are synthesized in plants through two distinct pathways: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. While spatially separate, a growing body of evidence reveals a significant exchange of intermediates, or "crosstalk," between them. This guide provides a comprehensive comparison of the methodologies used to investigate this crucial metabolic interaction, supported by experimental data and detailed protocols.

The Two Roads to Isoprenoids: A Brief Overview

The MVA and MEP pathways provide the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), for all isoprenoids.[1] In higher plants, the MVA pathway, located in the cytoplasm and endoplasmic reticulum, is traditionally associated with the production of sesquiterpenes, triterpenes (like sterols), and polyterpenes.[2][3] Conversely, the MEP pathway, housed in the plastids, is primarily responsible for synthesizing monoterpenes, diterpenes (including gibberellins), tetraterpenes (such as carotenoids), and the side chains of chlorophylls (B1240455) and plastoquinone.[2][3]

Despite this general division of labor, the strict compartmentalization is not absolute. An exchange of intermediates across the plastid membrane allows for a dynamic interplay between the two pathways, influencing the final isoprenoid composition of the cell.[2][4] The exact nature of the transported intermediates is still under investigation, but IPP and other phosphorylated compounds are considered likely candidates.

Visualizing the Crosstalk: MVA and MEP Pathway Interaction

The following diagram illustrates the compartmentalization of the MVA and MEP pathways and the key points of intermediate exchange.

Experimental_Workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase Start Start: Select Plant Material Labeling Isotopic Labeling (e.g., ¹³C-glucose, D-MVA, D-DX) Start->Labeling Incubation Incubation (Controlled Conditions) Labeling->Incubation Harvesting Harvest and Quench Metabolism Incubation->Harvesting Extraction Extraction of Isoprenoids Harvesting->Extraction Analysis GC-MS or LC-MS Analysis Extraction->Analysis Data_Processing Data Processing and Isotopologue Analysis Analysis->Data_Processing Conclusion Conclusion: Quantify Pathway Contribution Data_Processing->Conclusion

References

Validation

A Comparative Metabolomics Guide to the MEP and MVA Pathways

For Researchers, Scientists, and Drug Development Professionals Isoprenoids, a vast and diverse class of natural products, are fundamental to cellular function and hold immense potential for therapeutic and biotechnologi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoprenoids, a vast and diverse class of natural products, are fundamental to cellular function and hold immense potential for therapeutic and biotechnological applications. Their biosynthesis originates from two primary metabolic routes: the cytosolic Mevalonate (B85504) (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. Understanding the distinct contributions, regulation, and metabolic flux of these pathways is critical for effectively engineering biological systems for targeted isoprenoid production. This guide provides an objective comparison of the MEP and MVA pathways, supported by experimental data, detailed methodologies, and visual representations to facilitate your research and development endeavors.

Pathway Overview and Core Comparison

The MVA and MEP pathways both produce the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[1] In organisms like higher plants, these pathways operate in parallel within different subcellular compartments—the MVA pathway in the cytoplasm and the MEP pathway in the plastids.[2] While there is a general paradigm that the MVA pathway supplies precursors for sesquiterpenes and triterpenoids (like sterols), and the MEP pathway for monoterpenes, diterpenes, and carotenoids, significant metabolic crosstalk exists between them.[3][4]

dot

MEP_MVA_Pathways cluster_MVA MVA Pathway (Cytosol) cluster_MEP MEP Pathway (Plastid) cluster_Common Common Intermediates & Products AcetylCoA Acetyl-CoA (x3) AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR MVP Mevalonate-5-P Mevalonate->MVP MVPP Mevalonate-5-PP MVP->MVPP IPP_MVA IPP MVPP->IPP_MVA IPP_Pool IPP Pool IPP_MVA->IPP_Pool Pyruvate_GAP Pyruvate + G3P DXP DXP Pyruvate_GAP->DXP DXS MEP MEP DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME CDP_MEP CDP-MEP CDP_ME->CDP_MEP MEcPP MEcPP CDP_MEP->MEcPP HMBPP HMBPP MEcPP->HMBPP IPP_DMAPP_MEP IPP + DMAPP HMBPP->IPP_DMAPP_MEP IPP_DMAPP_MEP->IPP_Pool DMAPP_Pool DMAPP Pool IPP_DMAPP_MEP->DMAPP_Pool IPP_Pool->IPP_MVA Crosstalk IPP_Pool->IPP_DMAPP_MEP Crosstalk IPP_Pool->DMAPP_Pool IDI GPP GPP (C10) DMAPP_Pool->GPP FPP FPP (C15) GPP->FPP Monoterpenes Monoterpenes GPP->Monoterpenes GGPP GGPP (C20) FPP->GGPP Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes Sterols Sterols & Triterpenes FPP->Sterols Diterpenes Diterpenes GGPP->Diterpenes Carotenoids Carotenoids & Chlorophylls GGPP->Carotenoids

Caption: Overview of the MVA and MEP pathways for isoprenoid biosynthesis.

Quantitative Comparison of Pathway Contributions

Metabolic flux and precursor contribution from each pathway can vary significantly depending on the organism, tissue type, developmental stage, and environmental conditions. Isotope labeling studies are instrumental in dissecting these contributions.

Product Class Organism/Tissue MEP Pathway Contribution MVA Pathway Contribution Key Findings
Sterols (C30) Cotton (Gossypium hirsutum) SeedlingsUp to 20%Predominantly >80%The MEP pathway substantially contributes to sterol biosynthesis, challenging the traditional view of strict pathway separation.[4]
Phytol (C20) & Carotenoids (C40) Cotton (Gossypium hirsutum) Seedlings~50%As much as 50%The MVA pathway can be a major contributor to traditionally MEP-derived products in young seedlings.[4]
Dolichols (long-chain polyisoprenoids) Arabidopsis thalianaContributes significantly, especially to initial isoprene (B109036) units.Preferred source, particularly for chain elongation.Dolichol biosynthesis is a "mosaic" process, utilizing precursors from both pathways.[5][6]
Tanshinones (diterpenes) Salvia miltiorrhiza Hairy RootsMain source for biosynthesis.Minor contribution to biosynthesis.The MEP pathway is the primary route for specialized diterpenoid production in this system.[7]
Cell Growth Salvia miltiorrhiza Hairy RootsLess critical for biomass accumulation.Plays a major role in cell growth.The MVA pathway is more influential for primary metabolic processes supporting growth in this model.[7]

Comparative Energetics and Yield

In silico metabolic modeling provides valuable insights into the theoretical efficiency of each pathway.

Metric MEP Pathway MVA Pathway Source
Max. IPP Yield (mol/mol glucose) 0.8090.778A. thaliana genome-scale model[8]
Theoretical Carbon Yield (on glucose) 30.2%25.2%Genome scale modeling in S. cerevisiae[9]

These models suggest that the MEP pathway is more carbon and energy-efficient for producing isoprenoid precursors from glucose.[8] This is partly due to a greater loss of carbon as carbon dioxide during the formation of acetyl-CoA, the precursor for the MVA pathway.[8]

Experimental Protocols

Accurate quantification of pathway intermediates is crucial for comparative metabolomics. Below are summarized methodologies for inhibitor studies and LC-MS/MS-based metabolite quantification.

Protocol 1: Pathway Inhibition Study

This protocol is designed to assess the relative contribution of each pathway to the production of a target metabolite by selectively blocking one pathway and measuring the impact on product accumulation.

1. Culture Preparation:

  • Grow biological replicates of your chosen system (e.g., plant seedlings, hairy root cultures, or microbial cultures) under controlled standard conditions.[7] For plants, this could be on sterile growth medium.[5]

2. Inhibitor Application:

  • Prepare stock solutions of pathway-specific inhibitors.

    • MVA Pathway Inhibitor: Lovastatin (or Mevinolin) at a working concentration of, for example, 10 µM.[7]

    • MEP Pathway Inhibitor: Fosmidomycin at a working concentration of, for example, 150 µM.[7]

  • Introduce the inhibitors to the experimental cultures. Include a control group with no inhibitor.

  • Incubate for a defined period (e.g., 72 hours), depending on the biological system and metabolite turnover rate.[5]

3. Sample Collection and Extraction:

  • Harvest the biological material (e.g., plant tissues, cells) and immediately quench metabolic activity, often by flash-freezing in liquid nitrogen.

  • Perform metabolite extraction using a suitable solvent system, such as a methanol/water or chloroform/methanol/water mixture, depending on the polarity of the target compounds.

4. Metabolite Quantification:

  • Analyze the extracts using an appropriate analytical platform (e.g., GC-MS, LC-MS/MS) to quantify the target isoprenoid products.

  • Compare the metabolite levels in the inhibitor-treated samples to the control to determine the relative decrease in production, which indicates the pathway's contribution.[7]

dot

Inhibition_Workflow start Start: Biological Replicates control Control Group (No Inhibitor) start->control mev_inhibit Mevinolin Treatment (Inhibits MVA) start->mev_inhibit fos_inhibit Fosmidomycin Treatment (Inhibits MEP) start->fos_inhibit incubation Incubate (e.g., 72h) control->incubation mev_inhibit->incubation fos_inhibit->incubation harvest Harvest & Quench Metabolism incubation->harvest extraction Metabolite Extraction harvest->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis comparison Compare Metabolite Levels analysis->comparison end End: Determine Pathway Contribution comparison->end

Caption: Experimental workflow for pathway inhibitor studies.

Protocol 2: LC-MS/MS Quantification of Pathway Intermediates

This method allows for the sensitive and accurate determination of the concentrations of polar, phosphorylated intermediates of both the MEP and MVA pathways.[10]

1. Sample Preparation and Extraction:

  • Harvest approximately 10-50 mg of tissue, flash-freeze in liquid nitrogen, and lyophilize.

  • Extract phosphorylated metabolites with an ice-cold 50% (v/v) acetonitrile (B52724) solution containing 10 mM ammonium (B1175870) acetate (B1210297) (pH 9.0).[11]

  • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) at 4°C.

  • Collect the supernatant for analysis. It is crucial to include internal standards for accurate quantification.[10]

2. Liquid Chromatography Separation:

  • Instrumentation: Utilize a UHPLC system.

  • Column: A column suitable for polar analytes, such as a C18 reversed-phase (e.g., 2.1 × 100 mm, 1.7 µm) or a HILIC column, is often employed.

  • Mobile Phases: A typical gradient may involve:

    • Mobile Phase A: Water with an ion-pairing agent or buffer (e.g., ammonium acetate).

    • Mobile Phase B: Acetonitrile.

  • Gradient: Run a gradient from high aqueous to high organic content, or vice-versa, to separate the polar intermediates.

3. Mass Spectrometry Detection:

  • Instrumentation: A triple quadrupole mass spectrometer is ideal for targeted quantification.

  • Ionization: Use Electrospray Ionization (ESI) in negative ion mode, as the phosphate (B84403) groups are readily deprotonated.

  • Analysis Mode: Operate in Multiple Reaction Monitoring (MRM) mode. For each analyte, define a specific precursor ion (the molecular ion [M-H]⁻) and one or more product ions generated by collision-induced dissociation. This provides high specificity and sensitivity.

4. Data Analysis:

  • Integrate the peak areas for each MRM transition.

  • Generate a standard curve for each analyte using authentic standards of known concentrations.

  • Calculate the concentration of each intermediate in the biological samples by comparing their peak areas to the standard curve and normalizing to the initial tissue weight.

dot

Logical_Relationship Logical Relationship: Pathway Choice & Product Output cluster_Inputs Cellular State & Precursors cluster_Pathways Biosynthetic Pathways cluster_Outputs Metabolic Outputs Tissue Tissue Type (e.g., Photosynthetic vs. Root) MVA MVA Pathway Activity Tissue->MVA influences MEP MEP Pathway Activity Tissue->MEP influences Dev_Stage Developmental Stage Dev_Stage->MVA influences Dev_Stage->MEP influences Precursors Precursor Availability (Acetyl-CoA vs. Pyruvate/G3P) Precursors->MVA determines flux Precursors->MEP determines flux Primary_Metabolism Primary Metabolism (Growth, Sterols) MVA->Primary_Metabolism major contributor Specialized_Metabolism Specialized Metabolism (Terpenoids, Hormones) MVA->Specialized_Metabolism contributes via crosstalk MEP->Primary_Metabolism contributes via crosstalk MEP->Specialized_Metabolism major contributor

Caption: Factors influencing pathway activity and metabolic output.

Conclusion

The MVA and MEP pathways represent two distinct, yet interconnected, routes to the vast world of isoprenoids. While the MEP pathway often demonstrates higher theoretical efficiency, the MVA pathway plays a crucial role, particularly in supporting primary growth and contributing significantly to various isoprenoid classes through metabolic crosstalk. The choice of which pathway to target for metabolic engineering depends heavily on the host organism, the desired product, and the cellular compartment of its synthesis. The experimental frameworks provided herein offer a starting point for researchers to quantitatively dissect the contributions of each pathway, enabling more informed and effective strategies in drug development and biotechnology.

References

Comparative

Differentiating Isoprenoid Biosynthesis: A Comparative Guide to MEP and MVA Pathway Inhibitors

For researchers, scientists, and drug development professionals, understanding the distinct contributions of the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways to isoprenoid biosynthesis...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distinct contributions of the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways to isoprenoid biosynthesis is crucial for targeted research and therapeutic development. This guide provides a comprehensive comparison of the use of specific inhibitors to differentiate and study the activity of these two essential metabolic routes, supported by experimental data and detailed protocols.

Isoprenoids, a vast and diverse class of natural products, are fundamental to various cellular processes across all domains of life. Their biosynthesis originates from two distinct pathways: the MVA pathway, which is predominant in eukaryotes (including humans), archaea, and some bacteria, and the MEP pathway, found in most bacteria, apicomplexan parasites, and the plastids of plants.[1][2][3] The mutually exclusive nature of these pathways in many organisms, particularly the absence of the MEP pathway in humans, makes it an attractive target for the development of novel antimicrobial and antiparasitic drugs.[4]

This guide focuses on the practical application of chemical inhibitors to dissect the functional roles of the MVA and MEP pathways. By selectively blocking one pathway, researchers can elucidate its contribution to specific physiological processes, such as cell growth, hormone production, or the synthesis of particular secondary metabolites.

Key Inhibitors and Their Targets

The specific and potent inhibition of key enzymes in each pathway is the cornerstone of their differentiation.

  • MVA Pathway Inhibition: The most widely used inhibitors of the MVA pathway are statins , such as mevinolin (also known as lovastatin). Statins are competitive inhibitors of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), the rate-limiting enzyme of the MVA pathway.[2][5] Another class of MVA pathway inhibitors is the bisphosphonates , such as zoledronic acid, which target farnesyl diphosphate (B83284) synthase.[5][6]

  • MEP Pathway Inhibition: The MEP pathway is effectively blocked by fosmidomycin , a phosphonic acid antibiotic. Fosmidomycin is a potent and specific inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in this pathway.[2][7]

Comparative Efficacy of Inhibitors: Experimental Data

The following tables summarize quantitative data from various studies demonstrating the differential effects of MVA and MEP pathway inhibitors in different biological systems.

Table 1: Effects of Mevinolin (MVA inhibitor) and Fosmidomycin (MEP inhibitor) on Growth and Metabolite Production in Salvia miltiorrhiza Hairy Roots

ParameterTreatmentConcentrationEffectReference
Hairy Root Growth Mevinolin5 µMSignificant inhibition[1]
Fosmidomycin100 µMWeaker inhibition than Mevinolin[1]
Tanshinone Production Mevinolin5 µMSignificant inhibition[1]
Fosmidomycin100 µMMore powerful inhibition than Mevinolin[1]
HMGR Activity Mevinolin5 µM271% of control at 6h, 51% at 24h[1]
DXS Activity Fosmidomycin100 µM289% of control at 6h, 35% at 24h[1]

Table 2: Effects of Lovastatin (MVA inhibitor) and Fosmidomycin (MEP inhibitor) on Metabolite Levels in Arabidopsis thaliana Seedlings

MetaboliteTreatmentConcentrationEffectReference
Sterols (MVA-derived) Lovastatin100 µMTransient decrease, then recovery above control levels[8]
Fosmidomycin>100 µMSubstantial decrease[8]
Carotenoids (MEP-derived) Lovastatin100 µMTransient increase[8]
Fosmidomycin>100 µMSubstantial decrease (leaf bleaching)[8]
Chlorophylls (MEP-derived) Lovastatin100 µMTransient increase[8]
Fosmidomycin>100 µMSubstantial decrease[8]

Table 3: Effects of Fosmidomycin on Isoprenoid Synthesis in Bacteria and Parasites

OrganismMeasured EndpointConcentrationEffectReference
Escherichia coli Menaquinone and Ubiquinone levelsNot specifiedReduction[7]
Micrococcus luteus Carotenoid and Menaquinone biosynthesisNot specifiedInhibition[7]
Plasmodium falciparum Growth in culture0.81 µM (IC50)Inhibition[8]

Visualizing the Pathways and Experimental Workflow

To aid in the conceptualization of these pathways and the experimental design for their differentiation, the following diagrams are provided.

MEP_MVA_Pathways cluster_cytosol Cytosol (MVA Pathway) cluster_plastid Plastid (MEP Pathway) AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR IPP_MVA IPP Mevalonate->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA IPP_MEP IPP IPP_MVA->IPP_MEP Crosstalk Isoprenoids_MVA Isoprenoids_MVA IPP_MVA->Isoprenoids_MVA Sesquiterpenes, Triterpenes (Sterols) DMAPP_MVA->Isoprenoids_MVA Inhibitor_MVA Statins (Mevinolin) Bisphosphonates Inhibitor_MVA->HMG_CoA Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP DXS MEP MEP DXP->MEP DXR MEP->IPP_MEP IPP_MEP->IPP_MVA Crosstalk DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP Isoprenoids_MEP Isoprenoids_MEP IPP_MEP->Isoprenoids_MEP Monoterpenes, Diterpenes, Carotenoids, Chlorophylls DMAPP_MEP->Isoprenoids_MEP Inhibitor_MEP Fosmidomycin Inhibitor_MEP->DXP Experimental_Workflow cluster_analysis start Start: Select Biological System (e.g., Plant, Bacteria, Parasite) treatment Treatment Groups: 1. Control (Vehicle) 2. MVA Inhibitor (e.g., Mevinolin) 3. MEP Inhibitor (e.g., Fosmidomycin) start->treatment incubation Incubation under Controlled Conditions treatment->incubation harvesting Harvest Samples at Defined Time Points incubation->harvesting analysis Downstream Analysis harvesting->analysis phenotype Phenotypic Analysis (e.g., Growth, Morphology) analysis->phenotype metabolite Metabolite Profiling (HPLC, GC-MS) analysis->metabolite gene_expression Gene Expression Analysis (qPCR, RNA-seq) analysis->gene_expression enzyme_activity Enzyme Activity Assays analysis->enzyme_activity data_analysis Data Analysis and Comparison phenotype->data_analysis metabolite->data_analysis gene_expression->data_analysis enzyme_activity->data_analysis conclusion Conclusion: Determine Pathway Contribution data_analysis->conclusion

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-C-Methyl-D-erythritol 4-phosphate: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of 2-C-Methyl-D-erythritol 4-phosphate (MEP), a key intermediate in the non-mevalonate pathway of isoprenoid biosynthesis.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 2-C-Methyl-D-erythritol 4-phosphate with appropriate care in a well-ventilated area.[1] Personal protective equipment, including chemical-impermeable gloves, and tightly fitting safety goggles, should be worn to avoid skin and eye contact.[1] Steps should be taken to prevent the formation of dust and aerosols.[1] In case of a spill, prevent further leakage if safe to do so and avoid allowing the chemical to enter drains.[1]

Step-by-Step Disposal Protocol

The disposal of 2-C-Methyl-D-erythritol 4-phosphate should be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following steps provide a general framework for its proper disposal:

  • Hazardous Waste Determination : The first crucial step is to determine if the waste is hazardous.[2][3] According to the Global Harmonized System (GHS), 2-C-Methyl-D-erythritol 4-phosphate is reported as not meeting the criteria for hazard classification.[4] However, generators of the waste are ultimately responsible for making a final determination.[2] A waste is considered hazardous if it is specifically listed by regulatory bodies like the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][6]

    • Ignitability : MEP is a combustible solid, but it does not have a specified flash point to classify it as ignitable.[5]

    • Corrosivity : As a phosphorylated sugar, it is not expected to be corrosive.[5][6]

    • Reactivity : There is no indication that MEP is unstable or reactive under normal conditions.[6]

    • Toxicity : While not classified as hazardous, any chemical waste should be handled with care.

  • Collection and Storage : Unused or waste 2-C-Methyl-D-erythritol 4-phosphate should be collected in a suitable, properly labeled, and tightly closed container.[1] The container should be stored in a dry, cool, and well-ventilated area, away from incompatible materials and foodstuffs.[1]

  • Contact Environmental Health and Safety (EHS) : Your institution's EHS department is the primary resource for guidance on chemical waste disposal. They can provide specific instructions based on your location's regulations and the exact nature of the waste stream (e.g., pure compound, in solution).

  • Arrange for Professional Disposal : Disposal of chemical waste must be handled by a licensed hazardous waste disposal company. Your EHS office will coordinate this. Do not attempt to dispose of 2-C-Methyl-D-erythritol 4-phosphate down the drain or in the regular trash.[1] Discharge into the environment must be avoided.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to 2-C-Methyl-D-erythritol 4-phosphate.

PropertyValueSource
Molecular FormulaC5H13O7P[4]
Molecular Weight216.13 g/mol [4]
Storage Temperature−20°C
GHS Hazard ClassificationNot Classified[4]

Experimental Protocols

While this document focuses on disposal, understanding the context of MEP's use is important for handling. It is a metabolite intermediate used to study the non-mevalonate MEP pathway for isoprenoid biosynthesis, a pathway absent in humans, making it a target for developing bacterium-specific drugs.[7]

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of 2-C-Methyl-D-erythritol 4-phosphate.

Disposal_Pathway start Start: Have waste 2-C-Methyl-D-erythritol 4-phosphate waste_determination Is the waste considered hazardous per institutional/local regulations? start->waste_determination consult_ehs Consult Environmental Health & Safety (EHS) for classification assistance. waste_determination->consult_ehs Unsure non_hazardous_disposal Follow institutional guidelines for non-hazardous chemical waste. waste_determination->non_hazardous_disposal  No hazardous_disposal Package, label, and store for hazardous waste pickup. waste_determination->hazardous_disposal  Yes consult_ehs->waste_determination end End: Proper Disposal non_hazardous_disposal->end hazardous_disposal->end

Caption: Disposal decision workflow for 2-C-Methyl-D-erythritol 4-phosphate.

References

Handling

Personal protective equipment for handling 2-C-Methyl-D-erythritol 4-phosphate

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 2-C-Methyl-D-erythritol 4-phosphate (MEP). It is intended f...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 2-C-Methyl-D-erythritol 4-phosphate (MEP). It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling MEP, based on standard laboratory safety practices for non-volatile, solid chemical compounds.

Protection Type Recommended Equipment Specifications & Standards
Eye/Face Protection Safety glasses with side-shields or safety gogglesConforming to EN166 (EU) or NIOSH (US) approved
Hand Protection Chemical-resistant, impervious glovesNitrile rubber is a suitable material. Follow manufacturer's data for breakthrough time and permeation.
Skin and Body Protection Laboratory coatStandard long-sleeved lab coat.
Respiratory Protection Not typically requiredUse a NIOSH-approved particulate respirator if handling generates dust.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safety.

prep 1. Preparation (Review SDS, assemble materials) ppe 2. Don PPE (Goggles, Lab Coat, Gloves) prep->ppe handling 3. Weighing & Handling (In ventilated enclosure or fume hood) ppe->handling experiment 4. Experimental Use (Maintain containment) handling->experiment decon 5. Decontamination (Clean work surfaces) experiment->decon disposal 6. Waste Disposal (Segregate waste) decon->disposal doff 7. Doff PPE (Remove gloves last) disposal->doff wash 8. Personal Hygiene (Wash hands thoroughly) doff->wash

Caption: Step-by-step workflow for the safe handling of 2-C-Methyl-D-erythritol 4-phosphate.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow

start Waste Generated solid_waste Contaminated Solids (Gloves, weigh boats, etc.) start->solid_waste liquid_waste Unused Solutions start->liquid_waste solid_container Solid Chemical Waste Container solid_waste->solid_container liquid_container Aqueous Chemical Waste Container liquid_waste->liquid_container disposal_service Licensed Waste Disposal Service solid_container->disposal_service liquid_container->disposal_service

Caption: Logical flow for the segregation and disposal of MEP-related waste.

Disposal Guidelines:

  • Solid Waste: Dispose of contaminated gloves, weigh paper, and other solid materials in a designated solid chemical waste container.

  • Unused Product: Unused 2-C-Methyl-D-erythritol 4-phosphate should be disposed of as chemical waste. Do not discard it in the regular trash.

  • Containers: Empty containers may retain product residue. Treat them as chemical waste and dispose of them accordingly.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures. Never pour chemical waste down the drain.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-C-Methyl-D-erythritol 4-phosphate
Reactant of Route 2
2-C-Methyl-D-erythritol 4-phosphate
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